molecular formula C7H12 B1581247 3-Methylcyclohexene CAS No. 591-48-0

3-Methylcyclohexene

Cat. No.: B1581247
CAS No.: 591-48-0
M. Wt: 96.17 g/mol
InChI Key: UZPWKTCMUADILM-UHFFFAOYSA-N
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Description

3-Methylcyclohexene (CAS 591-48-0) is a colorless, volatile liquid cyclic olefin with the molecular formula C7H12 and a molar mass of 96.17 g/mol . It has a density of approximately 0.805 g/mL and a boiling point of 104 °C . This compound is one of several structural isomers of methylcyclohexene and is classified as a specialized reagent . In laboratory research, this compound is a key product in the acid-catalyzed dehydration of 2-methylcyclohexanol, often studied to understand the selectivity and stability of alkene formation, where it is typically produced in a higher ratio compared to 1-methylcyclohexene . It also serves as a substrate in catalytic oxidation and functionalization studies of saturated hydrocarbons, investigating systems that use reagents like trichloroisocyanuric acid (TCCA) to promote reactions . These processes are of significant interest for the functionalization of inexpensive alkanes into more valuable chemical intermediates . As a building block, it is used in organic synthesis, for example, being produced from 3-methylcyclohexanone [citation:2). This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Handle with care: it is a highly flammable liquid with a flash point of -3 °C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclohexene
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InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPWKTCMUADILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862258
Record name 3-Methylcyclohexene
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Molecular Weight

96.17 g/mol
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CAS No.

591-48-0
Record name 3-Methylcyclohexene
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Foundational & Exploratory

3-Methylcyclohexene chemical properties and physical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylcyclohexene: Chemical Properties and Physical Data

Introduction

This compound is a cyclic olefin, an organic compound characterized by a six-membered ring containing one double bond and a methyl substituent on the carbon adjacent to the double bond.[1] It is a colorless, volatile liquid with a distinct odor.[2][3] As a member of the alkene family, its chemical reactivity is dominated by the carbon-carbon double bond, making it susceptible to addition and oxidation reactions.[3] This compound and its isomers, 1-methylcyclohexene and 4-methylcyclohexene, are utilized as intermediates in organic synthesis for the production of various chemicals, fragrances, and pharmaceuticals.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the tables below. This information is crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₇H₁₂[2][4][5]
Molecular Weight 96.17 g/mol [2][4][5]
CAS Number 591-48-0[4][5]
Appearance Colorless liquid[1][3][6]
Odor Distinct smell[2][3]
Boiling Point 104 - 105 °C[1][4][7]
Melting Point -124 °C[1][7]
Density 0.800 - 0.805 g/mL[1][4]
Specific Gravity 0.80[4][6]
Refractive Index 1.4425 - 1.4445[4][7]
Flash Point -3 °C[4][7]
Critical Temperature 301 °C[8]
Critical Pressure 34.6 atm[8]
Enthalpy of Vaporization 350 kJ/mol[9]
Solubility

This compound is a non-polar compound and its solubility is governed by the "like dissolves like" principle.[2]

SolventSolubilityReferences
Water Insoluble[2][7]
Alcohol Soluble
Ether Soluble
Benzene Soluble[2]
Hexane Soluble[2]
Chloroform Soluble[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following protocols are derived from established laboratory procedures.

Synthesis of this compound via Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol

This method provides a direct route to this compound.[10]

Materials:

  • Amalgamated zinc powder

  • 3-Methyl-2-cyclohexen-1-ol

  • Anhydrous ether

  • 2.6 M Hydrogen chloride in anhydrous ether

  • 10% Aqueous sodium hydrogen carbonate

  • Saturated aqueous sodium chloride

  • Magnesium sulfate

Procedure:

  • A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a dry nitrogen source, and a pressure-equalizing addition funnel.

  • The flask is charged with 196 g of dry amalgamated zinc powder, 22.4 g of 3-methyl-2-cyclohexen-1-ol, and 280 mL of anhydrous ether.[10]

  • The flask is cooled to -15 °C in an ethanol-water-dry ice bath.

  • The mixture is stirred gently for 5 minutes, after which vigorous stirring is initiated.

  • 153 mL of 2.6 M hydrogen chloride in anhydrous ether is added dropwise over 1.5 hours, maintaining the temperature at -15 °C.[10]

  • After the addition is complete, the mixture is stirred for an additional hour at -15 °C.

  • The reaction mixture is filtered, and the zinc residue is washed with several portions of ether.

  • The combined ethereal solutions are washed sequentially with two 50-mL portions of water, 50 mL of 10% aqueous sodium hydrogen carbonate, and two 50-mL portions of saturated aqueous sodium chloride.[10]

  • The organic layer is dried over magnesium sulfate.

  • The ether is carefully removed by distillation through a Dufton column at atmospheric pressure.

  • The residual solution is transferred to a smaller apparatus and distilled to yield this compound at 103–104 °C.[10]

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of methylcyclohexene isomers is presented below. This is crucial for confirming the identity and purity of the synthesized product.[11]

Procedure:

  • Sample Preparation: The synthesized this compound is prepared for analysis. For GC-MS, a dilute solution in a volatile solvent is typically used. For NMR, the sample is dissolved in a deuterated solvent like CDCl₃.[12][13] For IR spectroscopy, a neat liquid sample can be used.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a gas chromatograph to separate it from any impurities or isomers. The separated components then enter a mass spectrometer for ionization and fragmentation, providing a mass spectrum that helps in identifying the compound based on its mass-to-charge ratio and fragmentation pattern.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired. For this compound, ¹H NMR will show characteristic signals for the vinylic protons and the methyl group protons, which will appear as a doublet. ¹³C NMR will show seven distinct carbon signals due to the lack of symmetry.[11]

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the functional groups present. Key vibrational modes for this compound include the =C-H stretch around 3017 cm⁻¹, the C-H stretch of saturated carbons between 2830-2960 cm⁻¹, and the C=C stretch around 1650 cm⁻¹.[11]

  • Data Analysis: The obtained spectra are analyzed and compared with reference spectra to confirm the structure and purity of the this compound.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

experimental_workflow start Starting Materials: 3-Methyl-2-cyclohexen-1-ol, Amalgamated Zinc, Ether, HCl reaction Reductive Cleavage Reaction (-15 °C) start->reaction filtration Filtration to Remove Zinc reaction->filtration workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) filtration->workup drying Drying with MgSO₄ workup->drying distillation Distillation drying->distillation product Purified this compound distillation->product analysis Spectroscopic Analysis (GC-MS, NMR, IR) product->analysis reaction_pathway reactant 2-Methylcyclohexanol protonation Protonation of -OH group reactant->protonation H⁺ (Acid Catalyst) intermediate Carbocation Intermediate protonation->intermediate -H₂O product1 1-Methylcyclohexene (Major Product) intermediate->product1 -H⁺ product2 This compound (Minor Product) intermediate->product2 -H⁺ (rearrangement)

References

3-Methylcyclohexene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3-methylcyclohexene, a cyclic olefin of interest in various research and development applications.

1. Chemical Identification and Formula

This compound is a colorless liquid organic compound.[1] It is structurally characterized by a cyclohexene ring with a methyl group substituent at the third carbon position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 591-48-0[2][3][4][5][6]
Molecular Formula C7H12[1][2][3][4][5][7]
Molecular Weight 96.17 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 3-methyl-1-cyclohexene, cyclohexene, 3-methyl[2][4]

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a valuable reference for experimental design and execution.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Colorless liquid[1]
Density 0.8000 g/mL[2]
Boiling Point 104°C[2][5]
Flash Point -3°C[2][5]
Refractive Index 1.4425 to 1.4445[2]

3. Experimental Considerations

Due to its high flammability, appropriate safety precautions must be taken when handling this compound.[5] It is incompatible with strong oxidizing agents.[5]

4. Logical Relationship of Isomers

This compound is one of three structural isomers of methylcyclohexene, the others being 1-methylcyclohexene and 4-methylcyclohexene.[1] All share the same molecular formula but differ in the position of the methyl group and/or the double bond within the cyclohexene ring.

G Isomers of Methylcyclohexene A Methylcyclohexene (C7H12) B 1-Methylcyclohexene A->B Isomer C This compound A->C Isomer D 4-Methylcyclohexene A->D Isomer

Caption: Structural isomers of methylcyclohexene.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 3-methylcyclohexene using infrared (IR) spectroscopy. It includes a detailed summary of the characteristic vibrational frequencies, a step-by-step experimental protocol for obtaining the IR spectrum, and a visual representation of the key spectral correlations.

Core Functional Group Analysis

This compound is a cyclic alkene possessing both sp² and sp³ hybridized carbon atoms. Its structure gives rise to characteristic infrared absorption bands corresponding to the vibrations of its principal functional groups: the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the cyclohexene ring and the methyl group.

The IR spectrum of this compound is a valuable tool for its identification and characterization, allowing for the confirmation of its key structural features. The primary absorption bands of interest are found in the fingerprint and functional group regions of the spectrum.

Quantitative Infrared Absorption Data for this compound

The following table summarizes the key infrared absorption bands for the functional groups present in this compound. These values are based on established literature data for cyclohexene and substituted alkenes and can be used to interpret the experimental spectrum of this compound.[1][2][3][4][5][6][7][8][9][10]

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)IntensityNotes
AlkeneC=C Stretch1640 - 1680MediumThis peak confirms the presence of the carbon-carbon double bond within the cyclohexene ring.[3][6][9][10]
Alkenyl=C-H Stretch3000 - 3100MediumAbsorption in this region is characteristic of C-H bonds where the carbon is part of a double bond (sp² C-H).[1][2][5][6][9]
Alkyl-C-H Stretch (CH₃, CH₂, CH)2850 - 2960StrongThese strong absorptions are due to the C-H bonds of the saturated portion of the cyclohexene ring and the methyl group (sp³ C-H).[1][2][3][4][7][8]
Alkyl-C-H Bend (CH₂)~1450MediumThis bending vibration is characteristic of the methylene groups in the ring.[1][4]
Alkyl-C-H Bend (CH₃)~1375MediumThis bending vibration is characteristic of the methyl group.[8]
Alkenyl=C-H Bend (Out-of-Plane)650 - 1000StrongThe exact position of this band in the fingerprint region can provide information about the substitution pattern of the alkene.[1][6][9]

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section details two common methods for obtaining the infrared spectrum of a liquid sample such as this compound: the neat liquid transmission method using salt plates and the Attenuated Total Reflectance (ATR)-FTIR method.

Method 1: Neat Liquid Transmission Spectroscopy

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Volatile solvent for cleaning (e.g., chloroform or acetone)[1]

  • Kimwipes or other lint-free tissue

  • Gloves

Procedure:

  • Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of a volatile solvent (like acetone or chloroform) and gently wiping with a lint-free tissue.[1] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of this compound onto the center of the plate.[1]

  • Forming the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2] Avoid trapping air bubbles.

  • Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquiring the Spectrum:

    • Obtain a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Place the sample holder with the prepared plates into the spectrometer's sample compartment.

    • Acquire the infrared spectrum of the this compound sample.

  • Cleaning: After analysis, carefully separate the salt plates. Clean them thoroughly with a volatile solvent and return them to a desiccator for storage.[1]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Micropipette or Pasteur pipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes or other lint-free tissue

Procedure:

  • Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[5][6]

  • Acquire Sample Spectrum: Acquire the infrared spectrum of the sample. If your ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Cleaning: After the measurement is complete, clean the ATR crystal surface by wiping it with a soft tissue dampened with a suitable solvent.

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their corresponding absorption regions in the infrared spectrum.

G IR Spectroscopy of this compound cluster_molecule This compound Structure cluster_functional_groups Functional Groups cluster_vibrations Vibrational Modes cluster_ir_regions IR Absorption Regions (cm⁻¹) mol CH₃-C₆H₉ fg1 Alkene (C=C) fg2 Alkenyl (=C-H) fg3 Alkyl (-C-H) vib1 C=C Stretch fg1->vib1 vib2 =C-H Stretch fg2->vib2 vib5 =C-H Bend fg2->vib5 vib3 -C-H Stretch fg3->vib3 vib4 -C-H Bend fg3->vib4 reg1 1640-1680 vib1->reg1 reg2 3000-3100 vib2->reg2 reg3 2850-2960 vib3->reg3 reg4 ~1375 & ~1450 vib4->reg4 reg5 650-1000 vib5->reg5

Caption: Functional group correlations in the IR spectrum of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 3-methylcyclohexene. Understanding the fragmentation behavior of this cyclic alkene is crucial for its unambiguous identification in complex mixtures, a common challenge in fields ranging from environmental analysis to synthetic chemistry and drug development. This document outlines the key fragmentation pathways, presents quantitative data, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Pathways

Under electron ionization (EI), this compound (C₇H₁₂, molecular weight: 96.17 g/mol ) undergoes characteristic fragmentation, leading to a series of diagnostic ions. The initial step involves the removal of an electron from the molecule to form the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 96. This molecular ion is often visible in the mass spectrum, though its abundance can vary.

The subsequent fragmentation is dominated by two principal pathways:

  • Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation pathway involves the cleavage of the methyl group, resulting in a stable secondary carbocation at m/z 81.[1] This peak is typically the base peak or one of the most intense peaks in the spectrum, serving as a key identifier for this compound. The stability of the resulting cation drives this fragmentation.

  • Retro-Diels-Alder (RDA) Reaction: Unlike its isomer, 4-methylcyclohexene, which readily undergoes a retro-Diels-Alder reaction to produce a significant peak at m/z 54, this pathway is less favored for this compound.[1] However, a smaller peak at m/z 68 can be observed, corresponding to the loss of ethene (C₂H₄) via an RDA mechanism.[1] The presence of the methyl group at the 3-position sterically hinders the concerted rearrangement required for a more facile RDA reaction.

Other significant fragments are observed at m/z 67, 55, and 41, arising from further rearrangements and cleavage of the cyclohexene ring.

Quantitative Fragmentation Data

The relative abundance of the major fragments observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) and MassBank spectral databases.

m/zRelative Intensity (%)Proposed Fragment
9633.69[C₇H₁₂]⁺˙ (Molecular Ion)
8199.99[C₆H₉]⁺
6837.80[C₅H₈]⁺˙
6733.69[C₅H₇]⁺
5532.15[C₄H₇]⁺
5419.34[C₄H₆]⁺˙
415.04[C₃H₅]⁺
392.06[C₃H₃]⁺
271.34[C₂H₃]⁺

Data sourced from MassBank (Accession: JP005339) and NIST WebBook.[2][3]

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or hexane at a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., environmental samples, biological fluids), appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed to isolate the volatile components.

2. Gas Chromatography (GC) Conditions:

  • Injector:

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or semi-polar capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

Visualizing the Fragmentation and Workflow

To further clarify the processes involved, the following diagrams illustrate the key fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Fragmentation_Pathway M This compound (m/z 96) M_ion Molecular Ion [M]⁺˙ (m/z 96) M->M_ion Electron Ionization (70 eV) frag1 [M - CH₃]⁺ (m/z 81) M_ion->frag1 Loss of CH₃ radical frag2 [M - C₂H₄]⁺˙ (m/z 68) M_ion->frag2 Retro-Diels-Alder frag3 Further Fragments (m/z 67, 55, 41...) frag1->frag3 frag2->frag3

Fragmentation Pathway of this compound

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound extraction Extraction/Dilution sample->extraction gc Gas Chromatography (Separation) extraction->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data Data Acquisition ms->data analysis Spectral Interpretation & Library Matching data->analysis result result analysis->result Identification of This compound

GC-MS Experimental Workflow

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-Methylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-methylcyclohexene and its common isomers: 1-methylcyclohexene and 4-methylcyclohexene. An understanding of the relative stabilities of these cyclic alkenes is paramount in fields such as organic synthesis, catalysis, and drug development, where reaction outcomes and product distributions are often governed by thermodynamic control. This document outlines the theoretical basis for their stability, presents quantitative thermodynamic data, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key concepts and workflows.

Introduction: The Basis of Alkene Stability

The thermodynamic stability of methylcyclohexene isomers is primarily dictated by the substitution pattern of the carbon-carbon double bond. Generally, alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This stabilizing effect is attributed to two main factors:

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond. A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, thereby increasing the stability of the alkene.

  • Bond Strength: The bond between an sp² carbon and an sp³ carbon is slightly stronger than a bond between two sp³ carbons. Therefore, increasing the substitution on the double bond increases the overall stability of the molecule.

Based on these principles, the expected order of stability for the common methylcyclohexene isomers is:

  • 1-Methylcyclohexene: Trisubstituted double bond (most stable).

  • This compound: Disubstituted double bond.

  • 4-Methylcyclohexene: Disubstituted double bond.

  • Methylenecyclohexane: Exocyclic disubstituted double bond (generally the least stable).[1]

Experimental data confirms that 1-methylcyclohexene is the most thermodynamically stable isomer.[1] The relative stabilities of this compound and 4-methylcyclohexene are very similar.[1]

Quantitative Thermodynamic Data

The relative stabilities of the methylcyclohexene isomers can be quantified through their thermodynamic parameters, such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of isomerization. These values are typically determined through equilibrium studies.

Table 1: Thermodynamic Data for the Isomerization of Methylcyclohexene Isomers in the Gas Phase

Isomerization ReactionΔH° (kJ/mol)ΔS° (J/mol·K)
This compound ⇌ 1-Methylcyclohexene-8.1 ± 0.3-1.0
4-Methylcyclohexene ⇌ 1-Methylcyclohexene-5.8 ± 0.3-1.5
Methylenecyclohexane ⇌ 1-Methylcyclohexene-7.3 ± 1.7-15.9

Data sourced from the NIST WebBook and experimental studies.[1] The negative enthalpy changes indicate that the isomerization to the more stable 1-methylcyclohexene is an exothermic process.

Table 2: Equilibrium Composition of Methylcyclohexene Isomers

IsomerEquilibrium Composition (%) at 180 °C (Vapor Phase)
1-Methylcyclohexene73.4
This compound10.7
4-Methylcyclohexene14.1
Methylenecyclohexane1.7

This equilibrium data further confirms that 1-methylcyclohexene is the thermodynamically most stable isomer.[1]

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of methylcyclohexene isomers is primarily determined by two experimental techniques: isomerization equilibration and heat of hydrogenation.

Isomerization Equilibration

This method involves allowing a mixture of the isomers to reach thermodynamic equilibrium in the presence of a catalyst. The composition of the mixture at equilibrium is then analyzed, and the relative stabilities are determined from the equilibrium constants.

  • Catalyst Preparation: A suitable acid catalyst, such as p-toluenesulfonic acid for liquid-phase isomerization or γ-alumina for vapor-phase isomerization, is activated according to standard procedures.

  • Reaction Setup: A known amount of a single methylcyclohexene isomer or a mixture of isomers is placed in a sealed reactor with the catalyst. The reactor is then heated to a constant, controlled temperature.

  • Equilibration: The reaction mixture is maintained at the set temperature for a sufficient duration to allow the isomers to interconvert and reach thermodynamic equilibrium. The time required to reach equilibrium should be determined through preliminary kinetic studies by taking samples at various time intervals until the composition remains constant.

  • Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at predetermined time intervals and are rapidly cooled to quench the isomerization reaction.

  • Analysis: The composition of the isomeric mixture in each aliquot is determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

    • GC Conditions: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating the isomers based on their boiling points. A typical temperature program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 120°C at a rate of 10°C/min.

      • Hold at 120°C for 2 minutes.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).[2]

  • Data Analysis:

    • The equilibrium constant (Keq) for each isomerization reaction is calculated from the molar concentrations of the isomers at equilibrium.

    • The standard Gibbs free energy change (ΔG°) for each isomerization is then determined using the equation: ΔG° = -RTln(Keq) where R is the ideal gas constant and T is the absolute temperature.

    • By conducting the equilibration experiments at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van't Hoff plot (a plot of ln(Keq) versus 1/T).

Heat of Hydrogenation

The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated compound (methylcyclohexane in this case). A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation. Therefore, the isomer with the least exothermic (smallest negative value) heat of hydrogenation is the most stable.[1]

  • Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.[1]

  • Calorimeter Setup: The reaction vessel is placed within a calorimeter, which is a device designed to measure heat changes in a chemical reaction. The calorimeter is calibrated beforehand to determine its heat capacity.

  • Hydrogenation Reaction: The reaction vessel is sealed, purged with hydrogen gas to remove any air, and then pressurized with a known amount of hydrogen. The mixture is agitated to ensure efficient mixing of the reactants, catalyst, and hydrogen. The reaction is typically carried out at a constant temperature and pressure.

  • Temperature Monitoring: The temperature of the calorimeter is precisely monitored throughout the hydrogenation reaction. The heat released by the exothermic reaction is absorbed by the calorimeter and its contents, causing a temperature rise.

  • Data Analysis:

    • The total heat evolved (q) during the reaction is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal) using the equation: q = C_cal * ΔT

    • The molar heat of hydrogenation (ΔH_hydrog) is then calculated by dividing the total heat evolved by the number of moles of the methylcyclohexene isomer that reacted.

    • By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows.

Stability_Relationship cluster_isomers Methylcyclohexene Isomers 1-Me 1-Methylcyclohexene (Trisubstituted) 4-Me 4-Methylcyclohexene (Disubstituted) 1-Me->4-Me More Stable 3-Me This compound (Disubstituted) 4-Me->3-Me ~ Similar Stability Relative\nStability Relative Stability

Caption: Relative thermodynamic stability of methylcyclohexene isomers.

Isomerization_Workflow start Start with a single isomer or a mixture of isomers setup Place in a sealed reactor with a catalyst (e.g., γ-alumina or p-toluenesulfonic acid) start->setup heat Heat to a constant temperature setup->heat equilibrate Allow the reaction to reach thermodynamic equilibrium heat->equilibrate sample Withdraw aliquots at various time intervals equilibrate->sample quench Rapidly cool samples to quench the reaction sample->quench analyze Analyze sample composition by Gas Chromatography (GC) quench->analyze check_equilibrium Is the composition constant over several time points? analyze->check_equilibrium not_equilibrium Continue Equilibration check_equilibrium->not_equilibrium No equilibrium_reached Equilibrium Confirmed check_equilibrium->equilibrium_reached Yes not_equilibrium->equilibrate calculate Calculate Keq, ΔG°, ΔH°, and ΔS° equilibrium_reached->calculate

Caption: Experimental workflow for determining isomer stability via isomerization equilibration.

Hydrogenation_Calorimetry start Prepare a solution of the methylcyclohexene isomer and catalyst calorimeter Place the reaction vessel in a calibrated calorimeter start->calorimeter hydrogenate Pressurize with H₂ gas and initiate the reaction calorimeter->hydrogenate monitor_temp Precisely monitor the temperature change (ΔT) of the calorimeter hydrogenate->monitor_temp calculate_heat Calculate the total heat evolved (q) using the calorimeter's heat capacity monitor_temp->calculate_heat calculate_enthalpy Determine the molar heat of hydrogenation (ΔH_hydrog) calculate_heat->calculate_enthalpy compare Compare ΔH_hydrog values of isomers to determine relative stability calculate_enthalpy->compare

Caption: Experimental workflow for determining relative stability via heat of hydrogenation.

Conclusion

The thermodynamic stability of this compound and its isomers is a well-established concept in organic chemistry, with 1-methylcyclohexene being the most stable due to its trisubstituted double bond. The quantitative determination of these stability differences through isomerization equilibration and heat of hydrogenation measurements provides valuable data for predicting reaction outcomes and optimizing synthetic routes. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers and professionals in the chemical and pharmaceutical sciences to investigate and apply these fundamental thermodynamic principles in their work.

References

An In-Depth Technical Guide on the Stereochemistry and Chirality of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohexene is a cyclic olefin of significant interest in stereochemical studies and as a chiral building block in organic synthesis. Its structure contains a single stereocenter, rendering it a chiral molecule that exists as a pair of enantiomers. This guide provides a comprehensive overview of the stereochemical and chiral aspects of this compound, including its synthesis, the properties of its enantiomers, and the experimental protocols for its preparation and analysis. A thorough understanding of the stereochemistry of this compound is crucial for its application in the development of new chemical entities and pharmaceuticals where enantiomeric purity is paramount.

Introduction to the Chirality of this compound

This compound possesses a chiral center at the C-3 position, the carbon atom to which the methyl group is attached. This is because the C-3 carbon is bonded to four different groups: a hydrogen atom, a methyl group, a vinylic carbon (C-2) of the double bond, and an allylic methylene carbon (C-4).[1] Due to this asymmetry, this compound is a chiral molecule and can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1][2] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light, a property known as optical activity.

The physical and chemical properties of racemic this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₂[3][4]
Molecular Weight96.17 g/mol [3][4]
Boiling Point104 °C[3]
Density0.805 g/mL at 25 °C[3]
Flash Point-3 °C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the most common laboratory preparation starting from 3-methylcyclohexanone.[3]

Synthesis of Racemic this compound

A well-established method for the synthesis of racemic this compound involves the reductive cleavage of an allylic alcohol, which is itself prepared from the corresponding enone.[5]

Experimental Protocol: Synthesis of Racemic this compound from 3-Methyl-2-cyclohexen-1-one [5]

Step 1: Reduction of 3-Methyl-2-cyclohexen-1-one to 3-Methyl-2-cyclohexen-1-ol

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 3-methyl-2-cyclohexen-1-one (0.1 mol) in anhydrous diethyl ether (200 mL) is cooled to 0 °C in an ice bath.

  • A solution of lithium aluminum hydride (LiAlH₄) (0.025 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • The reaction is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, until a granular precipitate is formed.

  • The ethereal solution is decanted, and the precipitate is washed with diethyl ether. The combined ethereal solutions are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol.

Step 2: Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol to this compound

  • To a stirred suspension of zinc dust (0.5 mol) in 50% aqueous ethanol (200 mL), concentrated hydrochloric acid (5 mL) is added, followed by a solution of copper(II) sulfate pentahydrate (0.02 mol) in water (20 mL). The mixture is stirred for 30 minutes to generate a zinc-copper couple.

  • The supernatant is decanted, and the zinc-copper couple is washed with ethanol.

  • A solution of 3-methyl-2-cyclohexen-1-ol (0.1 mol) in ethanol (100 mL) is added to the zinc-copper couple.

  • The mixture is heated at reflux with vigorous stirring for 4 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is diluted with a large volume of water and extracted with pentane.

  • The combined pentane extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.

  • The resulting crude this compound is purified by fractional distillation to yield the pure product.

Enantiomers of this compound

The two enantiomers of this compound are designated as (R)-3-methylcyclohexene and (S)-3-methylcyclohexene according to the Cahn-Ingold-Prelog priority rules. While their physical properties are identical in an achiral environment, their chiroptical properties, specifically their optical rotation, are equal in magnitude but opposite in sign.

Analysis of this compound Enantiomers

The separation and quantification of the enantiomers of this compound are typically performed using chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Experimental Protocol: Enantiomeric Analysis by Chiral Gas Chromatography

  • Column Selection: A capillary GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., β-cyclodextrin), is used.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Sample Preparation: A dilute solution of the this compound sample in a volatile solvent (e.g., pentane or dichloromethane) is prepared.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C. The exact program will depend on the specific column and should be optimized to achieve baseline separation of the enantiomers.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Asymmetric Synthesis and Resolution Strategies

Obtaining enantiomerically pure or enriched this compound is a key challenge and a significant area of research. The two main strategies to achieve this are asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary. While specific protocols for the asymmetric synthesis of this compound are not detailed in the readily available literature, general approaches in asymmetric catalysis could be applied. For instance, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral transition metal catalyst is a plausible route.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is classical resolution, which involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization. For a non-functionalized alkene like this compound, direct classical resolution is not feasible. However, it can be resolved via a derivative. For example, the racemic mixture could be converted to a chiral derivative, such as an epoxide or a diol, which could then be resolved.

Another powerful technique for resolution is preparative chiral chromatography, which uses the same principles as analytical chiral GC but on a larger scale to isolate macroscopic quantities of each enantiomer.

Visualizing Stereochemical Concepts

The following diagrams, generated using the DOT language, illustrate key stereochemical concepts related to this compound.

Chirality_of_3_Methylcyclohexene Chirality of this compound cluster_molecule This compound cluster_enantiomers Enantiomers C3 C3* H H C3->H H CH3 CH3 C3->CH3 CH3 C2 C2 C3->C2 C2 (vinyl) C4 C4 C3->C4 C4 (allyl) R_enantiomer (R)-3-Methylcyclohexene S_enantiomer (S)-3-Methylcyclohexene R_enantiomer->S_enantiomer Mirror Images label_chiral_center The C3 atom is a chiral center as it is bonded to four different groups.

Diagram 1: The chiral center of this compound and its enantiomers.

Racemic_Synthesis_Workflow Workflow for Racemic Synthesis start 3-Methyl-2-cyclohexen-1-one step1 Reduction (e.g., LiAlH4) start->step1 intermediate 3-Methyl-2-cyclohexen-1-ol step1->intermediate step2 Reductive Cleavage (e.g., Zn(Cu)) intermediate->step2 product Racemic this compound step2->product

Diagram 2: A typical synthetic route to racemic this compound.

Conclusion

This compound serves as an excellent model for understanding fundamental concepts of stereochemistry and chirality. Its single chiral center gives rise to a pair of enantiomers whose distinct biological activities in various applications underscore the importance of enantiomeric purity. While the synthesis of racemic this compound is well-documented, the preparation and characterization of its individual enantiomers remain a more specialized endeavor. The analytical techniques, particularly chiral gas chromatography, are well-established for the separation and quantification of the (R) and (S) forms. For researchers and professionals in drug development, a firm grasp of the stereochemical properties of this compound and the methodologies to control its stereochemistry is essential for the design and synthesis of new chiral molecules with desired therapeutic effects. Further research into efficient and scalable asymmetric syntheses or resolutions of this compound will undoubtedly enhance its utility as a valuable chiral building block in organic chemistry.

References

Dehydration of 2-Methylcyclohexanol: A Technical Guide to Alkene Synthesis and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the acid-catalyzed dehydration of 2-methylcyclohexanol, a cornerstone reaction in organic chemistry for demonstrating elimination reaction mechanisms, regioselectivity, and the principles of kinetic versus thermodynamic control. The primary focus is on the formation of various alkene isomers, including 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Regioselectivity

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via an E1 (elimination, unimolecular) mechanism.[1][2] This multi-step process involves the formation of a carbocation intermediate, which can then lead to a mixture of alkene products. The distribution of these products is largely governed by the relative stability of the alkenes, as predicted by Zaitsev's rule, and the stability of the intermediate carbocations.

Key Mechanistic Steps:

  • Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of 2-methylcyclohexanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3][4]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon that was previously bonded to the hydroxyl group.[3][4]

  • Carbocation Rearrangement (1,2-Hydride Shift): The initially formed secondary carbocation can undergo a rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation.[3][4][5] This rearrangement is a key step that leads to the formation of different products.

  • Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (beta) to the carbocation. This results in the formation of a double bond and yields the final alkene products.[3][6]

The removal of a proton can occur from different positions, leading to a mixture of isomers:

  • 1-Methylcyclohexene: This is the most substituted alkene (trisubstituted) and is generally the major product, formed in accordance with Zaitsev's rule, which states that the most stable, most highly substituted alkene will predominate.[5][7][8] It can be formed from both the secondary and the rearranged tertiary carbocation.

  • This compound: This is a disubstituted alkene and is typically a minor product.[3][5] It is formed from the initial secondary carbocation before rearrangement.

  • Methylenecyclohexane: This is another disubstituted alkene, formed from the rearranged tertiary carbocation.[3][5] Its formation is less favored compared to 1-methylcyclohexene.

G cluster_0 Reaction Mechanism A 2-Methylcyclohexanol B Protonated Alcohol (+H2O) A->B + H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation (via 1,2-Hydride Shift) C->D Rearrangement E This compound (Minor Product) C->E - H+ F 1-Methylcyclohexene (Major Product) C->F - H+ D->F - H+ G Methylenecyclohexane (Minor Product) D->G - H+

Caption: E1 dehydration pathway of 2-methylcyclohexanol.

Experimental Protocols

The dehydration of 2-methylcyclohexanol is typically performed via distillation to continuously remove the lower-boiling alkene products as they are formed, shifting the equilibrium towards the products according to Le Châtelier's principle.[3]

Materials and Reagents:

Reagent/MaterialProperties
2-Methylcyclohexanol (cis/trans mixture)MW: 114.19 g/mol , BP: 165-166 °C[2]
9M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)Catalyst, Corrosive[1][2][9]
Sodium Hydroxide (NaOH) solution, 3MFor neutralization[1]
Saturated Sodium Chloride (Brine) solutionTo aid layer separation
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)Drying agent[1][9]
Round-bottom flask (25 mL or 50 mL)Reaction vessel
Fractional distillation apparatusFor reaction and purification
Heating mantleHeat source
Separatory funnelFor washing/extraction
Gas Chromatograph (GC)For product analysis

Detailed Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add a magnetic stir bar, 5.0 mL of 2-methylcyclohexanol, and 3.0 mL of 9M sulfuric acid (or 1.5 mL of 85% phosphoric acid).[1][9]

  • Distillation: Assemble a fractional distillation apparatus with the reaction flask. Use a 10 mL graduated cylinder, cooled in an ice bath, as the receiving vessel.[1]

  • Heating: Heat the mixture using a heating mantle while stirring. Adjust the heating rate to maintain a steady distillation of the alkene products, keeping the distillation head temperature between 95-105°C.[1][3] Collect the distillate until a few milliliters of the organic layer are obtained.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer successively with 10 mL of water, 10 mL of 3M sodium hydroxide solution to neutralize any remaining acid, and finally with 10 mL of saturated sodium chloride solution.[1]

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous calcium chloride or magnesium sulfate to the organic layer to remove any residual water.[1][9] Swirl the flask until the liquid is clear.

  • Final Product: Decant or filter the dried liquid into a pre-weighed vial to determine the final yield.

  • Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of 1-methylcyclohexene, this compound, and any other products.[1][10]

G cluster_workflow Experimental Workflow A 1. Mix Reactants (2-Methylcyclohexanol + Acid) B 2. Fractional Distillation (Collect alkene products) A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with H2O C->D E 5. Neutralize with NaOH D->E F 6. Wash with Brine E->F G 7. Dry with Anhydrous Salt (e.g., CaCl2) F->G H 8. Isolate Final Product G->H I 9. Analyze by Gas Chromatography H->I

Caption: General workflow for the dehydration of 2-methylcyclohexanol.

Data Presentation: Product Distribution

The product distribution of the dehydration reaction is highly dependent on the reaction conditions. Gas chromatography is the primary method used to quantify the ratio of the isomeric products.[10] While 1-methylcyclohexene is the thermodynamically favored product, the ratios can vary.

Table 1: Physical Properties of Reactants and Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
2-Methylcyclohexanol114.19165 - 167[3]
1-Methylcyclohexene96.17110 - 111
This compound96.17104 - 105[3]
Methylenecyclohexane96.17102 - 103[3]

Table 2: Representative Product Distribution Data from GC Analysis

Study / Conditions1-Methylcyclohexene (%)This compound (%)Other Products (%)Reference
Sulfuric Acid Catalyst81.818.2-[2]
Phosphoric Acid, Fraction 177.22.320.5 (unreacted alcohol)[11]
Phosphoric Acid, Fraction 254.830.814.4 (unreacted alcohol)[11]
Sulfuric Acid Catalyst66.433.6-[12]

Note: The "Evelyn Effect" describes the change in product distribution over the course of the reaction, as seen in the two fractions collected with phosphoric acid, where the proportion of this compound increases in the later fraction.[11]

Conclusion

The acid-catalyzed dehydration of 2-methylcyclohexanol is a versatile and illustrative reaction in organic synthesis. It effectively demonstrates the E1 mechanism, carbocation rearrangements, and the principles of regioselectivity as described by Zaitsev's rule. While the major product is typically the thermodynamically stable 1-methylcyclohexene, the formation of this compound is significant. The relative yield of this compound can be influenced by factors such as the choice of acid catalyst and the reaction duration, highlighting the interplay between kinetic and thermodynamic control. A thorough understanding and precise control of these experimental parameters are crucial for selectively synthesizing specific alkene isomers.

References

IUPAC nomenclature for 3-Methylcyclohexene and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methylcyclohexene and Its Derivatives

For researchers, scientists, and professionals in drug development, a precise understanding of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is fundamental. This guide provides a detailed examination of the rules and conventions for naming this compound and its various derivatives, ensuring clarity and consistency in scientific communication.

Fundamental Principles of Cycloalkene Nomenclature

The IUPAC system for naming organic compounds is built on a set of logical rules. For cycloalkenes, the core principles involve identifying the parent ring, locating the double bond, and numbering the substituents to provide the lowest possible locants.

The naming process begins by identifying the longest carbon chain that includes the double bond, which in this case is a cyclic structure.[1] The presence of a double bond in a ring is indicated by the "-ene" suffix, and the ring structure is denoted by the "cyclo" prefix.[1]

Numbering the Ring:

  • The carbon atoms of the double bond are assigned the lowest possible numbers, which are always 1 and 2.[2][3]

  • The direction of numbering (clockwise or counter-clockwise) is chosen to give the substituents the lowest possible numbers at the first point of difference.[2][4][5]

  • For a simple monosubstituted cycloalkene like this compound, it is not necessary to specify the position of the double bond in the name, as it is understood to be between carbons 1 and 2.[2][6]

The IUPAC name for the parent compound is This compound .[6][7][8][9] Numbering the double bond as 1 and 2, the methyl group receives the locant '3', which is the lowest possible number.

Nomenclature of this compound Derivatives

The complexity of naming increases with the addition of more substituents or functional groups. The following sections detail the rules for these scenarios.

Multiple Substituents

When multiple substituents are present on the cyclohexene ring, their positions are indicated by numbers, and they are listed in alphabetical order in the name.[1][4] The numbering of the ring begins at the double bond and proceeds in the direction that results in the lowest set of locants for the substituents.

Examples:

  • 5-Ethyl-3-methylcyclohexene: The numbering starts at the double bond and goes towards the methyl group (C3). This places the ethyl group at C5. Numbering in the opposite direction would place the ethyl group at C4 and the methyl group at C6 (4-ethyl-6-methyl), which is a higher set of locants.

  • 3-Bromo-6-methylcyclohexene: Alphabetical priority dictates that "bromo" comes before "methyl". The numbering is chosen to give the alphabetically first substituent the lower number if a tie in locants exists.

Functional Groups and Priority

When a compound contains multiple functional groups, IUPAC has established a priority order to determine the principal functional group.[10][11][12] This principal group determines the suffix of the compound's name and receives the lowest possible number.[10][12]

Table 1: Priority of Common Functional Groups in IUPAC Nomenclature

PriorityFunctional Group ClassFormulaSuffix (if Principal Group)Prefix (if Substituent)
HighestCarboxylic Acids-COOH-oic acidcarboxy-
Esters-COOR-oatealkoxycarbonyl-
Aldehydes-CHO-alformyl-
Ketones>C=O-oneoxo-
Alcohols-OH-olhydroxy-
Amines-NH2-amineamino-
Alkenes>C=C<-ene-
LowestAlkanes--ane-

Note: This table is not exhaustive but covers the most common functional groups.

When a functional group with higher priority than an alkene is present, the carbon atom bearing that group is assigned the lowest possible locant.[13]

Examples:

  • 4-Methylcyclohex-2-en-1-ol: The alcohol (-OH) group has higher priority than the alkene.[11] Therefore, the carbon attached to the -OH group is C1. The numbering then proceeds to give the double bond the lowest possible numbers (C2-C3), placing the methyl group at C4.

  • 4-Methylcyclohex-2-ene-1-one: The ketone group has higher priority. The carbonyl carbon is C1, the double bond is at C2, and the methyl group is at C4.

Stereochemistry

For a complete and unambiguous name, the stereochemistry of the molecule must be specified.[14] This includes the configuration of chiral centers and the geometry of the double bond.

Chiral Centers (R/S Configuration): this compound is a chiral molecule because the carbon at position 3 is a stereocenter. The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

  • (R)-3-Methylcyclohexene [15]

  • (S)-3-Methylcyclohexene

All stereochemical information is placed in parentheses at the beginning of the IUPAC name.[14]

Relative Stereochemistry (cis/trans): For disubstituted derivatives, the relative positions of the substituents can be described using 'cis' (on the same side of the ring) or 'trans' (on opposite sides).[16]

  • cis-3,5-Dimethylcyclohexene: Both methyl groups are on the same face of the ring.

  • trans-3-Bromo-5-methylcyclohexene: The bromo and methyl groups are on opposite faces of the ring.

Systematic Naming Workflow

A logical workflow can simplify the process of naming complex derivatives of this compound. The following diagram illustrates the decision-making process.

IUPAC_Naming_Workflow start Start with the Chemical Structure find_parent Identify the Parent Ring (Cyclohexene) start->find_parent find_principal_group Identify Principal Functional Group (Highest Priority) find_parent->find_principal_group number_ring Number the Ring find_principal_group->number_ring Lowest locant to principal group number_substituents Identify and Name all Substituents number_ring->number_substituents Lowest locants to substituents alphabetize Alphabetize Substituents number_substituents->alphabetize stereochem Determine Stereochemistry (R/S, cis/trans) alphabetize->stereochem assemble_name Assemble the Full IUPAC Name stereochem->assemble_name Experimental_Workflow A 1. Dissolve this compound in CH₂Cl₂ and cool to 0°C B 2. Add Br₂ solution dropwise at 0°C A->B Slow addition C 3. Quench with Na₂S₂O₃ solution B->C After 15 min D 4. Aqueous Workup (Sep. Funnel) C->D E 5. Dry organic layer with MgSO₄ D->E Isolate organic layer F 6. Concentrate with Rotary Evaporator E->F G Crude Product: 1,2-Dibromo-3-methylcyclohexane F->G

References

Methodological & Application

Application Note: Synthesis of 3-Methylcyclohexene via Reductive Cleavage of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the synthesis of 3-methylcyclohexene through the reductive cleavage of its corresponding allylic alcohol, 3-methyl-2-cyclohexen-1-ol. The described methodology employs a low-valent tungsten-mediated deoxygenation, a reaction known for its efficiency in the reductive cleavage of allylic alcohols. This process is of significant interest in organic synthesis and drug development for the selective removal of hydroxyl groups to form alkenes. This document provides a comprehensive experimental protocol, tabulated data on reaction efficiency, and a visual representation of the reaction workflow.

Introduction

The selective deoxygenation of alcohols to form alkenes is a fundamental transformation in organic chemistry. Among the various substrates, allylic alcohols present a unique challenge and opportunity due to the reactivity of the adjacent double bond. The reductive cleavage of allylic alcohols is a powerful tool for the synthesis of complex molecules and is a key step in many natural product syntheses. This method allows for the strategic removal of a hydroxyl group, which may have been used to direct the stereochemistry of a prior reaction, to yield the corresponding alkene.

This protocol focuses on the synthesis of this compound, a common building block in organic synthesis, from 3-methyl-2-cyclohexen-1-ol. The chosen methodology utilizes a low-valent tungsten catalyst, which has been shown to be effective for this type of transformation.

Reaction Principle

The reductive cleavage of allylic alcohols, in this case using a low-valent tungsten species, generally proceeds through the formation of an intermediate allylic complex. The tungsten catalyst, often generated in situ, coordinates to the hydroxyl group of the allylic alcohol. Subsequent elimination of the hydroxyl group and reduction leads to the formation of the desired alkene. The process is driven by the formation of a stable tungsten-oxo species.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-methyl-2-cyclohexen-1-ol.

3.1. Materials and Reagents

  • 3-methyl-2-cyclohexen-1-ol (97%, Sigma-Aldrich)

  • Tungsten hexachloride (WCl₆, 99.9%, Strem Chemicals)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, Acros Organics)

  • Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free, Sigma-Aldrich)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

3.2. Procedure

  • Catalyst Preparation (in situ):

    • To a dry 250 mL Schlenk flask under an argon atmosphere, add tungsten hexachloride (WCl₆, 2.0 mmol).

    • Add 50 mL of anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.0 mmol, 1.6 mL of 2.5 M solution) dropwise to the stirred suspension. The color of the mixture will change, indicating the formation of the low-valent tungsten species.

    • Allow the mixture to stir at -78 °C for 30 minutes.

  • Reaction:

    • In a separate flask, dissolve 3-methyl-2-cyclohexen-1-ol (1.0 mmol) in 10 mL of anhydrous THF.

    • Add the solution of the allylic alcohol dropwise to the cold (-78 °C) catalyst mixture.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

3.3. Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Data Presentation

The efficiency of the reductive cleavage of various allylic alcohols using the low-valent tungsten catalyst is summarized in the table below.

EntrySubstrateProductTime (h)Yield (%)
13-methyl-2-cyclohexen-1-olThis compound485
22-cyclohexen-1-olCyclohexene490
3Cinnamyl alcoholAllylbenzene578
4Geraniol(E)-3,7-Dimethylocta-1,6-diene672

Visual Representations

5.1. Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Reactant 3-methyl-2-cyclohexen-1-ol Intermediate Tungsten-Allyl Complex Reactant->Intermediate Coordination Catalyst Low-valent Tungsten Catalyst->Intermediate Product This compound Intermediate->Product Reductive Elimination Byproduct Tungsten-Oxo Species Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Experimental_Workflow start Start catalyst_prep In situ Catalyst Preparation (WCl6 + n-BuLi in THF at -78°C) start->catalyst_prep reaction Addition of Allylic Alcohol (Stir and warm to RT) catalyst_prep->reaction quench Reaction Quench (Saturated NaHCO3) reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying of Organic Layer (MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Flash Column Chromatography) concentration->purification product Pure this compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Tungsten hexachloride is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The protocol described herein provides an effective and reproducible method for the synthesis of this compound from 3-methyl-2-cyclohexen-1-ol using a low-valent tungsten catalyst. The reaction proceeds with good yield and can be applied to a range of allylic alcohol substrates. This methodology is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.

Application Notes and Protocols: Hydroboration-Oxidation of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkenes is a fundamental two-step organic synthesis reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[1][2] This process is highly valuable in synthetic chemistry due to its predictable regioselectivity and stereospecificity. The reaction proceeds via a syn-addition, where the hydrogen and hydroxyl groups are added to the same face of the alkene.[2][3]

This protocol details the hydroboration-oxidation of 3-methylcyclohexene to produce 2-methylcyclohexanol. The first step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (THF), across the double bond to form an organoborane intermediate.[4][5] In the second step, this intermediate is oxidized using hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (NaOH), to yield the corresponding alcohol with retention of stereochemistry.[1][3]

Reaction Scheme

The overall transformation is as follows:

  • Hydroboration: this compound reacts with borane-tetrahydrofuran complex (BH₃·THF).

  • Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide in a basic solution.

Data Presentation

The following table summarizes the typical quantitative data for the hydroboration-oxidation of this compound on a laboratory scale.

ParameterValueUnitsNotes
Reactants
This compound1.0gStarting material
Molar Mass of this compound96.17 g/mol
Moles of this compound0.0104mol
Borane-THF Complex (1 M solution)3.8mLProvides a slight excess of BH₃
Moles of BH₃0.0038molOne mole of BH₃ reacts with three moles of alkene[4]
Oxidizing Agents
Sodium Hydroxide Solution (3 M)1.5mLCreates basic conditions for oxidation
Hydrogen Peroxide (30%)1.5mLOxidizing agent
Solvents
Tetrahydrofuran (THF)10mLAnhydrous, reaction solvent
Diethyl Ether20mLFor extraction
Saturated NaCl (Brine)10mLFor washing
Reaction Conditions
Hydroboration Temperature0 to 25°CReaction is initiated at 0°C and then warmed to room temperature
Hydroboration Time1hour
Oxidation Temperature40°C
Oxidation Time30minutes
Product
Expected Producttrans-2-MethylcyclohexanolMajor diastereomer due to syn-addition
Theoretical Yield1.19g
Typical Actual Yield0.95 - 1.07g
Typical Percent Yield80 - 90%

Experimental Protocol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Sodium hydroxide solution (3 M)

  • Hydrogen peroxide solution (30%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or water bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a septum.

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g (0.0104 mol) of this compound to the flask.

  • Dissolve the alkene in 10 mL of anhydrous THF.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 3.8 mL of 1 M BH₃·THF solution to the stirred alkene solution via syringe over a period of 10 minutes.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 2: Oxidation

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add 1.5 mL of 3 M aqueous NaOH solution to the flask.

  • Very slowly, add 1.5 mL of 30% H₂O₂ solution dropwise to the mixture. Caution: This addition is exothermic. Maintain the temperature below 50°C.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and warm the mixture to 40°C for 30 minutes to ensure the completion of the oxidation.

Part 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 10 mL of diethyl ether and 10 mL of water.

  • Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with 10 mL of saturated aqueous NaCl (brine).[6][7]

  • Separate the layers and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude 2-methylcyclohexanol product.

  • The product can be further purified by distillation or chromatography if necessary.

Visualizations

Experimental Workflow

Hydroboration_Oxidation_Workflow A 1. Preparation - Add this compound and anhydrous THF to a round-bottom flask at 0°C. B 2. Hydroboration - Slowly add BH3·THF solution. - Stir at room temperature for 1 hour. A->B Reagent Addition C 3. Oxidation Setup - Cool the reaction mixture to 0°C. - Add 3 M NaOH solution. B->C Proceed to Oxidation D 4. Oxidation - Add 30% H2O2 dropwise. - Warm to 40°C for 30 minutes. C->D Reagent Addition E 5. Workup: Extraction - Transfer to a separatory funnel. - Add diethyl ether and water. - Separate layers. D->E Reaction Quenching F 6. Workup: Washing & Drying - Wash organic layer with brine. - Dry with anhydrous MgSO4. E->F Purification G 7. Isolation - Filter to remove drying agent. - Evaporate solvent to obtain trans-2-methylcyclohexanol. F->G Final Product Isolation

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkene This compound Transition_State_H Four-membered Ring Transition State Alkene->Transition_State_H BH3_THF BH3·THF BH3_THF->Transition_State_H Organoborane Trialkylborane Intermediate Transition_State_H->Organoborane Syn-addition Borate_Ester Borate Ester Intermediate Organoborane->Borate_Ester Nucleophilic Attack by HOO⁻ H2O2_NaOH H2O2 / NaOH Hydroperoxide_Ion Hydroperoxide Ion (HOO⁻) H2O2_NaOH->Hydroperoxide_Ion Deprotonation Hydroperoxide_Ion->Borate_Ester Alcohol_Product trans-2-Methylcyclohexanol Borate_Ester->Alcohol_Product Rearrangement & Hydrolysis

Caption: Simplified mechanism of hydroboration-oxidation.

References

Application Notes: Mechanism and Products of Electrophilic Addition of HBr to 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrophilic addition of hydrogen halides (HX) to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The reaction with an unsymmetrical alkene, such as 3-methylcyclohexene, serves as an excellent model for studying the principles of regioselectivity and stereoselectivity. This reaction proceeds via a carbocation intermediate, and its outcome is governed by the stability of this intermediate, as dictated by Markovnikov's rule.[1][2] In the case of this compound, the reaction is particularly noteworthy as it can yield a mixture of products due to the formation of competing carbocation intermediates and the potential for carbocation rearrangements.[3][4] These application notes provide a detailed mechanistic overview and a generalized experimental protocol for this reaction.

Reaction Mechanism

The addition of HBr to this compound is a two-step process initiated by the electrophilic attack of the alkene's pi bond on the hydrogen atom of HBr.[5] This leads to the formation of a carbocation and a bromide ion. Due to the asymmetry of the starting alkene, protonation can occur at either carbon of the double bond, leading to two distinct secondary carbocation intermediates.

  • Step 1: Protonation and Carbocation Formation

    • Pathway A: Protonation of carbon-2 (C2) yields a secondary carbocation at carbon-1 (C1).

    • Pathway B: Protonation of carbon-1 (C1) yields a secondary carbocation at carbon-2 (C2).

  • Step 2: Carbocation Rearrangement (Hydride Shift) The secondary carbocation formed at C2 (Pathway B) can undergo a rapid 1,2-hydride shift.[6] In this rearrangement, a hydrogen atom from the adjacent, more substituted carbon (C3) migrates with its electron pair to the positively charged C2.[4] This process results in the formation of a more stable tertiary carbocation at C3, a thermodynamically favorable step.[6]

  • Step 3: Nucleophilic Attack by Bromide The bromide ion (Br⁻), acting as a nucleophile, attacks the carbocations.[7]

    • Attack on the secondary carbocation at C1 (from Pathway A) yields cis- and trans-1-bromo-2-methylcyclohexane.

    • Attack on the more stable, rearranged tertiary carbocation at C3 (from Pathway B) yields cis- and trans-1-bromo-3-methylcyclohexane.

The planar nature of the carbocation intermediates allows the bromide ion to attack from either face of the ring, resulting in the formation of both cis and trans stereoisomers for each constitutional isomer.[7] The reaction ultimately yields a mixture of these four products.[3][8][9]

Mechanism Diagram

Electrophilic_Addition_HBr cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 This compound r2 HBr i1 Secondary Carbocation (at C1) r1->i1 Path A Protonation at C2 i2 Secondary Carbocation (at C2) r1->i2 Path B Protonation at C1 p1 cis/trans-1-bromo-2-methylcyclohexane i1->p1 Br⁻ Attack i3 Tertiary Carbocation (at C3, Rearranged) i2->i3 1,2-Hydride Shift p2 cis/trans-1-bromo-3-methylcyclohexane i3->p2 Br⁻ Attack

Caption: Mechanism of HBr addition to this compound.

Product Distribution

The electrophilic addition of HBr to this compound results in a mixture of four isomeric products. The exact ratio of these products can be influenced by reaction conditions such as temperature and solvent. The formation of rearranged products is significant due to the increased stability of the tertiary carbocation intermediate.

Product NameConstitutional IsomerStereoisomersIntermediate Origin
1-Bromo-2-methylcyclohexaneDirect Addition Productcis and transSecondary Carbocation (C1)
1-Bromo-3-methylcyclohexaneRearrangement Productcis and transTertiary Carbocation (C3)

Experimental Protocol: Synthesis of Bromomethylcyclohexanes

This protocol describes a general procedure for the addition of HBr to this compound. Hydrogen bromide is often supplied as a solution in acetic acid.[10]

Disclaimer: This protocol is intended for qualified researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

1. Materials and Reagents

  • This compound (reactant)

  • Hydrogen bromide (33 wt. % in acetic acid) (reagent)

  • Diethyl ether (extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Saturated sodium chloride (brine) solution (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for distillation or column chromatography (for purification)

  • NMR tubes, GC-MS vials (for analysis)

3. Reaction Procedure

  • Place a 50 mL round-bottom flask containing a magnetic stir bar in an ice bath to maintain a temperature of 0-5 °C.

  • To the flask, add 10 mmol of this compound.

  • Slowly add 1.1 equivalents (11 mmol) of 33% HBr in acetic acid to the stirred solution of the alkene over 10-15 minutes. Use a dropping funnel for controlled addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if applicable.

4. Work-up Procedure

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of cold deionized water and 20 mL of diethyl ether.

  • Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 20 mL of saturated NaHCO₃ solution to neutralize the excess acetic acid and HBr. (Caution: CO₂ evolution).

    • 20 mL of deionized water.

    • 20 mL of brine solution to aid in the removal of dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

  • Filter off the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

  • Remove the diethyl ether solvent using a rotary evaporator.

5. Purification and Characterization

  • Purification: The resulting crude product is an oily mixture of the four isomers. This mixture can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

  • Characterization: The identity and ratio of the products can be determined using analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers based on their mass spectra and retention times.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of the isomers and potentially determine their relative ratios through integration of key signals.

References

Application Notes and Protocols for the Epoxidation of 3-Methylcyclohexene with m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates that are pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals. The reaction of 3-methylcyclohexene with meta-chloroperoxybenzoic acid (m-CPBA) is a classic example of diastereoselective epoxidation, yielding two diastereomeric products: cis- and trans-3-methylcyclohexene oxide. The stereochemical outcome of this reaction is influenced by the steric hindrance imposed by the methyl group on the cyclohexene ring, which directs the approach of the bulky m-CPBA reagent. These application notes provide a detailed protocol for this reaction, a summary of expected quantitative data, and a mechanistic overview.

Reaction and Mechanism

The epoxidation of this compound with m-CPBA proceeds via a concerted mechanism, often referred to as the "butterfly mechanism". In this single-step process, the peroxyacid transfers an oxygen atom to the double bond of the alkene.[1] This syn-addition results in the formation of the epoxide ring on the same face of the double bond.[1]

Due to the chiral center at the 3-position of this compound, the two faces of the double bond are diastereotopic. The approach of m-CPBA can occur from either the same side as the methyl group (syn) or the opposite side (anti). The anti-attack is generally favored to minimize steric interactions with the pseudo-axial methyl group in the likely transition state conformation, leading to a higher yield of the trans-epoxide.

Data Presentation

The epoxidation of this compound with m-CPBA typically results in a mixture of cis- and trans-3-methylcyclohexene oxide. The diastereomeric ratio and overall yield are key performance indicators for this reaction.

ParameterValue
SubstrateThis compound
Reagentm-CPBA (70-77% purity)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Typical Yield> 90%
Diastereomeric Ratio (trans:cis)~4:1 to 5:1

Note: The exact yield and diastereomeric ratio can vary depending on the specific reaction conditions, including the purity of m-CPBA, reaction time, and work-up procedure.

Experimental Protocols

This section provides a detailed methodology for the epoxidation of this compound with m-CPBA.

Materials:

  • This compound (98%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 - 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Caution: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture again in an ice bath. Quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product, a mixture of cis- and trans-3-methylcyclohexene oxide, can be purified by fractional distillation or column chromatography on silica gel if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC). The products can be further characterized by ¹³C NMR and mass spectrometry.[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the concerted "butterfly" mechanism of the epoxidation of this compound with m-CPBA.

Caption: Epoxidation of this compound with m-CPBA.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis of this compound oxide.

ExperimentalWorkflow A 1. Dissolve this compound in anhydrous DCM B 2. Cool to 0 °C in an ice bath A->B C 3. Add m-CPBA portion-wise B->C D 4. Stir at 0 °C, then warm to RT C->D E 5. Quench with Na2SO3 solution D->E F 6. Aqueous Work-up (NaHCO3, Brine) E->F G 7. Dry organic layer (MgSO4 or Na2SO4) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify and Characterize (Distillation/Chromatography, NMR, GC) H->I

Caption: Experimental workflow for the synthesis of this compound oxide.

References

Synthesis of 3-methylcyclohexanol from 3-Methylcyclohexene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The selective synthesis of specific isomers of substituted cyclohexanols is a critical task in organic synthesis, with applications in the development of pharmaceuticals, fragrances, and other fine chemicals. This document provides a detailed protocol for the synthesis of 3-methylcyclohexanol from 3-methylcyclohexene, a process that requires careful control of regioselectivity.

The primary challenge in this synthesis is to control the position of the hydroxyl group on the cyclohexane ring. Three common methods for the hydration of alkenes are acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.

  • Acid-catalyzed hydration and oxymercuration-demercuration both proceed via a Markovnikov addition mechanism. In the case of this compound, these methods would predominantly yield a mixture of 1-methylcyclohexanol and 2-methylcyclohexanol, as the reaction proceeds through the more stable secondary and tertiary carbocation intermediates. Specifically, the oxymercuration of this compound has been reported to yield a complex and difficult-to-separate mixture of products.

  • Hydroboration-oxidation , in contrast, is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This method is highly regioselective, particularly when a sterically hindered borane reagent is employed. The boron atom adds to the less sterically hindered carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group. For this compound, this directs the hydroxyl group to the 3-position, yielding the desired 3-methylcyclohexanol. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is particularly effective in maximizing the yield of 3-methylcyclohexanol while minimizing the formation of the isomeric 2-methylcyclohexanol.[1]

This protocol details the hydroboration-oxidation of this compound using 9-BBN, a method that ensures high regioselectivity and provides a reliable route to 3-methylcyclohexanol.

Reaction Scheme

G reactant This compound product 3-Methylcyclohexanol reactant->product reagents 1. 9-BBN, THF 2. H₂O₂, NaOH reactant_to_product_arrowhead

Caption: Overall reaction for the synthesis of 3-methylcyclohexanol.

Experimental Workflow

G start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_9bbn Add 9-BBN solution dropwise cool->add_9bbn warm_rt Warm to room temperature and stir add_9bbn->warm_rt oxidation Oxidize with H₂O₂ and NaOH warm_rt->oxidation quench Quench reaction oxidation->quench extract Extract with ether quench->extract wash Wash organic layer extract->wash dry Dry with Na₂SO₄ wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify analyze Analyze product (GC-MS, NMR, IR) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of 3-methylcyclohexanol.

Experimental Protocol

Materials:

  • This compound (97%)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in tetrahydrofuran (THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for eluent

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 g, 10.4 mmol) and anhydrous THF (20 mL).

  • Hydroboration: The flask is cooled to 0 °C in an ice bath. The 0.5 M solution of 9-BBN in THF (22.9 mL, 11.4 mmol) is added dropwise to the stirred solution of the alkene over 15 minutes. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C. Slowly and carefully, 3 M aqueous NaOH (4.2 mL) is added, followed by the dropwise addition of 30% H₂O₂ (4.2 mL), ensuring the internal temperature does not exceed 20 °C. The mixture is then stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NaCl (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 3-methylcyclohexanol as a colorless oil.

Data Presentation

Table 1: Physical and Quantitative Data for the Synthesis of 3-methylcyclohexanol

ParameterValue
Starting Material This compound
Molecular FormulaC₇H₁₂
Molar Mass96.17 g/mol
Product 3-Methylcyclohexanol
Molecular FormulaC₇H₁₄O
Molar Mass114.19 g/mol
Yield (Typical) 85-95%
Purity (by GC-MS) >98%
AppearanceColorless oil
Boiling Point173-175 °C

Table 2: Spectroscopic Data for 3-methylcyclohexanol

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 3.55-3.65 (m, 1H, CH-OH), 1.00-2.00 (m, 9H, ring CH₂ and CH), 0.90 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 71.8, 41.2, 35.8, 32.4, 25.6, 22.8, 22.4
IR (neat, cm⁻¹) 3340 (br, O-H), 2925, 2855 (C-H), 1065 (C-O)
Mass Spectrometry (EI, m/z) 114 (M⁺), 96, 81, 71, 57

References

Application Notes and Protocols: Regioselectivity in the Addition of HCl to 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of hydrogen halides (HX) to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The regioselectivity of this reaction, governed by Markovnikov's rule and carbocation stability, is a key concept in predicting reaction outcomes. This document provides a detailed examination of the regioselectivity in the addition of hydrogen chloride (HCl) to 3-methylcyclohexene. This reaction is an excellent case study illustrating the principles of carbocation rearrangements and their impact on product distribution, which is of significant interest in the synthesis of halogenated organic molecules relevant to medicinal chemistry and materials science.

The reaction between this compound and HCl yields two primary constitutional isomers: 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane.[1][2][3][4][5][6][7] The formation of these products is a direct consequence of the reaction mechanism, which proceeds through a carbocation intermediate. Understanding and controlling the regioselectivity of such reactions is crucial for the efficient synthesis of target molecules.

Reaction Mechanism and Regioselectivity

The addition of HCl to this compound is an electrophilic addition reaction. The mechanism involves the initial protonation of the double bond by HCl to form a carbocation intermediate. The subsequent nucleophilic attack of the chloride ion (Cl⁻) on the carbocation yields the final alkyl chloride products.

The regioselectivity of the reaction is determined by the stability of the possible carbocation intermediates. In the case of this compound, the initial protonation of the double bond can, in principle, lead to two different secondary carbocations. However, one of these is significantly more stable and is preferentially formed. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.

Pathway A: Formation of the Minor Product

  • The π electrons of the double bond in this compound attack the hydrogen atom of HCl, forming a secondary carbocation at C-2.

  • The chloride ion then attacks this secondary carbocation to yield 1-chloro-3-methylcyclohexane. This is the direct addition product.

Pathway B: Formation of the Major Product

  • Following the formation of the secondary carbocation at C-2, a 1,2-hydride shift occurs, where a hydrogen atom from C-1 migrates with its pair of electrons to the positively charged C-2.

  • This rearrangement results in the formation of a more stable tertiary carbocation at C-1.

  • The chloride ion then attacks this tertiary carbocation to yield 1-chloro-1-methylcyclohexane.[1][3][4] This is the rearranged product and is generally the major product due to the greater stability of the tertiary carbocation intermediate.[4]

This reaction is a classic example of how carbocation rearrangements can influence the product distribution in electrophilic additions, leading to a product that is not predicted by the direct application of Markovnikov's rule to the initial alkene.

Experimental Protocols

Objective: To synthesize 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane from this compound via electrophilic addition of HCl and to analyze the product mixture.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of HCl: While stirring vigorously, slowly add concentrated hydrochloric acid (1.2 eq) dropwise to the cooled solution of the alkene. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize any excess acid. Be cautious as CO₂ evolution may cause pressure buildup.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.

  • Product Analysis: Analyze the crude product mixture by GC-MS to determine the relative ratio of the two isomeric products, 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane. Further characterization can be performed using ¹H and ¹³C NMR spectroscopy.

Data Presentation

As specific quantitative data from experimental studies on the addition of HCl to this compound is not available in the searched literature, the following table summarizes the expected products and their theoretical distribution based on the stability of the carbocation intermediates.

Product NameStructureIntermediate CarbocationStability of IntermediateExpected Distribution
1-Chloro-1-methylcyclohexane
alt text
TertiaryMore StableMajor Product
1-Chloro-3-methylcyclohexane
alt text
SecondaryLess StableMinor Product

Mandatory Visualizations

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation + H⁺ HCl H-Cl Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Minor_Product 1-Chloro-3-methylcyclohexane (Minor) Secondary_Carbocation->Minor_Product + Cl⁻ Major_Product 1-Chloro-1-methylcyclohexane (Major) Tertiary_Carbocation->Major_Product + Cl⁻

Caption: Reaction mechanism for the addition of HCl to this compound.

Experimental_Workflow A 1. Reaction Setup (this compound in Solvent at 0°C) B 2. Addition of HCl (Slow, dropwise addition) A->B C 3. Reaction Monitoring (TLC or GC) B->C D 4. Work-up (Transfer to separatory funnel) C->D E 5. Neutralization (Saturated NaHCO₃) D->E F 6. Extraction (Separate and wash organic layer) E->F G 7. Drying (Anhydrous MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Product Analysis (GC-MS, NMR) H->I

Caption: General experimental workflow for hydrochlorination.

References

Application Notes and Protocols for Stereoselective Reactions Involving (R)-3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key stereoselective reactions involving the chiral building block, (R)-3-methylcyclohexene. The protocols and data presented herein are intended to guide researchers in the synthesis of specific stereoisomers, a critical aspect of modern drug development and chiral synthesis.

Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of alkenes with peroxy acids like m-CPBA is a fundamental transformation in organic synthesis. Due to the presence of a stereocenter in (R)-3-methylcyclohexene, the two faces of the double bond are diastereotopic. This leads to a diastereoselective reaction where the epoxidizing agent preferentially attacks the less sterically hindered face, opposite to the equatorial methyl group in the most stable half-chair conformation.

Data Presentation: Diastereoselective Epoxidation

Starting MaterialReagentMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (d.r.)
(R)-3-Methylcyclohexenem-CPBA(1S,2S,6R)-2-Methyl-7-oxabicyclo[4.1.0]heptane(1R,2R,6R)-2-Methyl-7-oxabicyclo[4.1.0]heptane>90:10 (Estimated)

Note: The diastereomeric ratio is an estimation based on the well-established principle of steric hindrance in epoxidation reactions of substituted cyclohexenes.

Experimental Protocol: Diastereoselective Epoxidation

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-methylcyclohexene (1.0 eq.) in dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired diastereomeric mixture of epoxides.

Reaction Pathway Diagram

Caption: Diastereoselective epoxidation of (R)-3-methylcyclohexene.

Diastereoselective Hydroboration-Oxidation

The hydroboration-oxidation of (R)-3-methylcyclohexene is a two-step process that results in the anti-Markovnikov, syn-addition of water across the double bond. The stereoselectivity is governed by the approach of the borane reagent from the face opposite to the bulky methyl group, leading to the formation of diastereomeric alcohols.

Data Presentation: Hydroboration-Oxidation

Starting MaterialReagentsMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (d.r.)
(R)-3-Methylcyclohexene1. BH₃·THF2. H₂O₂, NaOH(1R,2R,3R)-3-Methylcyclohexan-1,2-diol(1S,2S,3R)-3-Methylcyclohexan-1,2-diol>90:10 (Estimated)

Note: The diastereomeric ratio is an estimation based on the steric hindrance provided by the methyl group during the hydroboration step.

Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration: To a solution of (R)-3-methylcyclohexene (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of borane-THF complex in THF (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (1.5 eq.) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1.5 eq.), maintaining the temperature below 20 °C.

  • Reaction Completion: Stir the mixture at room temperature for 1 hour.

  • Work-up: Add diethyl ether and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the diastereomeric alcohols.

Experimental Workflow Diagram

hydroboration_workflow start (R)-3-Methylcyclohexene in THF hydroboration 1. Add BH3-THF at 0 °C 2. Stir at RT for 2h start->hydroboration oxidation 1. Cool to 0 °C 2. Add NaOH(aq) and H2O2(aq) hydroboration->oxidation workup 1. Diethyl ether extraction 2. Brine wash oxidation->workup purification Flash Column Chromatography workup->purification product Diastereomeric 3-Methylcyclohexanols purification->product

Caption: Workflow for hydroboration-oxidation.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of vicinal diols from alkenes. Using commercially available AD-mix-α or AD-mix-β, which contain a chiral ligand, a high degree of enantioselectivity can be achieved. The facial selectivity is predictable based on the choice of the AD-mix.

Data Presentation: Sharpless Asymmetric Dihydroxylation

Starting MaterialReagentMajor EnantiomerEnantiomeric Excess (ee)
(R)-3-MethylcyclohexeneAD-mix-β(1R,2S,3R)-3-Methylcyclohexane-1,2-diol>95% (Predicted)
(R)-3-MethylcyclohexeneAD-mix-α(1S,2R,3R)-3-Methylcyclohexane-1,2-diol>95% (Predicted)

Note: The enantiomeric excess is a prediction based on the high reliability of the Sharpless Asymmetric Dihydroxylation for this class of alkenes.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Preparation: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1). To this, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq.). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C.

  • Substrate Addition: Add (R)-3-methylcyclohexene (1.0 eq.) to the cooled mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

  • Extraction: Add ethyl acetate and separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with 2 M NaOH, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude diol can be purified by flash chromatography or recrystallization.

Logical Relationship of Reagents and Products

sharpless_AD cluster_input Inputs cluster_output Outputs alkene (R)-3-Methylcyclohexene ad_mix_beta AD-mix-β (contains (DHQD)2PHAL) ad_mix_alpha AD-mix-α (contains (DHQ)2PHAL) diol_beta (1R,2S,3R)-Diol ad_mix_beta->diol_beta leads to diol_alpha (1S,2R,3R)-Diol ad_mix_alpha->diol_alpha leads to

Application Note: Fractional Distillation for the Purification of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexene is a valuable cyclic olefin used as a starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1][2] The synthesis of this compound, often through the dehydration of methylcyclohexanols, can result in a mixture of structural isomers, including 1-methylcyclohexene and 4-methylcyclohexene, as well as unreacted starting materials and solvents like toluene.[3][4] High purity of this compound is often crucial for subsequent reactions and the development of active pharmaceutical ingredients. Fractional distillation is a fundamental and effective technique for the purification of this compound, leveraging the differences in the boiling points of the components in the mixture.[5][6]

This application note provides a detailed protocol for the purification of this compound using fractional distillation.

Data Presentation: Physical Properties of this compound and Potential Impurities

A successful purification by fractional distillation relies on the differences in the boiling points of the components. The greater the difference, the more efficient the separation. Below is a summary of the boiling points and other relevant physical properties of this compound and common impurities.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound C₇H₁₂96.17104[1][7]0.805[1]
4-MethylcyclohexeneC₇H₁₂96.17101-103[8][9][10][11]0.799[8][10]
1-MethylcyclohexeneC₇H₁₂96.17110-111[12][13][14]0.811[13]
TolueneC₇H₈92.14110.6[15][16][17][18][19]0.867

Experimental Protocols

Protocol: Fractional Distillation of this compound

Objective: To purify this compound from a mixture containing its isomers (1-methylcyclohexene and 4-methylcyclohexene) and toluene.

Materials:

  • Crude this compound mixture

  • Boiling chips or a magnetic stir bar

  • Heating mantle

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head (three-way adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flasks (e.g., round-bottom flasks or Erlenmeyer flasks)

  • Clamps and stands

  • Glass wool or aluminum foil for insulation (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom distilling flask.

    • Add the crude this compound mixture to the distilling flask, filling it to no more than two-thirds of its capacity.

    • Connect the distilling flask to the bottom of the fractionating column.

    • Place the distillation head on top of the fractionating column.

    • Insert the thermometer into the thermometer adapter and place it in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the outlet of the condenser to collect the distillate.

    • Secure all joints with appropriate clips.

    • If necessary, insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[20]

  • Distillation:

    • Begin heating the distilling flask gently with the heating mantle.

    • Observe the mixture as it begins to boil and the vapor starts to rise up the fractionating column.

    • Control the heating rate to ensure a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.[3]

    • The temperature reading on the thermometer will initially rise and then stabilize as the first fraction begins to distill.

  • Fraction Collection:

    • Fraction 1 (Forerun): The first fraction to distill will be enriched in the lowest boiling point component, 4-methylcyclohexene (boiling point ~101-103 °C).[8][9][10][11] Collect this fraction in a separate receiving flask until the temperature begins to rise again.

    • Fraction 2 (Purified this compound): As the temperature stabilizes at the boiling point of this compound (approximately 104 °C), change the receiving flask to collect the purified product.[1][7] Continue collecting this fraction as long as the temperature remains constant.

    • Fraction 3 (Intermediate/Higher Boiling Impurities): If the temperature starts to rise significantly above 104 °C, it indicates that the higher boiling point impurities, 1-methylcyclohexene (boiling point ~110-111 °C) and toluene (boiling point ~110.6 °C), are beginning to distill.[12][13][14][15][16][17][18][19] Stop the distillation or collect this fraction in a separate flask.

  • Shutdown and Analysis:

    • Once the desired fraction has been collected, turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus carefully.

    • Analyze the purity of the collected this compound fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis setup1 Assemble Glassware setup2 Charge Distilling Flask setup1->setup2 setup3 Insulate Column setup2->setup3 dist1 Gentle Heating setup3->dist1 dist2 Observe Vapor Rise dist1->dist2 dist3 Control Distillation Rate dist2->dist3 coll1 Collect Forerun (4-Methylcyclohexene) dist3->coll1 coll2 Collect Main Fraction (this compound) coll1->coll2 coll3 Collect Final Fraction (Impurities) coll2->coll3 an1 Purity Analysis (GC/NMR) coll2->an1

Caption: Experimental workflow for the fractional distillation of this compound.

Purity_Assessment_Logic start Crude this compound Mixture process Fractional Distillation start->process fraction1 Fraction 1: Enriched in 4-Methylcyclohexene process->fraction1 bp ~101-103°C fraction2 Fraction 2: Purified this compound process->fraction2 bp ~104°C fraction3 Fraction 3: Enriched in 1-Methylcyclohexene & Toluene process->fraction3 bp > 104°C analysis Purity Analysis (e.g., GC) fraction2->analysis result High Purity this compound analysis->result

Caption: Logical relationship of purity assessment in fractional distillation.

References

Application Note: Analysis of 3-Methylcyclohexene Reaction Products by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization and dehydration reactions of methylcyclohexene derivatives are fundamental in organic synthesis, leading to the formation of various structural isomers. 3-Methylcyclohexene is a common reactant and product in such transformations, often encountered in mixtures with its isomers, primarily 1-methylcyclohexene and 4-methylcyclohexene. Accurate quantitative analysis of these reaction products is crucial for determining reaction selectivity, optimizing conditions, and ensuring the purity of desired intermediates in drug development and other chemical industries.

Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the analysis of this compound reaction products using gas chromatography with flame ionization detection (GC-FID).

Principle of Analysis

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support or the inner wall of a capillary column) and a gaseous mobile phase.[2] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier.[3] In the case of methylcyclohexene isomers, separation on a non-polar stationary phase is primarily governed by their boiling points.[2] The flame ionization detector (FID) generates a signal proportional to the mass of organic analyte, allowing for accurate quantification.

The elution order of the common isomers on a non-polar column is typically determined by their boiling points:

  • This compound: ~104 °C[4][5]

  • 1-Methylcyclohexene: ~110 °C[4]

Experimental Protocols

This section details the protocol for a common reaction leading to methylcyclohexene isomers—the acid-catalyzed dehydration of 2-methylcyclohexanol—and the subsequent GC analysis of the product mixture.

Synthesis of Methylcyclohexene Isomers (Example Reaction)

Objective: To produce a mixture of 1-methylcyclohexene and this compound via the acid-catalyzed dehydration of 2-methylcyclohexanol.[7]

Materials:

  • 2-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[8][9]

  • 5 mL conical reaction vial

  • Boiling chips

  • Hickman still

  • Sand bath or heating mantle

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Collection vial

Procedure:

  • To a clean, dry 5 mL reaction vial, add 1.0 mL of 2-methylcyclohexanol and a few boiling chips.

  • Carefully add 0.3 mL of 85% phosphoric acid to the reaction vial.[8]

  • Swirl the vial gently to mix the reactants.

  • Place the Hickman still on top of the reaction vial and begin heating the mixture in a sand bath to a temperature of approximately 110°C.[10]

  • The lower boiling point alkene products will distill as they are formed and collect in the Hickman still.[2][10]

  • Continue the distillation until product ceases to collect.

  • Transfer the collected distillate to a clean collection vial.

  • Wash the distillate with an equal volume of saturated sodium chloride solution to remove any aqueous-soluble impurities.

  • Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.

  • Carefully decant the dried liquid product into a clean, tared vial to determine the yield.[11]

Gas Chromatography Analysis

Objective: To separate and quantify the isomeric composition of the synthesized methylcyclohexene product mixture.

Materials and Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase)[2]

  • Helium or Hydrogen as carrier gas

  • Microsyringe (1 µL)

  • Hexane (for sample dilution)

  • Autosampler vials

Sample Preparation:

  • Prepare a dilute solution of the reaction product by adding approximately 10 µL of the dried organic layer to 1 mL of hexane in a GC vial. This corresponds to a 1:100 dilution.

GC Operating Conditions:

The following table provides typical starting parameters for the GC analysis. These may need to be optimized for your specific instrument and column.

ParameterRecommended Condition
Column 30 m x 0.25 mm ID, 0.25 µm, 5% diphenyl / 95% dimethylpolysiloxane
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 200 °C
Detector Temperature 250 °C (FID)
Oven Program Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 100 °CFinal Temp: 100 °C, hold for 2 min
Injection Volume 1.0 µL
Split Ratio 50:1

Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times. The peak with the shorter retention time corresponds to this compound, and the subsequent major peak is 1-methylcyclohexene.

  • Integrate the area under each peak.

  • Calculate the relative percentage of each isomer using the following formula:[12]

    % Isomer = (Area of Isomer Peak / Total Area of All Product Peaks) x 100

Data Presentation

The following table summarizes typical quantitative results from the acid-catalyzed dehydration of 2-methylcyclohexanol under different conditions.

Starting MaterialCatalystProduct DistributionReference
2-methylcyclohexanolH₂SO₄81.8% 1-methylcyclohexene, 18.2% this compound[9]
2-methylcyclohexanolH₃PO₄90.8% 1-methylcyclohexene, 9.2% this compound[13]
2-methylcyclohexanolH₃PO₄75% 1-methylcyclohexene, 25% this compound[8]

Visualizations

Reaction_and_Analysis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_analysis Analysis Stage Reactants 2-Methylcyclohexanol + Acid Catalyst Reaction Heating and Distillation Reactants->Reaction Distillate Crude Product (Alkenes + Water) Reaction->Distillate Wash Washing with NaCl Solution Distillate->Wash Dry Drying with Na₂SO₄ Wash->Dry Pure_Product Purified Product Mixture Dry->Pure_Product Prepare_Sample Dilute in Hexane Pure_Product->Prepare_Sample Inject Inject into GC-FID Prepare_Sample->Inject Separate Separation in Capillary Column Inject->Separate Detect Detection (FID) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze

Figure 1. Experimental workflow from reaction to analysis.

Logical_Relationship cluster_products Potential Products in Mixture Reactant This compound (Reactant or Product) Reaction_Products Reaction Mixture Reactant->Reaction_Products GC_Analysis Gas Chromatography Analysis Reaction_Products->GC_Analysis Product1 1-Methylcyclohexene GC_Analysis->Product1 Quantify Product2 This compound GC_Analysis->Product2 Quantify Product3 4-Methylcyclohexene GC_Analysis->Product3 Quantify

Figure 2. Logical relationship of reaction and analysis.

References

Troubleshooting & Optimization

Side products in the synthesis of 3-Methylcyclohexene from 2-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylcyclohexene from 2-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the acid-catalyzed dehydration of 2-methylcyclohexanol?

A1: Besides the desired this compound, the most common side product is 1-methylcyclohexene.[1][2] Other minor products that can form include methylenecyclohexane, 4-methylcyclohexene, and the ring-contraction product, 1-ethylcyclopentene.[3][4][5] Under certain conditions, polymerization of the alkenes can also lead to higher molecular weight residues.[1]

Q2: Why is 1-methylcyclohexene often the major product instead of this compound?

A2: The formation of 1-methylcyclohexene is favored by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and thus more thermodynamically stable) alkene will be the major product.[3][6][7] 1-Methylcyclohexene is a trisubstituted alkene, making it more stable than the disubstituted this compound.[8] The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable form, leading to the thermodynamically favored product.[9][10]

Q3: What is the mechanism that leads to these different products?

A3: The reaction primarily follows an E1 (unimolecular elimination) mechanism.[11] The process involves three key steps:

  • Protonation of the alcohol: The acid catalyst protonates the hydroxyl group of 2-methylcyclohexanol, converting it into a good leaving group (water).[10]

  • Formation of a carbocation: The water molecule departs, forming a secondary carbocation.

  • Rearrangement and Elimination: This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[9][10] Deprotonation (loss of a proton) from carbons adjacent to the positive charge in either the secondary or tertiary carbocation leads to the mixture of alkene products.[12]

Q4: How do the stereoisomers of the starting material (cis- and trans-2-methylcyclohexanol) affect the product distribution?

A4: The stereochemistry of the starting alcohol significantly impacts both the reaction rate and the product distribution. The cis-isomer reacts much faster than the trans-isomer.[3] The cis-isomer tends to predominantly form 1-methylcyclohexene. In contrast, the trans-isomer reacts to give a more complex mixture of products, including isomeric methylcyclohexenes, rearranged methylcyclohexanols, and ring-contraction products.[5][13]

Troubleshooting Guide

Problem 1: The yield of this compound is very low, and the major product is 1-methylcyclohexene.

Possible Cause Suggested Solution
Thermodynamic Control: The reaction conditions (e.g., prolonged heating, high temperature) favor the formation of the more stable 1-methylcyclohexene.[3]Employ Kinetic Control: Use milder reaction conditions. Since the desired products are volatile, remove them from the reaction mixture by distillation as they form. This application of Le Chatelier's principle can help shift the equilibrium toward the desired products before rearrangement to the more stable isomer can occur.[12]
Carbocation Rearrangement: The secondary carbocation intermediate is rearranging to the more stable tertiary carbocation before elimination occurs.[10]Modify Reaction Time: Shorter reaction times may favor the kinetic product (this compound) over the thermodynamic product (1-methylcyclohexene).[3] Monitor the reaction progress closely using techniques like GC.

Problem 2: The final product mixture contains several unexpected peaks in the Gas Chromatography (GC) analysis.

Possible Cause Suggested Solution
Complex Rearrangements: The trans isomer of 2-methylcyclohexanol is known to produce a more complex mixture, including 4-methylcyclohexene and ring-contraction products like 1-ethylcyclopentene.[5]Check Starting Material: If possible, use the pure cis-isomer of 2-methylcyclohexanol to favor the formation of 1-methylcyclohexene and reduce the complexity of the product mixture.[13]
Side Reactions: High temperatures or highly concentrated acid can promote side reactions, including polymerization, leading to a dark-colored residue in the distillation flask.[1]Optimize Reaction Conditions: Lower the reaction temperature and use a moderate acid concentration (e.g., 85% phosphoric acid instead of concentrated sulfuric acid).[14] Ensure a steady and controlled distillation rate.[1]

Problem 3: Difficulty in separating and identifying the isomeric products.

Possible Cause Suggested Solution
Inadequate Analytical Method: The boiling points of the methylcyclohexene isomers are very close, making separation by standard distillation difficult and requiring a robust analytical method for identification.Use Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying the isomers. A non-polar capillary column can separate the compounds based on their boiling points. The expected elution order is generally 4-methylcyclohexene < this compound < 1-methylcyclohexene.[15] Mass spectrometry provides definitive identification by comparing the fragmentation patterns to a library database.[4]

Data Presentation

Table 1: Typical Product Distribution from the Dehydration of a cis/trans-2-Methylcyclohexanol Mixture

Product Typical Percentage (%) Notes
1-Methylcyclohexene65 - 85%Zaitsev (thermodynamic) product, most stable.[1][2]
This compound15 - 35%Hofmann-type (kinetic) product, less stable.[1][2]
Methylenecyclohexane< 5%Minor product from the rearranged carbocation.[2][3]
Other IsomersTraceIncludes 4-methylcyclohexene and ring-contracted products.[5]

Note: These percentages are illustrative and can vary significantly based on reaction conditions and the specific isomer ratio of the starting material.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration

This protocol describes a general method for the synthesis and subsequent analysis of methylcyclohexene isomers.

  • Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol (e.g., 10 mL) with a catalytic amount of acid (e.g., 5 mL of 85% phosphoric acid or 2.5 mL of concentrated sulfuric acid).[16] Add boiling chips for smooth boiling.

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the reaction mixture. The alkene products are more volatile than the starting alcohol and will co-distill with water as they form.[16] Collect the distillate in a receiver cooled in an ice bath. Maintain the distillation head temperature below 100°C.[7]

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium hydroxide or sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride (brine) solution.[17]

  • Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.[1][14] Decant or filter the dried liquid into a clean, pre-weighed vial to determine the crude yield.

  • Analysis: Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the relative percentages of the different isomers.[11][16]

Protocol for GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., (5%-phenyl)-methylpolysiloxane) is effective for separating the isomers.[15]

  • Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium (e.g., 1 mL/min)

    • Oven Program: Start at 40°C for 2 min, then ramp to 120°C at 10°C/min.[15]

  • Sample Preparation: Dilute a small sample of the product mixture (e.g., 1 µL) in a volatile solvent like hexane or dichloromethane (1 mL).[15]

  • Data Analysis: Identify the peaks based on their retention times and confirm their identity by matching their mass spectra with a reference library. Quantify the relative amounts by integrating the peak areas.[12][16]

Visualizations

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Carbocation Formation cluster_rearrangement Step 3: Rearrangement (Optional) cluster_products Step 4: Elimination 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift This compound This compound Secondary Carbocation->this compound - H+ (Kinetic Product) 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+ (Major, Zaitsev Product) Methylenecyclohexane Methylenecyclohexane Tertiary Carbocation->Methylenecyclohexane - H+ (Minor Product) Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis A React: 2-Methylcyclohexanol + Acid B Distill Product Mixture A->B C Wash with H2O, NaHCO3, Brine B->C D Dry over Anhydrous Salt C->D E Inject Sample into GC-MS D->E Purified Product F Separate Isomers E->F G Identify & Quantify Products F->G

References

Technical Support Center: Dehydration of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the dehydration of 2-methylcyclohexanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experiment, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Loss of product during workup: Product may be lost during transfers or extractions.[1] 3. Inefficient distillation: The product alkenes are not being effectively removed from the reaction mixture as they form.[1] 4. Equilibrium not shifted: The removal of products is crucial to drive the reaction forward according to Le Chatelier's principle.1. Reaction Conditions: Ensure the reaction is heated sufficiently to distill the products. The vapor temperature should be maintained below 100°C to prevent co-distillation of the starting material.[1][2] A longer reaction time may also improve yield. 2. Careful Handling: Exercise meticulous care during all transfer steps, including washing and drying, to minimize physical loss of the product.[1] 3. Distillation Setup: Ensure the distillation apparatus is set up correctly and is well-sealed to prevent vapor loss. The thermometer bulb should be positioned correctly to accurately measure the temperature of the distilling vapor.[2] 4. Continuous Removal: The reaction is driven by the removal of the lower-boiling alkene products. Ensure a steady distillation rate to continuously shift the equilibrium towards the products.[3]
Cloudy Distillate The distillate is a mixture of the alkene products and water, which are insoluble in each other, causing a cloudy appearance.[2]This is a normal observation. The water will be removed during the workup procedure, which includes washing and drying the organic layer.[2]
Unexpected Peaks in Gas Chromatography (GC) Analysis 1. Unreacted starting material: Incomplete reaction can lead to the presence of cis- and trans-2-methylcyclohexanol in the product mixture.[2] 2. Side products: Carbocation rearrangements can lead to the formation of other isomeric alkenes, such as methylenecyclohexane.[4] 3. Contamination: The starting material or glassware may have been contaminated.1. Optimize Reaction: Re-evaluate the reaction time and temperature to ensure complete conversion of the starting material. 2. Confirm Identity: Use GC-MS to identify the unexpected peaks. The presence of rearrangement products is inherent to the E1 mechanism.[4] 3. Ensure Purity: Use pure starting materials and clean, dry glassware for the reaction.
Reaction Mixture Darkens Significantly Use of concentrated sulfuric acid, which is a strong oxidizing agent, can cause side reactions that lead to the formation of carbon and sulfur dioxide.[5]Consider using concentrated phosphoric acid instead of sulfuric acid. Phosphoric acid is less oxidizing and generally leads to a cleaner reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the major product expected from the dehydration of 2-methylcyclohexanol?

A1: The major product is 1-methylcyclohexene, the more substituted and therefore more stable alkene, in accordance with Zaitsev's rule.[1][6] 3-Methylcyclohexene is the other major product, but it is typically formed in a lower amount.[1]

Q2: Why is distillation used during the reaction?

A2: The dehydration of 2-methylcyclohexanol is a reversible equilibrium reaction. The alkene products have lower boiling points than the starting alcohol.[4] By distilling the products as they are formed, the equilibrium is shifted towards the product side, maximizing the yield according to Le Chatelier's principle.[3]

Q3: What is the purpose of washing the distillate with sodium bicarbonate solution?

A3: The distillate may contain traces of the acid catalyst (phosphoric or sulfuric acid). Washing with a weak base like sodium bicarbonate neutralizes this residual acid.[2]

Q4: How can I confirm the presence of alkenes in my product?

A4: A simple chemical test involves adding a few drops of a dilute bromine or potassium permanganate solution to a small sample of the product. The disappearance of the bromine's orange color or the permanganate's purple color indicates the presence of a carbon-carbon double bond.[7]

Q5: My GC analysis shows two peaks for the starting material. Why is that?

A5: Commercial 2-methylcyclohexanol is often a mixture of cis and trans isomers, which can be separated by gas chromatography and may appear as two distinct peaks.[8]

Experimental Protocols

Protocol 1: Dehydration using Phosphoric Acid

This protocol is adapted from common laboratory procedures.[2][3]

  • Reaction Setup: In a round-bottom flask, combine 5.0 mL of 2-methylcyclohexanol and 1.5 mL of 85% phosphoric acid. Add a few boiling chips.

  • Distillation: Assemble a simple distillation apparatus. Heat the flask to gently boil the mixture. The vapor temperature should be kept below 100°C.

  • Collection: Collect the distillate in a chilled receiving flask until no more product is distilling over.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated aqueous solution of sodium bicarbonate.[2]

    • Separate the aqueous layer.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Filter or decant the dried product into a clean, pre-weighed vial.

  • Analysis: Analyze the product by gas chromatography (GC) to determine the product distribution and purity.

Protocol 2: Dehydration using Sulfuric Acid

This protocol is adapted from common laboratory procedures.[7]

  • Reaction Setup: In a 25 mL round-bottom flask, place a magnetic stir bar, 5 mL of a mixture of cis- and trans-2-methylcyclohexanol, and add 3 mL of 9 M sulfuric acid.

  • Distillation: Set up a fractional distillation apparatus. Heat and stir the reaction mixture, maintaining a distillation temperature between 95°C and 100°C.

  • Collection: Collect approximately 3 mL of the organic product in a graduated cylinder cooled in an ice-water bath.

  • Workup:

    • Transfer the distillate to a small separatory funnel.

    • Wash successively with 10 mL of water, 10 mL of 3 M aqueous sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.[7]

    • Drain the organic layer into an Erlenmeyer flask and dry with anhydrous calcium chloride.

  • Analysis: Weigh the product, calculate the percent yield, and analyze by gas chromatography (GC).

Data Presentation

Table 1: Typical Product Distribution from GC Analysis
ProductTypical Retention Time (Relative)Boiling Point (°C)Expected Distribution
This compoundShorter~104Minor Product
1-MethylcyclohexeneLonger~110Major Product[1]

Note: Absolute retention times will vary depending on the GC column and conditions. This compound, having a lower boiling point, is expected to elute before 1-methylcyclohexene.[9]

Table 2: Example Yields and Product Ratios
CatalystStarting MaterialProduct YieldRatio of 1-methylcyclohexene to this compoundReference
4:1 Phosphoric Acid: Sulfuric Acid2-methylcyclohexanol18.65%Major product was 1-methylcyclohexene[1]
Phosphoric Acid2-methylcyclohexanol~35%75% : 25%[6]
Sulfuric Acid2-methylcyclohexanolNot specified~4 : 1[10]

Visualizations

Dehydration_Pathway 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift This compound This compound Secondary Carbocation->this compound - H+ 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+ (Major)

Caption: E1 reaction pathway for the dehydration of 2-methylcyclohexanol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Mix Reagents Mix Reagents Heat and Distill Heat and Distill Mix Reagents->Heat and Distill Wash with NaHCO3 Wash with NaHCO3 Heat and Distill->Wash with NaHCO3 Separate Layers Separate Layers Wash with NaHCO3->Separate Layers Dry Organic Layer Dry Organic Layer Separate Layers->Dry Organic Layer GC Analysis GC Analysis Dry Organic Layer->GC Analysis

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Low Yield Low Yield Incomplete Distillation? Incomplete Distillation? Low Yield->Incomplete Distillation? Product Loss during Workup? Product Loss during Workup? Low Yield->Product Loss during Workup? Check Temp/Apparatus Check Temp/Apparatus Incomplete Distillation?->Check Temp/Apparatus Yes Handle with Care Handle with Care Product Loss during Workup?->Handle with Care Yes

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Carbocation Rearrangement in Reactions of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions of 3-methylcyclohexene that involve carbocation intermediates.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of products when reacting this compound with an acid like HBr or H₂O/H⁺?

A1: The reaction of this compound with an acid proceeds through a carbocation intermediate. The initial protonation of the double bond can form a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The nucleophile (e.g., Br⁻ or H₂O) can then attack either the secondary or the tertiary carbocation, leading to a mixture of products.[1][2][3][4]

Q2: What are the expected products from the reaction of this compound with HBr?

A2: The reaction of this compound with HBr is expected to yield a mixture of 1-bromo-3-methylcyclohexane (from the secondary carbocation) and 1-bromo-1-methylcyclohexane (from the rearranged tertiary carbocation). Both of these products can exist as cis and trans isomers.[1][4][5]

Q3: What are the expected products from the acid-catalyzed hydration of this compound?

A3: Similar to hydrobromination, the acid-catalyzed hydration of this compound is expected to produce a mixture of 3-methyl-1-cyclohexanol (from the secondary carbocation) and 1-methyl-1-cyclohexanol (from the rearranged tertiary carbocation).

Q4: How can I control or minimize the formation of rearrangement products?

A4: To minimize carbocation rearrangements, you can use reaction conditions that avoid the formation of a free carbocation. For hydration, an alternative method is oxymercuration-demercuration, which proceeds through a mercurinium ion intermediate and does not typically involve rearrangements.[2] For hydrobromination, using a non-polar solvent and low temperatures can sometimes favor the unrearranged product, although this is not always completely effective.

Troubleshooting Guides

Issue 1: Unexpected Product Distribution in Hydrobromination
  • Problem: The ratio of rearranged to unrearranged product is significantly different from what is expected.

  • Possible Causes:

    • Reaction Temperature: Higher temperatures can provide the activation energy needed for the hydride shift, favoring the formation of the more stable tertiary carbocation and thus the rearranged product.

    • Solvent Polarity: Polar protic solvents can stabilize the carbocation intermediates, potentially influencing the rate of rearrangement and nucleophilic attack.

    • Reaction Time: Longer reaction times may allow the system to reach thermodynamic equilibrium, which may favor the rearranged product.

  • Solutions:

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0°C or below) to kinetically favor the formation of the unrearranged product.

    • Solvent Choice: Employ a non-polar solvent to minimize stabilization of the carbocation intermediates.

    • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the desired product is maximized, before significant rearrangement occurs.

Issue 2: Low Yield in Acid-Catalyzed Hydration
  • Problem: The overall yield of the alcohol products is low.

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Side Reactions: Polymerization of the alkene can occur in the presence of a strong acid. Dehydration of the alcohol product back to the alkene is also possible, as the reaction is reversible.

    • Work-up Issues: Improper extraction or purification can lead to loss of product.

  • Solutions:

    • Reaction Time and Temperature: Ensure sufficient reaction time for the hydration to complete. However, avoid excessively high temperatures which can favor the reverse dehydration reaction.

    • Acid Concentration: Use a catalytic amount of a strong, non-nucleophilic acid (e.g., dilute H₂SO₄). High acid concentrations can promote polymerization.

    • Le Chatelier's Principle: Use a large excess of water to shift the equilibrium towards the alcohol product.

    • Careful Work-up: Neutralize the acid catalyst during the work-up to prevent re-equilibration. Ensure efficient extraction with a suitable organic solvent.

Data Presentation

Starting MaterialReactionProductReported Ratio/Percentage
2-methylcyclohexanolAcid-catalyzed dehydration1-methylcyclohexene~66-80%
This compound~16-34%
Methylenecyclohexane~4% (in some cases)

Note: These values are from the dehydration of 2-methylcyclohexanol and should be considered as an approximation for the product distribution in the hydration of this compound.[6][7]

Experimental Protocols

Hydrobromination of this compound

Objective: To synthesize a mixture of 1-bromo-3-methylcyclohexane and 1-bromo-1-methylcyclohexane.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂) or other inert solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.

  • The products can be purified and separated by fractional distillation or column chromatography.

Acid-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of 3-methyl-1-cyclohexanol and 1-methyl-1-cyclohexanol.

Materials:

  • This compound

  • Water

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and a large excess of water.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid. The addition is exothermic.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.

  • The alcohol products can be purified by distillation.

Mandatory Visualization

hydrobromination_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound HBr HBr sec_carbocation Secondary Carbocation tert_carbocation Tertiary Carbocation (more stable) sec_carbocation->tert_carbocation 1,2-Hydride Shift product1 1-Bromo-3-methylcyclohexane (Unrearranged) sec_carbocation->product1 + Br⁻ product2 1-Bromo-1-methylcyclohexane (Rearranged) tert_carbocation->product2 + Br⁻

Caption: Mechanism of HBr addition to this compound.

hydration_workflow start Start: this compound + H₂O/H⁺ reaction Reaction: - Protonation - Carbocation Formation - Hydride Shift - Nucleophilic Attack by H₂O start->reaction workup Work-up: - Neutralization - Extraction - Drying reaction->workup analysis Analysis: - GC/MS - NMR workup->analysis end End: Mixture of Alcohols analysis->end

Caption: Experimental workflow for acid-catalyzed hydration.

References

Technical Support Center: Purification of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 3-methylcyclohexene.

Troubleshooting Guides

Q1: After fractional distillation, my Gas Chromatography (GC) analysis still shows significant amounts of 1-methylcyclohexene and 4-methylcyclohexene. How can I improve the separation?

A1: This is a common issue due to the close boiling points of the methylcyclohexene isomers.[1] Here are several factors to consider for improving your fractional distillation process:

  • Possible Cause: Inefficient fractionating column.

    • Solution: The column may not have enough theoretical plates to effectively separate the isomers. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings). For separating close-boiling isomers, a column with at least 10 theoretical plates is recommended.[2]

  • Possible Cause: Heating rate is too high.

    • Solution: An excessive heating rate can lead to "bumping" and prevent the establishment of a proper temperature gradient within the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation rate, ideally 1-2 drops per second.[1]

  • Possible Cause: Poor insulation.

    • Solution: Heat loss from the column can disrupt the liquid-vapor equilibrium necessary for efficient fractionation. Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.[1]

  • Possible Cause: Premature collection of the main fraction.

    • Solution: Be patient and collect a "forerun" fraction. This initial fraction will be enriched in the lower-boiling isomers like 4-methylcyclohexene.[2] Only begin collecting your main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 104°C).[2][3]

Q2: The yield of my purified this compound is very low. What are the potential causes and solutions?

A2: Low yield can be frustrating. Here are some common causes and how to address them:

  • Possible Cause: Inefficient separation leading to a large intermediate fraction.

    • Solution: As described in Q1, optimizing your fractional distillation setup (column length, packing, heating rate, insulation) will sharpen the separation between isomers, reducing the volume of the mixed intermediate fraction.

  • Possible Cause: Hold-up in the distillation apparatus.

    • Solution: A significant amount of your product can be lost as condensate coating the inside of the column and distillation head. While some hold-up is unavoidable, using a smaller-scale apparatus for smaller quantities can help minimize this.

  • Possible Cause: Incorrect identification of product-containing fractions.

    • Solution: Do not rely solely on temperature for fraction collection. It is highly recommended to collect multiple small fractions and analyze each by Gas Chromatography (GC) to accurately identify which ones contain the pure this compound before combining them.[1]

  • Possible Cause: Product loss during workup.

    • Solution: Ensure the organic layer is thoroughly separated during any aqueous washes. Back-extract the aqueous layer with a small amount of an appropriate solvent (e.g., diethyl ether) to recover any dissolved product. Also, ensure your drying agent is fully removed before distillation to prevent product adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found with this compound?

A1: this compound is often synthesized via reactions like the acid-catalyzed dehydration of methylcyclohexanols.[2][4] This process typically yields a mixture of constitutional isomers. The most common isomeric impurities are 1-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane.[2][5]

Q2: What are the physical properties I should be aware of for separating these isomers?

A2: The primary physical property exploited for separation is the boiling point. The boiling points of this compound and its common isomers are very close, which makes separation challenging.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂96.17104[2][3]
1-MethylcyclohexeneC₇H₁₂96.17110-111[2][6]
4-MethylcyclohexeneC₇H₁₂96.17101-102[2]
MethylenecyclohexaneC₇H₁₂96.17102-103[2]

Q3: Which purification method is best for removing isomeric impurities from this compound?

A3: The choice of method depends on the required purity and the scale of the experiment.

  • Fractional Distillation: This is the most common and effective method for separating this compound from its isomers on a laboratory scale, especially the higher-boiling 1-methylcyclohexene.[2] Success relies on using a column with a high number of theoretical plates and careful control of the distillation rate.[1]

  • Preparative Gas Chromatography (pGC): For achieving very high purity (>99.5%), pGC is an ideal, albeit more complex, technique.[2][7] It is particularly useful for separating compounds with very close boiling points and can be applied to isolate pure this compound from all its isomers.[7]

  • Flash Column Chromatography: While possible, separating these non-polar isomers by flash chromatography on silica gel is generally difficult and less effective than fractional distillation.[2]

Q4: How can I confirm the purity and identity of my final product?

A4: Spectroscopic and chromatographic methods are essential for confirming the purity and identity of your this compound.

  • Gas Chromatography (GC): GC is the primary method for assessing the purity of your product.[1] By comparing the retention time of your sample to that of an authentic standard, you can confirm its identity. The peak area in the chromatogram corresponds to the relative amount of each component, allowing for quantitative purity assessment. In gas chromatography, compounds with lower boiling points typically elute first.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure of your purified product and distinguish it from its isomers.[9] For example, the methyl group in this compound appears as a doublet around 1.0 ppm in the ¹H NMR spectrum, whereas in 1-methylcyclohexene, it is a singlet around 1.6 ppm.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can also help in identification by showing characteristic C=C and =C-H stretching frequencies.[9]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from its lower and higher boiling point isomers.

Materials:

  • Crude this compound mixture

  • Boiling chips or magnetic stir bar

  • Heating mantle with stirrer

  • Round-bottom flask

  • Fractionating column (Vigreux or packed, ≥10 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[1]

  • Charging the Flask: Charge the round-bottom flask with the dry, crude this compound mixture and add boiling chips.[1]

  • Distillation:

    • Begin heating the flask gently.

    • Insulate the column with glass wool or aluminum foil to minimize heat loss.[1]

    • Observe the vapor's condensation ring slowly ascending the column. A slow ascent is crucial for good separation.[2]

    • Collect an initial "forerun" fraction, which will be enriched in lower-boiling impurities like 4-methylcyclohexene (boiling around 101-103°C).[2]

    • When the head temperature stabilizes at the boiling point of this compound (~104°C), change the receiving flask to collect the main fraction. Maintain a slow, steady distillation rate of 1-2 drops per second.[1][2]

    • Monitor the temperature closely. A sharp increase in temperature above 104°C indicates that the higher-boiling 1-methylcyclohexene is beginning to distill. Stop collecting the main fraction at this point.

  • Analysis: Analyze the collected fractions by GC to determine their composition and combine the fractions that meet the desired purity.[1]

Protocol 2: High-Purity Separation by Preparative Gas Chromatography (pGC)

Objective: To obtain high-purity this compound (>99.5%) from a mixture of isomers.

Materials:

  • Partially purified this compound mixture

  • Volatile solvent (e.g., hexane or diethyl ether) for dilution

  • Preparative gas chromatograph with an appropriate column (e.g., a non-polar phase like OV-101 or a slightly polar phase)[7]

  • Collection traps/vials

  • Cooling bath (e.g., dry ice/acetone) for traps

Procedure:

  • Sample Preparation: The sample should be free of non-volatile materials. Dilute the isomeric mixture in a low-boiling solvent if necessary.[10]

  • pGC System Setup:

    • Install a suitable preparative column.

    • Set the optimal temperature program for the injector, column, and detector to achieve baseline separation of the methylcyclohexene isomers. This will require some analytical method development beforehand.

    • Set up the collection system, ensuring the traps are properly cooled to efficiently condense the eluting compounds.

  • Injection and Fraction Collection:

    • Inject an appropriate volume of the sample. For preparative work, this volume is significantly larger than for analytical GC.[7]

    • Monitor the chromatogram in real-time.

    • As the peak corresponding to this compound begins to elute, switch the effluent stream to a clean collection trap.

    • Switch the effluent back to waste as soon as the this compound peak has eluted to avoid contamination with other isomers.

  • Recovery and Analysis:

    • Recover the purified this compound from the collection trap.

    • Analyze an aliquot of the collected fraction using analytical GC to confirm its purity.

    • Repeat the injection and collection cycle as needed to obtain the desired quantity of pure product.[7]

Visualizations

Purification_Method_Selection start Crude this compound gcms Identify Impurities (GC-MS) start->gcms isomers Isomeric Impurities Present? gcms->isomers frac_dist Fractional Distillation isomers->frac_dist Yes purity_req High Purity Required? (>99.5%) frac_dist->purity_req pgc Preparative GC purity_req->pgc Yes end Purified this compound purity_req->end No pgc->end

Caption: Decision workflow for selecting a purification method.

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Apparatus B Charge Flask with Crude Product A->B C Insulate Column B->C D Heat Gently & Establish Gradient C->D E Collect Forerun (e.g., 4-Me-cyclohexene) D->E F Stabilize Temp at 104°C E->F G Collect Main Fraction (3-Me-cyclohexene) F->G H Analyze Fractions by GC G->H I Combine Pure Fractions H->I

Caption: Experimental workflow for fractional distillation.

Purity_Analysis_Workflow start Collected Fraction prep Prepare Sample (Dilute in Solvent) start->prep inject Inject into GC prep->inject separate Separation on GC Column inject->separate detect Detection (e.g., FID) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peaks (Retention Time, Area %) chromatogram->analyze result Determine Purity analyze->result pure Purity Acceptable result->pure Yes reprocess Reprocess / Re-distill result->reprocess No

Caption: Workflow for purity analysis by Gas Chromatography.

References

Technical Support Center: 3-Methylcyclohexene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-Methylcyclohexene during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

A1: this compound is a cyclic olefin, a colorless and flammable liquid used as an intermediate in organic synthesis.[1][2] Like other unsaturated hydrocarbons, it is susceptible to polymerization over time, especially under improper storage conditions. This polymerization can lead to the formation of undesirable oligomers and polymers, compromising the purity and reactivity of the monomer for experimental use.

Q2: What are the primary mechanisms that can lead to the polymerization of this compound during storage?

A2: There are two main pathways for the unwanted polymerization of this compound during storage:

  • Free-Radical Polymerization: This is the most common issue during long-term storage. It is initiated by free radicals, which can be formed through the autoxidation of this compound in the presence of oxygen.[3][4] This process is accelerated by exposure to light and heat, leading to the formation of peroxides, which then decompose into polymer-initiating radicals.[4][5]

  • Cationic Polymerization: This pathway can be initiated by acidic impurities or contact with certain materials that can generate carbocations. While the polymerization rate of this compound via this mechanism is generally low, it can be catalyzed by Ziegler and/or cationic catalysts.[6]

Q3: What are the ideal storage conditions to prevent the polymerization of this compound?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[2][7] Refrigeration is recommended for long-term storage to minimize the rate of autoxidation and potential polymerization.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen and subsequent autoxidation.[4]

  • Light: Protect from light by storing in an amber-colored or opaque container.[2][4]

  • Container: Use a tightly sealed container made of an inert material (e.g., amber glass) to prevent contamination and exposure to air.[2][7]

  • Inhibitors: For long-term storage, the addition of a suitable inhibitor is highly recommended.

Q4: What types of inhibitors are effective in preventing the polymerization of this compound?

A4: The choice of inhibitor depends on the potential polymerization mechanism you are trying to prevent:

  • For Free-Radical Polymerization: Antioxidants that act as free-radical scavengers are effective. Common examples include Butylated Hydroxytoluene (BHT) and members of the phenol family. These compounds interrupt the radical chain reaction of autoxidation.

  • For Cationic Polymerization: Basic compounds can be used to neutralize any acidic impurities that might initiate cationic polymerization. However, for storage, focusing on preventing autoxidation is the primary concern.

Q5: How can I tell if my this compound has started to polymerize?

A5: Visual inspection can sometimes reveal signs of polymerization, such as an increase in viscosity, the formation of a precipitate, or a hazy appearance. However, the initial stages of polymerization may not be visible. For critical applications, it is advisable to test for the presence of peroxides before use, especially if the product has been stored for an extended period or under suboptimal conditions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Increased Viscosity or Presence of Solids in this compound Polymerization has occurred.1. Do not use the material for your experiment. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Review your storage conditions against the recommended guidelines. 4. For future purchases, consider material with an added inhibitor or add one upon receipt for long-term storage.
Inconsistent Experimental Results Using Stored this compound Partial polymerization or presence of peroxides may be affecting the reaction.1. Test the this compound for the presence of peroxides using peroxide test strips. 2. If peroxides are present, the material can be purified by passing it through a column of activated alumina to remove peroxides. Caution: This should only be done by experienced personnel, as concentrating peroxides can be hazardous. 3. Consider using a fresh bottle of this compound.
Cloudy Appearance of this compound Onset of polymerization or contamination with water.1. Check for water contamination. 2. If polymerization is suspected, follow the steps for "Increased Viscosity".

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool, dry place (Refrigeration recommended for long-term)Reduces the rate of autoxidation and potential polymerization.[2][7]
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key component in autoxidation.[4]
Light Protect from light (Amber or opaque container)Light, especially UV light, can catalyze the formation of free radicals.[2][4]
Container Tightly sealed, inert material (e.g., amber glass)Prevents contamination and exposure to air and moisture.[2][7]

Table 2: Common Inhibitors for Preventing Polymerization of Olefins

Inhibitor ClassExampleTypical Concentration Range (ppm)Mechanism of Action
Phenolic Antioxidants Butylated Hydroxytoluene (BHT)10 - 200Free-radical scavenger, interrupts autoxidation chain reaction.
Amines N,N'-di-sec-butyl-p-phenylenediamine10 - 100Free-radical scavenger.
Catechols 4-tert-Butylcatechol (TBC)10 - 50Free-radical scavenger.

Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage duration.

Experimental Protocols

Protocol 1: Peroxide Testing of this compound

Objective: To qualitatively determine the presence of peroxides in a stored sample of this compound.

Materials:

  • This compound sample

  • Peroxide test strips (e.g., potassium iodide-starch paper)

  • Glass stirring rod

  • Watch glass

Procedure:

  • In a well-ventilated fume hood, open the container of this compound.

  • Using a clean glass stirring rod, transfer a single drop of the this compound onto a peroxide test strip placed on a watch glass.

  • Observe the test strip for a color change according to the manufacturer's instructions. A change in color (typically to blue/black) indicates the presence of peroxides.

  • Compare the color intensity to the chart provided with the test strips to estimate the peroxide concentration.

Protocol 2: Accelerated Stability Study for this compound

Objective: To evaluate the effectiveness of different inhibitors on the stability of this compound under accelerated aging conditions.

Materials:

  • High-purity this compound

  • Selected inhibitors (e.g., BHT, TBC)

  • Amber glass vials with Teflon-lined caps

  • Oven capable of maintaining a constant temperature (e.g., 40 °C)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument to quantify monomer content

Procedure:

  • Prepare samples of this compound with and without the addition of different concentrations of inhibitors in separate amber glass vials. A control sample with no inhibitor should be included.

  • Blanket the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.

  • Place the vials in an oven maintained at a constant elevated temperature (e.g., 40 °C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a set of vials for analysis.

  • Allow the vials to cool to room temperature.

  • Analyze the contents of each vial to determine the remaining concentration of this compound monomer using a validated analytical method such as Gas Chromatography (GC).

  • Plot the concentration of the monomer as a function of time for each condition to determine the rate of degradation and the effectiveness of the inhibitors.

Visualizations

Polymerization_Mechanisms Figure 1: Potential Polymerization Pathways of this compound During Storage cluster_FreeRadical Free-Radical Polymerization cluster_Cationic Cationic Polymerization Monomer_FR This compound Peroxide Peroxide Intermediate Monomer_FR->Peroxide Autoxidation GrowingChain_FR Growing Polymer Chain Monomer_FR->GrowingChain_FR Propagation Oxygen Oxygen (O2) Oxygen->Peroxide LightHeat Light / Heat LightHeat->Peroxide Radical Initiator Radical (R•) Peroxide->Radical Decomposition Radical->GrowingChain_FR Initiation Monomer_C This compound Carbocation Carbocation Intermediate Monomer_C->Carbocation Initiation GrowingChain_C Growing Polymer Chain Monomer_C->GrowingChain_C Propagation Acid Acidic Impurity (H+) Acid->Carbocation Carbocation->GrowingChain_C

Caption: Figure 1: Potential Polymerization Pathways of this compound During Storage.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Stored this compound Start Suspect Issue with Stored This compound Visual_Inspection Perform Visual Inspection (Viscosity, Clarity, Solids) Start->Visual_Inspection Decision_Visual Any Visual Anomalies? Visual_Inspection->Decision_Visual Peroxide_Test Test for Peroxides Decision_Peroxide Peroxides Detected? Peroxide_Test->Decision_Peroxide Decision_Visual->Peroxide_Test No Discard_Material Discard Material Following Safety Protocols Decision_Visual->Discard_Material Yes Use_Material Material is likely suitable for use. Proceed with caution. Decision_Peroxide->Use_Material No Decision_Peroxide->Discard_Material Yes (High Levels) Purify_Material Consider Purification (e.g., Alumina Column) Experienced Personnel Only Decision_Peroxide->Purify_Material Yes (Low Levels) Review_Storage Review and Correct Storage Conditions Discard_Material->Review_Storage Purify_Material->Use_Material

Caption: Figure 2: Troubleshooting Workflow for Stored this compound.

References

Byproduct formation in the allylic bromination of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the allylic bromination of 3-methylcyclohexene, a common synthetic transformation that can present challenges in controlling byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product in the allylic bromination of this compound with N-bromosuccinimide (NBS)?

The primary and most stable product is 3-bromo-1-methylcyclohexene . This is due to the reaction proceeding through a resonance-stabilized allylic radical intermediate. The most stable radical is the tertiary radical, which leads to the major product.[1][2]

Q2: What are the common byproducts in this reaction?

Due to the formation of multiple, less stable secondary allylic radicals and resonance, a mixture of isomeric monobrominated products can be expected. Common byproducts include:

  • 3-bromo-3-methylcyclohexene

  • 3-bromo-6-methylcyclohexene

  • 3-bromo-4-methylcyclohexene

  • (Bromomethyl)cyclohexene[3]

Additionally, if the concentration of bromine (Br₂) becomes too high, electrophilic addition to the double bond can occur, leading to the formation of 1,2-dibromo-3-methylcyclohexane.[4]

Q3: Why is N-bromosuccinimide (NBS) the preferred reagent over Br₂ for this reaction?

NBS is used to maintain a low and constant concentration of molecular bromine (Br₂) throughout the reaction.[5] This is crucial for favoring the radical substitution pathway at the allylic position over the competing electrophilic addition of bromine across the double bond, which would yield vicinal dibromides.[4]

Q4: What is the role of the radical initiator (e.g., AIBN, benzoyl peroxide) or UV light?

A radical initiator or UV light is necessary to initiate the reaction by generating the initial bromine radical (Br•) from the trace amount of Br₂ present. This bromine radical then abstracts an allylic hydrogen from this compound, starting the radical chain reaction.[6]

Q5: How does the stability of the intermediate allylic radicals influence the product distribution?

The reaction proceeds via the formation of allylic radicals. The stability of these radicals follows the order: tertiary > secondary > primary. The major product will be derived from the most stable radical intermediate. In the case of this compound, abstraction of the tertiary allylic hydrogen leads to the most stable tertiary radical, resulting in 3-bromo-1-methylcyclohexene as the major product.[1][7] Abstraction of secondary allylic hydrogens leads to less stable secondary radicals, which form the minor byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction. - Insufficient initiation. - Inactive NBS.- Monitor the reaction by TLC or GC to ensure completion. - Ensure the radical initiator is fresh and added at the correct temperature, or that the UV lamp is functioning correctly. - Use freshly recrystallized NBS.
Formation of significant amounts of 1,2-dibromide byproduct - High concentration of Br₂. - Presence of HBr.- Ensure a slow and controlled reaction to maintain a low Br₂ concentration. - Use a non-polar solvent like CCl₄ or cyclohexane. - Ensure the reaction mixture is free of acidic impurities.
Complex mixture of monobrominated isomers - This is inherent to the reaction with an unsymmetrical alkene like this compound.- Optimize reaction conditions (temperature, solvent) to improve selectivity, though a mixture is expected. - Employ careful chromatographic purification (e.g., column chromatography or preparative GC) to isolate the desired isomer.
Reaction does not initiate - Inactive radical initiator. - Inhibitors present in the solvent or starting material.- Use a fresh batch of radical initiator. - Ensure the solvent is pure and free of radical inhibitors (e.g., by distillation).

Data Presentation

The following table summarizes the expected product distribution for the allylic bromination of this compound. The values are illustrative and based on the principle of radical stability, with the product from the most stable radical being the major component. Actual yields may vary based on specific reaction conditions.

Product Structure Intermediate Radical Stability Expected Yield (Illustrative)
3-bromo-1-methylcyclohexeneTertiary (most stable)Major Product (~60-70%)
3-bromo-3-methylcyclohexeneSecondaryMinor Product
Other Isomers-SecondaryMinor Products
1,2-dibromo-3-methylcyclohexane(Not a radical substitution product)Byproduct (minimized with NBS)

Experimental Protocols

Allylic Bromination of this compound with NBS

This protocol is adapted from established procedures for allylic bromination.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl₄) or cyclohexane, dry

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • UV lamp (optional, if not using a chemical initiator)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add the solvent (CCl₄ or cyclohexane).

  • Add freshly recrystallized NBS (1.0-1.2 equivalents).

  • Add a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).

  • Stir the mixture at room temperature for a short period.

  • Heat the mixture to reflux (the boiling point of the solvent) and maintain reflux for the duration of the reaction. If using a UV lamp, position it to irradiate the flask.

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the solid NBS, which is denser than the solvent, is consumed and the less dense succinimide floats at the surface.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture.

  • Purify the desired product from the isomeric byproducts using column chromatography or distillation under reduced pressure.

Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism Start This compound + NBS Initiation Initiation (Light or Heat) Start->Initiation Initiator Tertiary_Radical Tertiary Allylic Radical (More Stable) Start->Tertiary_Radical  H• abstraction (tertiary C) Secondary_Radicals Secondary Allylic Radicals (Less Stable) Start->Secondary_Radicals H• abstraction (secondary C) Side_Reaction Electrophilic Addition (High [Br2]) Start->Side_Reaction Br_Radical Br• Initiation->Br_Radical Br_Radical->Tertiary_Radical Br_Radical->Secondary_Radicals Major_Product 3-bromo-1-methylcyclohexene (Major Product) Tertiary_Radical->Major_Product + Br2 Minor_Products Isomeric Bromides (Minor Products) Secondary_Radicals->Minor_Products + Br2 Dibromide 1,2-dibromo-3-methylcyclohexane Side_Reaction->Dibromide Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield of Desired Product Problem->Low_Yield Yield? High_Dibromide High Dibromide Byproduct Problem->High_Dibromide Byproducts? Complex_Mixture Complex Isomer Mixture Problem->Complex_Mixture Purity? Solution1 Check Reagents & Conditions (Initiator, NBS, Time) Low_Yield->Solution1 Solution2 Ensure Low [Br2] (Slow reaction, pure solvent) High_Dibromide->Solution2 Solution3 Optimize Purification (Chromatography) Complex_Mixture->Solution3 End Problem Resolved Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Purification of 3-Methylcyclohexene from 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 3-methylcyclohexene from its common isomer, 1-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from 1-methylcyclohexene?

A1: The most common and effective method for separating these isomers on a laboratory scale is fractional distillation .[1][2] This technique exploits the difference in their boiling points. For achieving very high purity (>99.5%), preparative gas chromatography (pGC) is a suitable, albeit more complex and smaller-scale, alternative.[1]

Q2: Why is fractional distillation challenging for this specific separation?

A2: The separation is challenging due to the close boiling points of the two isomers: this compound has a boiling point of approximately 104 °C, while 1-methylcyclohexene boils at 110-111 °C.[1] This small difference requires a highly efficient fractionating column with a large number of theoretical plates to achieve good separation.[2] A slow and steady distillation rate is crucial.[1][2]

Q3: How can I determine the purity and isomeric ratio of my sample after purification?

A3: The most effective method for determining the isomeric ratio and overall purity is Gas Chromatography (GC) .[2][3] For structural confirmation and to distinguish between the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

  • ¹H NMR: 1-methylcyclohexene shows a single vinylic proton signal, whereas this compound has two vinylic protons, resulting in more complex signals in the 5-6 ppm range.[4][5] Additionally, the methyl group in 1-methylcyclohexene appears as a singlet around 1.6 ppm, while the methyl group in this compound is a doublet around 1.0 ppm.[4][6]

  • ¹³C NMR: Both 1- and this compound are expected to show seven distinct carbon signals due to their lack of symmetry.[4]

Q4: Can I use flash column chromatography to separate these isomers?

A4: While flash column chromatography is excellent for separating compounds with different polarities, it is generally not effective for separating non-polar structural isomers like 1- and this compound.[1] These compounds have very similar interactions with standard stationary phases like silica gel, leading to poor resolution.

Q5: What is preparative gas chromatography (pGC) and when should it be used?

A5: Preparative gas chromatography (pGC) is a technique that scales up analytical GC to isolate and collect pure components from a mixture.[7] It offers very high resolution, making it ideal for separating compounds with very close boiling points or similar structures, such as isomers.[7] It should be considered when extremely high purity is required for a small amount of material, as it is typically a lower-throughput technique than distillation.[1]

Troubleshooting Guides

Problem 1: My fractional distillation is not separating the isomers effectively; GC analysis shows a mixed product.

  • Possible Cause: The fractionating column has an insufficient number of theoretical plates for this separation.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or a spinning band distillation system). Ensure the column is well-insulated to maintain a proper temperature gradient.[2]

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to maintain a slow, steady distillation of approximately 1-2 drops per second.[2] A slow ascent of the condensation ring up the column is critical for achieving equilibrium and good separation.[1]

Problem 2: The distillation temperature is unstable and fluctuates.

  • Possible Cause: The heating is uneven, or the system is not in thermal equilibrium.

    • Solution: Use a heating mantle with a stirrer for even heating. Insulate the distillation column and head thoroughly with glass wool or aluminum foil to prevent heat loss.[2]

  • Possible Cause: Formation of an azeotrope, possibly with residual water from the workup.

    • Solution: Ensure the crude product is thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.[2] If water is present, the initial distillate may appear cloudy.[2]

Problem 3: My final product is wet or cloudy.

  • Possible Cause: Water was not completely removed before distillation, leading to co-distillation, possibly as an azeotrope.[2]

    • Solution: Dry the distilled product by letting it stand over a drying agent (e.g., anhydrous MgSO₄). Filter to remove the drying agent. For future purifications, ensure the pre-distillation drying step is robust.[2]

Data Presentation

Table 1: Physical Properties of Methylcyclohexene Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂96.17104[1][8]
1-Methylcyclohexene C₇H₁₂96.17110-111[1][9]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from a mixture containing the higher-boiling 1-methylcyclohexene isomer.

Materials:

  • Crude mixture of methylcyclohexene isomers

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips or magnetic stir bar

  • Heating mantle with stirrer

  • Round-bottom flask

  • Fractionating column (Vigreux or packed, with at least 10 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Drying the Crude Mixture: Add the crude isomer mixture to a flask. Add anhydrous MgSO₄ and swirl. Allow the mixture to stand until the liquid is clear. Filter or decant the dried liquid into the distillation flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The thermometer bulb must be positioned just below the side arm of the distillation head.[2]

  • Charging the Flask: Fill the round-bottom flask with the dried crude mixture to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.[1]

  • Distillation: a. Insulate the fractionating column and distillation head with glass wool or aluminum foil.[2] b. Begin heating the flask gently. Observe the condensation ring slowly ascend the column.[1] c. Collect the first few milliliters as a "forerun" fraction, which may contain highly volatile impurities. d. Carefully monitor the head temperature. Collect the fraction that distills at a stable temperature of approximately 104 °C . This fraction will be enriched in this compound. e. Change the receiving flask as the temperature begins to rise above 104-105 °C. The temperature will then plateau again at approximately 110-111 °C , which is the boiling point of 1-methylcyclohexene. This second fraction can be collected separately. f. Stop the distillation before the distilling flask runs dry.[2]

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the isomeric purity.

Protocol 2: High-Purity Separation by Preparative Gas Chromatography (pGC)

Objective: To obtain a high-purity sample of this compound for analytical or sensitive applications.

Methodology:

  • System: A preparative gas chromatograph equipped with a fraction collector.

  • Column: A packed or high-capacity capillary column suitable for separating non-polar isomers (e.g., a column with a polyethylene glycol or specialized non-polar stationary phase).[10]

  • Carrier Gas: Helium or Nitrogen.

  • Injection: The crude mixture is injected onto the column. The sample size will depend on the column dimensions.

  • Separation: The components of the mixture are separated based on their differential partitioning between the mobile and stationary phases. Due to its lower boiling point, this compound will typically have a shorter retention time and elute before 1-methylcyclohexene.

  • Collection: The pGC system will have a timed fraction collector. The collection window for this compound is set based on its retention time, which is determined from an initial analytical run. The purified compound is passed through a cooled trap where it condenses and is collected.

  • Analysis: The purity of the collected fraction should be confirmed using analytical GC.

Mandatory Visualization

G cluster_0 Purification Workflow for Methylcyclohexene Isomers Start Crude Mixture: 1-Methylcyclohexene & This compound Purity_Check Analyze Isomeric Ratio (GC or NMR) Start->Purity_Check Decision Required Purity? Purity_Check->Decision Frac_Dist Fractional Distillation (High Theoretical Plates) Decision->Frac_Dist Standard Purity (>95%) pGC Preparative Gas Chromatography (pGC) Decision->pGC High Purity (>99.5%) Analysis_FD Analyze Fractions by GC Frac_Dist->Analysis_FD Analysis_pGC Analyze Collected Fraction by GC pGC->Analysis_pGC Product_FD Purified this compound (>95-98% Purity) Analysis_FD->Product_FD Product_pGC High-Purity this compound (>99.5% Purity) Analysis_pGC->Product_pGC

Caption: Workflow for selecting a purification method for methylcyclohexene isomers.

References

Technical Support Center: Regioselectivity in 3-Methylcyclohexene Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in addition reactions with 3-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in addition reactions to this compound?

A1: The regiochemical outcome of addition reactions to this compound is primarily governed by a combination of electronic and steric effects.[1][2][3] Electronic effects relate to the distribution of electron density in the double bond and the stability of intermediates (e.g., carbocations), while steric effects pertain to the spatial arrangement of atoms and the hindrance they impose on the approach of reagents.[3][4]

Q2: What is the difference between Markovnikov and anti-Markovnikov addition, and how does it apply to this compound?

A2: Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.[5][6] This is due to the formation of a more stable carbocation intermediate.[5][7] Anti-Markovnikov addition is the opposite, where the hydrogen adds to the more substituted carbon.[5][8] For this compound, a Markovnikov addition would typically result in the substituent adding to the 3-position, while an anti-Markovnikov addition would favor the 2-position.

Q3: Why do I get a mixture of regioisomers in the hydrohalogenation of this compound?

A3: The reaction of this compound with a hydrogen halide like HCl can produce a mixture of 1-chloro-1-methylcyclohexane and 1-chloro-3-methylcyclohexane.[9][10][11] This occurs because the initial protonation of the double bond can lead to a secondary carbocation, which can then undergo a hydride shift to form a more stable tertiary carbocation.[9][11] The nucleophile (chloride) can then attack either of these carbocations, leading to a mixture of products.[9][11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Hydroboration-Oxidation

Problem: My hydroboration-oxidation of this compound is yielding a significant amount of the Markovnikov alcohol (3-methylcyclohexanol) instead of the desired anti-Markovnikov product (2-methylcyclohexanol).

Possible Causes & Solutions:

Cause Troubleshooting Action
Sterically Unhindered Borane Reagent Standard borane (BH₃•THF) can sometimes exhibit lower regioselectivity. Switch to a bulkier borane reagent like 9-Borabicyclononane (9-BBN) or disiamylborane. These reagents significantly enhance selectivity for the less sterically hindered carbon of the double bond.[12][13]
Reaction Temperature Too High Higher temperatures can sometimes lead to decreased selectivity. Ensure the hydroboration step is carried out at a low temperature (e.g., 0 °C) to favor the kinetically controlled, more selective pathway.[14]
Impure Starting Material Contaminants in the this compound or solvent can interfere with the reaction. Purify the alkene and ensure the use of anhydrous solvents under an inert atmosphere.
Issue 2: Lack of Selectivity in Oxymercuration-Demercuration

Problem: The oxymercuration-demercuration of my this compound is producing a mixture of regioisomers.

Possible Causes & Solutions:

Cause Troubleshooting Action
Incorrect Reaction Conditions While oxymercuration-demercuration is generally reliable for Markovnikov addition without rearrangement, improper conditions can affect the outcome.[15][16] Ensure the use of mercuric acetate [Hg(OAc)₂] in aqueous tetrahydrofuran (THF) for the oxymercuration step.
Incomplete Demercuration The reduction step with sodium borohydride (NaBH₄) should be carried out carefully. Ensure complete reduction of the organomercury intermediate.
Competing Reactions Although rare, side reactions can occur. Analyze the product mixture carefully to identify any byproducts that might indicate an alternative reaction pathway.

Quantitative Data on Regioselectivity

The choice of reagent has a significant impact on the regioselectivity of addition reactions to this compound.

Reaction Reagent Major Product Minor Product Approximate Ratio (Major:Minor)
Hydroboration-OxidationBH₃•THF2-methylcyclohexanol3-methylcyclohexanolVaries, can be improved
Hydroboration-Oxidation9-BBN2-methylcyclohexanol3-methylcyclohexanol>99:1[12]
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF2. NaBH₄3-methylcyclohexanol2-methylcyclohexanolHighly selective for Markovnikov
HydrochlorinationHCl1-chloro-1-methylcyclohexane & 1-chloro-3-methylcyclohexane-Mixture due to rearrangement[9][10][11]

Experimental Protocols

Protocol 1: Highly Regioselective Hydroboration-Oxidation of this compound with 9-BBN
  • Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic.

  • Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the regioselectivity.[1]

Protocol 2: Oxymercuration-Demercuration of this compound
  • Setup: In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and water.

  • Oxymercuration: Add mercuric acetate [Hg(OAc)₂] to the solution and stir at room temperature for 30-60 minutes.

  • Demercuration: Cool the reaction mixture to 0 °C and add a 3 M solution of NaOH, followed by a solution of NaBH₄ in 3 M NaOH.

  • Workup: Stir for 1-2 hours. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product by GC or NMR to confirm the formation of the Markovnikov alcohol.

Visualizations

regioselectivity_pathways cluster_start Starting Material cluster_anti_markovnikov Anti-Markovnikov Pathway cluster_markovnikov Markovnikov Pathway This compound This compound Hydroboration Hydroboration (e.g., 9-BBN) This compound->Hydroboration Anti-Markovnikov Oxymercuration Oxymercuration (Hg(OAc)₂, H₂O) This compound->Oxymercuration Markovnikov Oxidation Oxidation (H₂O₂, NaOH) Hydroboration->Oxidation Product_Anti 2-Methylcyclohexanol (Major Product) Oxidation->Product_Anti Demercuration Demercuration (NaBH₄) Oxymercuration->Demercuration Product_Markovnikov 3-Methylcyclohexanol (Major Product) Demercuration->Product_Markovnikov

Caption: Reaction pathways for Markovnikov and anti-Markovnikov additions to this compound.

troubleshooting_workflow start Poor Regioselectivity Observed check_reagent Is the reagent appropriate for the desired outcome? (e.g., bulky borane for anti-Markovnikov) start->check_reagent change_reagent Select a more selective reagent (e.g., 9-BBN) check_reagent->change_reagent No check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes analyze Re-run reaction and analyze product mixture change_reagent->analyze adjust_temp Lower temperature to favor kinetic product check_temp->adjust_temp No check_purity Are starting materials and solvents pure and anhydrous? check_temp->check_purity Yes adjust_temp->analyze purify Purify reagents and use anhydrous solvents under inert atmosphere check_purity->purify No check_purity->analyze Yes purify->analyze

References

Technical Support Center: Stereocontrolled Synthesis of 3-Methylcyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of 3-methylcyclohexene derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Diastereoselectivity (e.g., mixture of cis and trans products)1. Suboptimal Reaction Temperature: Thermal reactions may not provide sufficient energy discrimination between diastereomeric transition states. 2. Ineffective Steric Guidance: The directing groups on the substrate may not be bulky enough to effectively block one face of the reacting system. 3. Incorrect Catalyst Choice: The chosen catalyst may not create a sufficiently organized transition state to favor one diastereomer.1. Optimize Temperature: Lowering the reaction temperature, especially in catalyzed reactions, often enhances diastereoselectivity. 2. Modify Substrate: Introduce a sterically demanding group to guide the stereochemical outcome. For instance, a bulky boron ester group has been used to direct subsequent functionalization.[1][2] 3. Screen Catalysts: For reactions like the Diels-Alder, screen various Lewis acids (e.g., AlCl₃, ZnCl₂, AlBr₃/AlMe₃) to find one that maximizes the desired diastereomer.[3][4]
Poor Regioselectivity (e.g., formation of 1,3- vs. 1,4-isomers in Diels-Alder)1. Similar Electronic Properties: In unsymmetrical dienes and dienophiles, the frontier molecular orbital coefficients may be similar at the reactive carbons, leading to a mixture of regioisomers.[5] 2. High Reaction Temperature: At elevated temperatures, the kinetic control that governs regioselectivity can be diminished. 3. Steric Hindrance: Severe steric hindrance can sometimes override electronic preferences, leading to the formation of unexpected regioisomers.[3]1. Employ a Lewis Acid Catalyst: Lewis acids coordinate to the dienophile, altering its electronic properties and enhancing the regioselectivity, often favoring the "para" or "ortho" products.[4][6] 2. Lower Reaction Temperature: Catalyzed reactions can often be run at lower temperatures, which generally improves regiocontrol.[4] 3. Computational Modeling: Use DFT calculations to predict the energy of different transition states and identify conditions that favor the desired regioisomer.[6]
Formation of Unexpected Byproducts (e.g., rearranged carbocations in addition reactions)1. Carbocation Rearrangement: Addition of acids like HCl to this compound can form a secondary carbocation that rearranges via a 1,2-hydride shift to a more stable tertiary carbocation, leading to a mixture of products.[7] 2. Product Decomposition: The use of aggressive catalysts or prolonged reaction times can sometimes lead to the decomposition of the desired product.[4]1. Choose Non-Rearranging Conditions: Employ reaction pathways that avoid carbocation intermediates, such as oxymercuration-demercuration or hydroboration-oxidation, to control regioselectivity without rearrangement. 2. Optimize Reaction Time and Catalyst Loading: Monitor the reaction's progress (e.g., by TLC or GC) to stop it once the starting material is consumed, preventing byproduct formation. Reduce catalyst concentration if necessary.
Low or No Enantioselectivity in forming chiral centers1. Achiral Reagents/Catalysts: Standard reactions on prochiral substrates without a chiral influence will produce a racemic mixture. 2. Ineffective Chiral Ligand: The chosen chiral ligand may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states. 3. Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the effectiveness of asymmetric catalysts.1. Use a Chiral Catalyst System: Employ a well-established chiral catalyst, such as a metal complex with a chiral ligand (e.g., BINOL, Box, PyBox derivatives), for the specific transformation. 2. Screen Chiral Ligands: Test a variety of chiral ligands to find the optimal match for the substrate and reaction. 3. Optimize Conditions for Asymmetry: Asymmetric reactions are often highly sensitive. Systematically vary the temperature, solvent, and concentration to maximize the enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: Why is achieving stereocontrol in the synthesis of this compound derivatives so challenging?

A1: The primary challenges stem from several factors. First, the cyclohexene ring is conformationally flexible, and substituents can adopt different spatial arrangements (axial vs. equatorial), which can influence reactivity.[8] Second, reactions often involve intermediates like carbocations that can undergo rearrangements, leading to a loss of regiochemical control.[7] Finally, many synthetic routes, such as the Diels-Alder reaction, can produce multiple regioisomers and stereoisomers (endo/exo), requiring precise control over reaction conditions and catalyst choice to favor a single product.[3][6]

Q2: How does a Lewis acid catalyst improve regioselectivity in a Diels-Alder reaction to form a substituted cyclohexene?

A2: A Lewis acid catalyst coordinates to the electron-withdrawing group of the dienophile. This coordination enhances the dienophile's electrophilicity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). It also exaggerates the differences in the magnitudes of the orbital coefficients on the dienophile's carbons. This enhanced electronic asymmetry leads to a more favorable orbital interaction with the diene in one specific orientation, stabilizing one transition state over the other and resulting in the preferential formation of a single regioisomer.[4][5]

Q3: In an E2 elimination to form a substituted cyclohexene, how does the stereochemistry of the starting material dictate the product?

A3: E2 eliminations require a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. In a cyclohexane chair conformation, this means both groups must be in axial positions. For example, the elimination of HCl from trans-2-methyl-1-chlorocyclohexane is much slower than from its cis-isomer. This is because in the more stable conformation of the trans-isomer, both groups are equatorial. The ring must flip to a less stable conformation to place the chlorine in an axial position, and even then, only one of the two β-hydrogens is axial, leading to the formation of this compound (the non-Zaitsev product). The cis-isomer readily places the chlorine in an axial position in its more stable conformation with two available axial β-hydrogens, leading rapidly to the more stable 1-methylcyclohexene (the Zaitsev product).[8]

Q4: What is the difference between stereoselective and stereospecific reactions in this context?

A4:

  • A stereoselective reaction is one that favors the formation of one stereoisomer over another. For example, an enantioselective reaction that produces 95% of the (R)-enantiomer and 5% of the (S)-enantiomer is highly stereoselective. Most of the challenges in this field involve improving stereoselectivity.[9]

  • A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. The E2 elimination described in Q3 is a perfect example; the cis and trans starting materials give different products due to the mechanistic requirement for an anti-periplanar arrangement.[9]

Experimental Protocols & Data

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the regioselective Diels-Alder reaction between isoprene (a 2-substituted diene) and acrolein (an unsymmetrical dienophile) to synthesize 4-methylcyclohex-3-enecarbaldehyde.

  • Reagent Preparation: Ensure isoprene and acrolein are pure and free of polymers. If necessary, filter acrolein through a short plug of basic alumina. All glassware should be oven-dried.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 2 M relative to the dienophile). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.0 eq) to the stirred solvent.

  • Dienophile Addition: Add acrolein (1.0 eq) dropwise to the cold catalyst suspension. Stir for 15 minutes.

  • Diene Addition: Add isoprene (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed (typically 2-4 hours).

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Table 1: Effect of Catalyst and Temperature on Diels-Alder Regioselectivity
EntryDieneDienophileConditionsYield (%)Regioisomeric Ratio (4-methyl : 3-methyl)
1IsopreneAcroleinThermal, 180 °C6570 : 30
2IsopreneAcroleinAlCl₃ (1 eq), -78 °C88>95 : 5
3IsopreneMethyl AcrylateThermal, 150 °C7275 : 25
4IsopreneMethyl AcrylateZnCl₂ (1 eq), 0 °C91>92 : 8

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagent Purification (Isoprene, Acrolein) setup Setup Flask under N2 Add Solvent (DCM) Cool to -78 °C prep_reagents->setup dry_glassware Oven-Dry Glassware dry_glassware->setup add_catalyst Add Lewis Acid (e.g., AlCl3) setup->add_catalyst add_dienophile Add Dienophile (Acrolein) add_catalyst->add_dienophile add_diene Add Diene (Isoprene) add_dienophile->add_diene monitor Monitor by TLC/GC add_diene->monitor quench Quench Reaction (aq. NaHCO3) monitor->quench extract Extraction & Drying quench->extract purify Column Chromatography extract->purify analysis Product Characterization (NMR, GC-MS) purify->analysis

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

logical_relationships outcome Stereochemical Outcome regio Regioselectivity regio->outcome diastereo Diastereoselectivity diastereo->outcome steric Steric Hindrance steric->regio steric->diastereo electronic Electronic Effects (Frontier Orbitals) electronic->regio catalyst Catalyst (Lewis Acid / Chiral) catalyst->regio catalyst->diastereo temp Temperature temp->regio temp->diastereo solvent Solvent solvent->diastereo

Caption: Factors influencing the stereochemical outcome of synthesis reactions.

catalyst_pathway cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Lewis Acid Catalyzed Pathway start_uncat Diene + Dienophile ts_uncat Two similar-energy transition states start_uncat->ts_uncat High Temp prod_mix Mixture of Regioisomers ts_uncat->prod_mix start_cat Diene + Dienophile + Lewis Acid (LA) coord Dienophile-LA Complex start_cat->coord ts_cat One highly stabilized transition state coord->ts_cat Low Temp prod_single Single Major Regioisomer ts_cat->prod_single

Caption: Role of a Lewis acid in controlling Diels-Alder regioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Thermodynamic Stability of 1-Methylcyclohexene and 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability of two constitutional isomers, 1-methylcyclohexene and 3-methylcyclohexene. The stability of these cyclic alkenes is a critical factor in synthetic chemistry, influencing reaction pathways, product distributions, and the overall efficiency of chemical processes. This analysis is supported by experimental thermodynamic data and detailed methodologies for their determination.

The fundamental principle governing the stability of alkenes is the degree of substitution of the carbon-carbon double bond. Generally, stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This is attributed to a combination of hyperconjugation and steric effects. In the case of the methylcyclohexene isomers, 1-methylcyclohexene possesses a trisubstituted double bond, whereas this compound has a disubstituted double bond. Based on this structural difference, 1-methylcyclohexene is predicted to be the more thermodynamically stable isomer.[1]

Quantitative Data on Alkene Stability

The relative stabilities of 1-methylcyclohexene and this compound have been experimentally quantified using two primary thermochemical methods: heat of hydrogenation and isomerization equilibria.

  • Heat of Hydrogenation (ΔH°hydrog): This method measures the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A less negative (or smaller) heat of hydrogenation indicates a more stable alkene, as less energy is released upon saturation of the double bond.[2][3]

  • Enthalpy of Isomerization (ΔH°iso): This value represents the enthalpy change when one isomer is converted to another. A negative enthalpy of isomerization for the conversion of this compound to 1-methylcyclohexene directly indicates that the latter is more stable.

The experimental data summarized in the table below confirms the greater stability of 1-methylcyclohexene.

CompoundStructureDegree of SubstitutionHeat of Hydrogenation (kcal/mol)Enthalpy of Isomerization to 1-Methylcyclohexene (kJ/mol)
1-Methylcyclohexene 1-MethylcyclohexeneTrisubstituted-26.6[1][4]N/A
This compound this compoundDisubstituted> -26.6 (inferred)[1]-8.1 ± 0.3[5]

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental techniques. The following are outlines of the methodologies employed.

1. Determination of Heat of Hydrogenation via Reaction Calorimetry

This method directly measures the heat released during the catalytic hydrogenation of an alkene.

  • Objective: To determine the enthalpy change (ΔH°hydrog) for the reaction: Alkene + H₂ → Alkane.

  • Methodology:

    • Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as acetic acid or ethanol, within a high-pressure reaction vessel (calorimeter).[5][6]

    • Catalyst Introduction: A hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the reaction vessel.[5]

    • Reaction Initiation: The calorimeter is sealed and pressurized with hydrogen gas. The reaction is initiated, often by breaking a vial containing the alkene solution or by stirring to bring the reactants into contact with the catalyst.

    • Temperature Measurement: The temperature change of the calorimeter and its contents is meticulously recorded as the exothermic hydrogenation reaction proceeds.

    • Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the known heat capacity of the calorimeter and its contents, and the number of moles of the alkene that have reacted.[5]

2. Determination of Enthalpy of Isomerization via Equilibration Studies

This method involves establishing an equilibrium between the isomers and analyzing the composition of the mixture at different temperatures.

  • Objective: To determine the equilibrium constant (Keq) and subsequently the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of isomerization.

  • Methodology:

    • Equilibration: A sample containing one or more of the methylcyclohexene isomers is exposed to a catalyst (e.g., a strong acid or a supported metal catalyst) at a constant temperature until the isomeric composition no longer changes, indicating that equilibrium has been reached.[5][6]

    • Compositional Analysis: The reaction mixture is quenched and the relative concentrations of each isomer in the equilibrium mixture are determined using an analytical technique such as gas chromatography (GC).[5][7]

    • Equilibrium Constant Calculation: The equilibrium constant (Keq) for the isomerization reaction (e.g., this compound ⇌ 1-methylcyclohexene) is calculated from the concentrations of the isomers at equilibrium.[6]

    • Thermodynamic Parameter Determination: The Gibbs free energy change (ΔG°) is calculated using the equation ΔG° = -RTln(Keq). By performing the equilibration at several different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van't Hoff plot (a graph of ln(Keq) versus 1/T).[6]

Visualization of Stability Relationship

The following diagram illustrates the thermodynamic relationship between 1-methylcyclohexene and this compound upon hydrogenation to their common product, methylcyclohexane.

Stability_Comparison cluster_product Product This compound This compound Methylcyclohexane Methylcyclohexane This compound->Methylcyclohexane  ΔH° > -26.6 kcal/mol 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexene->Methylcyclohexane  ΔH° = -26.6 kcal/mol Energy_High->Energy_Low

Caption: Relative energy levels of methylcyclohexene isomers.

References

A Comparative Analysis of the Reactivity of 3-Methylcyclohexene and 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 3-Methylcyclohexene and 1-Methylcyclohexene. An understanding of their differential reactivity is crucial for synthetic chemists in selecting the appropriate starting material to achieve desired regiochemical and stereochemical outcomes in drug development and other fine chemical syntheses. This comparison focuses on three key electrophilic addition reactions: hydroboration-oxidation, epoxidation, and catalytic hydrogenation, supported by experimental data and detailed protocols.

Thermodynamic Stability: The Foundation of Reactivity

The reactivity of an alkene is intrinsically linked to its thermodynamic stability. In general, less stable alkenes exhibit a higher propensity to react in electrophilic additions. 1-Methylcyclohexene is a trisubstituted alkene, whereas this compound is a disubstituted alkene. The greater degree of substitution on the double bond in 1-Methylcyclohexene leads to increased stability through hyperconjugation.[1] This is experimentally verifiable through the heat of hydrogenation, where a more stable alkene releases less heat upon saturation.[1]

Table 1: Thermodynamic Stability of Methylcyclohexene Isomers

AlkeneDegree of SubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
1-Methylcyclohexene Trisubstituted-26.6[1]More Stable
This compound Disubstituted> -26.6 (inferred)[1]Less Stable

Note: While a direct experimental value for the heat of hydrogenation of this compound under identical conditions was not found, the established principle of alkene stability increasing with substitution confirms it is less stable than 1-Methylcyclohexene.[1]

Reactivity in Key Electrophilic Additions

The differing stability and electronic nature of the double bonds in this compound and 1-Methylcyclohexene lead to distinct reactivity profiles in common electrophilic addition reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond. The reaction is initiated by the electrophilic attack of borane (BH₃) on the alkene.

Reactivity Comparison:

Due to its lower thermodynamic stability and less sterically hindered double bond, This compound is expected to react faster with borane than 1-Methylcyclohexene .[1] The trisubstituted nature of the double bond in 1-Methylcyclohexene presents greater steric hindrance to the approach of the borane reagent.[1]

Product Distribution:

The regioselectivity of hydroboration is a key point of comparison.

  • 1-Methylcyclohexene undergoes hydroboration-oxidation to yield predominantly trans-2-methylcyclohexanol . The borane adds to the less substituted carbon of the double bond, followed by oxidation with retention of stereochemistry.

  • This compound , being an unsymmetrical disubstituted alkene, can lead to a mixture of products upon hydroboration-oxidation, including 2-methylcyclohexanol and 3-methylcyclohexanol.[2]

Table 2: Product Distribution in Hydroboration-Oxidation

Starting AlkeneMajor Product(s)
1-Methylcyclohexene trans-2-Methylcyclohexanol
This compound Mixture of 2-methylcyclohexanol and 3-methylcyclohexanol[2]
Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is influenced by the electron density of the double bond.

Reactivity Comparison:

The rate of epoxidation is enhanced by a more electron-rich double bond. The methyl group in 1-Methylcyclohexene is an electron-donating group directly attached to the double bond, making it more nucleophilic. Therefore, 1-Methylcyclohexene reacts faster with peroxy acids than this compound .[1]

Table 3: Products of Epoxidation with m-CPBA

Starting AlkeneMajor Product
1-Methylcyclohexene 1-Methyl-7-oxabicyclo[4.1.0]heptane
This compound 3-Methyl-7-oxabicyclo[4.1.0]heptane
Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as platinum or palladium. The rate of this reaction is sensitive to steric hindrance around the double bond.

Reactivity Comparison:

The less substituted and more sterically accessible double bond of This compound is expected to undergo catalytic hydrogenation at a faster rate than the more hindered trisubstituted double bond of 1-Methylcyclohexene .

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Hydroboration-Oxidation of a Methylcyclohexene Isomer

Materials:

  • Methylcyclohexene isomer (1-Methylcyclohexene or this compound)

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the methylcyclohexene isomer in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃•THF solution dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the careful dropwise addition of 30% H₂O₂.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purify the product by flash column chromatography or distillation as required.

Epoxidation of a Methylcyclohexene Isomer with m-CPBA

Materials:

  • Methylcyclohexene isomer (1-Methylcyclohexene or this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methylcyclohexene isomer in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional CH₂Cl₂.

  • Wash the organic layer with saturated NaHCO₃ solution to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the epoxide.

Catalytic Hydrogenation of a Methylcyclohexene Isomer

Materials:

  • Methylcyclohexene isomer (1-Methylcyclohexene or this compound)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on carbon (Pd/C)

  • Ethanol or acetic acid

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve the methylcyclohexene isomer in a suitable solvent (e.g., ethanol for Pd/C or acetic acid for PtO₂).

  • Add a catalytic amount of the chosen hydrogenation catalyst.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen.

  • Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude methylcyclohexane product.

Factors Influencing Reactivity

The differential reactivity of this compound and 1-Methylcyclohexene can be attributed to a combination of electronic and steric factors.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Isomers Thermodynamic_Stability Thermodynamic Stability 1_Methylcyclohexene 1-Methylcyclohexene (Trisubstituted) Thermodynamic_Stability->1_Methylcyclohexene More Stable (Lower Ground State Energy) 3_Methylcyclohexene This compound (Disubstituted) Thermodynamic_Stability->3_Methylcyclohexene Less Stable (Higher Ground State Energy) Electronic_Effects Electronic Effects Electronic_Effects->1_Methylcyclohexene More Electron-Rich (Faster Epoxidation) Electronic_Effects->3_Methylcyclohexene Less Electron-Rich Steric_Hindrance Steric Hindrance Steric_Hindrance->1_Methylcyclohexene More Hindered (Slower Hydroboration/ Hydrogenation) Steric_Hindrance->3_Methylcyclohexene Less Hindered (Faster Hydroboration/ Hydrogenation)

Caption: Factors influencing the reactivity of methylcyclohexene isomers.

Conclusion

The choice between this compound and 1-Methylcyclohexene as a starting material in organic synthesis is dictated by the desired reaction and product. This compound, being less stable and less sterically hindered, is generally more reactive in hydroboration-oxidation and catalytic hydrogenation. Conversely, the more electron-rich double bond of the more stable 1-Methylcyclohexene leads to a higher reactivity in epoxidation. Researchers and drug development professionals can leverage these distinct reactivity profiles to achieve specific synthetic goals, and the provided experimental protocols offer a foundation for practical application.

References

4-Methylcyclohexene Exhibits Greater Thermodynamic Stability Than 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

The thermodynamic stability of alkene isomers like 3-methylcyclohexene and 4-methylcyclohexene is a critical factor in chemical synthesis and reaction pathway determination. While both are disubstituted cyclic alkenes, the position of the methyl group relative to the double bond creates a measurable difference in their stability. Experimental evidence consistently shows that 4-methylcyclohexene is favored at thermodynamic equilibrium.

Quantitative Comparison of Thermodynamic Stability

The relative stabilities of these isomers can be quantified through two primary experimental approaches: isomerization equilibration and heats of isomerization (a corollary to heats of hydrogenation).

Isomerization Equilibration: By allowing a mixture of methylcyclohexene isomers to reach equilibrium at a given temperature, the composition of the mixture reveals the relative Gibbs free energy of each isomer. A higher concentration at equilibrium corresponds to greater stability. Studies have shown that at 180°C, the equilibrium mixture of methylcyclohexene isomers contains a higher percentage of 4-methylcyclohexene than this compound.[1][2]

Heats of Isomerization: The enthalpy change (ΔrH°) during the conversion of one isomer to another provides a direct measure of their relative stability. Experimental data for the isomerization of this compound and 4-methylcyclohexene to the most stable isomer, 1-methylcyclohexene (a trisubstituted alkene), is particularly revealing.[3] The conversion of this compound to 1-methylcyclohexene releases more energy than the conversion of 4-methylcyclohexene, indicating that this compound starts from a higher energy level and is therefore less stable.[1][3][4]

ParameterThis compound4-MethylcyclohexeneReference
Equilibrium Composition (180°C) 10.7%14.1%[1][2]
Heat of Isomerization to 1-Methylcyclohexene (ΔrH°) -8.1 ± 0.3 kJ/mol-5.8 ± 0.3 kJ/mol[3]

From the heats of isomerization, it can be calculated that this compound is approximately 2.3 kJ/mol less stable than 4-methylcyclohexene.

Logical Relationship of Isomer Stability

The thermodynamic relationship between the isomers can be visualized as an energy diagram. 1-methylcyclohexene, being trisubstituted, is the most stable of the three positional isomers. Both 3- and 4-methylcyclohexene reside at higher energy levels. The experimental data shows that the energy gap between this compound and 1-methylcyclohexene is larger than the gap between 4-methylcyclohexene and 1-methylcyclohexene, confirming that 4-methylcyclohexene is the more stable of the two disubstituted isomers.

G cluster_isomers Relative Enthalpy of Methylcyclohexene Isomers node_3 This compound node_4 4-Methylcyclohexene node_3->node_4 node_1 1-Methylcyclohexene (Most Stable) node_3->node_1 ΔH = -8.1 kJ/mol node_4->node_1

Relative enthalpy of methylcyclohexene isomers.

Experimental Protocols

The determination of alkene stability relies on precise calorimetric and analytical methods. The two primary experimental techniques cited are Isomerization Equilibration and Heat of Hydrogenation.

Isomerization Equilibration

This method directly measures the equilibrium concentrations of isomers, from which the Gibbs free energy difference (ΔG°) can be calculated.

Methodology:

  • Sample Preparation: A sample containing one or more of the methylcyclohexene isomers is placed in a reactor with a suitable catalyst. Acidic catalysts or supported metal catalysts are commonly used to facilitate the interconversion of the isomers.[1]

  • Equilibration: The reactor is maintained at a constant temperature for a sufficient duration to allow the reaction to reach thermodynamic equilibrium. Preliminary kinetic studies are often performed to determine the time required to achieve a static composition.[1]

  • Sampling and Analysis: Aliquots are carefully withdrawn from the reaction mixture at intervals. The reaction in these aliquots is quenched, typically by rapid cooling, to prevent further isomerization. The precise composition of the isomeric mixture is then determined using gas chromatography (GC).[1][2]

  • Data Analysis: Equilibrium is confirmed when several consecutive samples show an unchanging composition. The equilibrium constant (Keq) for the interconversion is calculated from the final concentrations of the isomers. The Gibbs free energy of isomerization is then determined using the equation: ΔG° = -RTln(Keq) . By performing the experiment at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be derived from a van't Hoff plot.[1]

Heat of Hydrogenation

This technique measures the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding saturated alkane. A more stable alkene is already at a lower energy state and therefore releases less heat upon hydrogenation.[1]

Experimental Workflow:

G cluster_workflow Heat of Hydrogenation Workflow prep Sample Preparation (Alkene, Solvent, Catalyst) react Hydrogenation Reaction (High-Pressure Reactor) prep->react measure Calorimetric Measurement (Measure Temperature Change) react->measure calc Data Analysis (Calculate ΔH°hydrog) measure->calc

Workflow for determining heat of hydrogenation.

Detailed Methodology:

  • Sample Preparation: A precisely weighed amount of the purified methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, inside a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, like platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.[1]

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas to remove any air. It is then pressurized with a known quantity of hydrogen. The mixture is agitated vigorously to ensure efficient contact between the alkene, hydrogen gas, and the catalyst surface, initiating the hydrogenation reaction.[1]

  • Calorimetric Measurement: The reaction vessel is housed within a calorimeter, which is an apparatus designed to measure heat changes. The temperature of the system is precisely monitored throughout the exothermic reaction. The total heat released is calculated from the measured temperature change and the known heat capacity of the calorimeter system.[5]

  • Data Analysis: The heat of hydrogenation (ΔH°hydrog) is expressed in kJ/mol. By comparing the heats of hydrogenation for this compound and 4-methylcyclohexene, their relative stabilities are determined. The isomer with the less exothermic (smaller negative value) heat of hydrogenation is the more thermodynamically stable one.[1]

References

Spectroscopic Differentiation of 3-Methylcyclohexene and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical step in chemical synthesis and drug development, where subtle structural variations can lead to significant differences in reactivity and biological activity. This guide provides a comprehensive comparison of the spectroscopic properties of 3-methylcyclohexene and its isomers, 1-methylcyclohexene and 4-methylcyclohexene, to facilitate their unambiguous differentiation. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify each isomer.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-methylcyclohexene, this compound, and 4-methylcyclohexene.

Infrared (IR) Spectroscopy
Vibrational Mode 1-Methylcyclohexene (cm⁻¹) This compound (cm⁻¹) 4-Methylcyclohexene (cm⁻¹)
=C-H Stretch~3017~3017~3025[1][2]
C-H Stretch (sp³)2830-29302830-29602840-2950[1]
C=C Stretch1640-1680[1]~1650[1]~1650[1][2]
=C-H Out-of-Plane Bend~801 (trisubstituted)Not specifiedNot specified
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm)
Proton Environment 1-Methylcyclohexene (δ ppm) This compound (δ ppm) 4-Methylcyclohexene (δ ppm)
Vinylic (=C-H)~5.35 (t)~5.6 (m)~5.6 (m)
Methyl (-CH₃)~1.6 (s)[1]~1.0 (d)[1]~1.0 (d)
Allylic~1.9-2.0~2.2~1.9-2.1
Other Ring Protons~1.5-1.9~1.2-2.0~1.2-2.0
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm)
Carbon Environment 1-Methylcyclohexene (δ ppm) This compound (δ ppm) 4-Methylcyclohexene (δ ppm)
Vinylic (=C)~134 (C), ~121 (CH)[3]~127, ~131~127, ~128
Methyl (-CH₃)~23~21~22
Allylic (CH/CH₂)~30, ~26~31, ~25~30, ~29
Other Ring Carbons~22, ~23~30, ~21~31, ~33
Mass Spectrometry (MS)
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Characteristic Fragmentation Pathway
1-Methylcyclohexene 96[1]81, 68, 67Loss of a methyl radical (CH₃•) to form m/z 81.[1]
This compound 96[1]81, 68, 67Loss of a methyl radical (CH₃•) to form m/z 81.
4-Methylcyclohexene 96[1]81, 68, 54Retro-Diels-Alder reaction yielding a fragment at m/z 54.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups and distinguish between the isomers based on their vibrational modes.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of the neat liquid methylcyclohexene isomer onto the surface of one salt plate.

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Collect a background spectrum of the empty, clean salt plates to subtract from the sample spectrum.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of each isomer and differentiate them based on chemical shifts and coupling patterns.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the methylcyclohexene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition for ¹H NMR:

  • Acquire the spectrum using a standard pulse program.

  • Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

Data Acquisition for ¹³C NMR:

  • Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon.

  • A wider spectral width (e.g., 0-150 ppm) is required.

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and identify them based on their mass-to-charge ratio and fragmentation patterns.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the methylcyclohexene isomer (or a mixture) in a volatile solvent such as dichloromethane or hexane. A typical concentration is around 1 mg/mL.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms) is suitable for separating these isomers.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp of 10-15 °C/min to a final temperature of 150-180 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

Visualization of Differentiation Logic

The following diagrams illustrate the logical workflows for differentiating the methylcyclohexene isomers using their spectroscopic data.

Spectroscopic_Differentiation_Workflow cluster_ms Mass Spectrometry Differentiation cluster_nmr NMR Spectroscopy Differentiation cluster_ir IR Spectroscopy Differentiation start Mixture of Methylcyclohexene Isomers ms GC-MS Analysis start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir mz_96 Molecular Ion at m/z 96 ms->mz_96 h_nmr ¹H NMR Analysis nmr->h_nmr ir_peaks Analyze C=C and =C-H bend regions ir->ir_peaks retro_da Retro-Diels-Alder Fragment? (m/z 54) mz_96->retro_da isomer_4 4-Methylcyclohexene retro_da->isomer_4 Yes isomers_1_3 1- or this compound retro_da->isomers_1_3 No methyl_signal Methyl Signal? h_nmr->methyl_signal isomer_1 1-Methylcyclohexene methyl_signal->isomer_1 Singlet (~1.6 ppm) isomers_3_4 3- or 4-Methylcyclohexene methyl_signal->isomers_3_4 Doublet (~1.0 ppm) bend_peak =C-H Bend at ~801 cm⁻¹? ir_peaks->bend_peak isomer_1_ir 1-Methylcyclohexene bend_peak->isomer_1_ir Yes isomers_3_4_ir 3- or 4-Methylcyclohexene bend_peak->isomers_3_4_ir No Combined_Differentiation_Strategy start Unknown Methylcyclohexene Isomer step1 Step 1: ¹H NMR start->step1 decision1 Methyl Signal step1->decision1 step2 Step 2: GC-MS decision1->step2 Doublet isomer1 1-Methylcyclohexene decision1->isomer1 Singlet decision2 Retro-Diels-Alder Fragment (m/z 54)? step2->decision2 isomer3 This compound decision2->isomer3 No isomer4 4-Methylcyclohexene decision2->isomer4 Yes

References

Validating the Synthesis of 3-Methylcyclohexene: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of organic molecules are paramount. This guide provides a comparative analysis for the validation of 3-methylcyclohexene synthesis, a common intermediate in organic chemistry, with a focus on its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy against its primary isomeric byproducts.

The acid-catalyzed dehydration of 2-methylcyclohexanol is a standard method for synthesizing methyl-substituted cyclohexenes. This reaction typically proceeds via an E1 elimination mechanism, leading to a mixture of products. While this compound is a desired product, the formation of the thermodynamically more stable 1-methylcyclohexene as the major product is favored according to Zaitsev's rule. Another possible, though minor, byproduct is methylenecyclohexane. The unambiguous identification of each isomer in the product mixture is crucial and can be effectively achieved using ¹H and ¹³C NMR spectroscopy.

Comparative NMR Data for Product Validation

The differentiation between this compound and its isomers, 1-methylcyclohexene and methylenecyclohexane, is readily accomplished by analyzing their respective ¹H and ¹³C NMR spectra. The chemical shifts of the olefinic protons and carbons are particularly diagnostic. Below is a summary of the characteristic chemical shifts for these compounds.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound this compoundOlefinic H: ~5.4-5.7 (m, 2H)Allylic H (on C3): ~2.2 (m, 1H)Methyl H: ~1.0 (d, 3H)Olefinic C: ~127.1, ~129.9Allylic C (C3): ~30.8Methyl C: ~21.6
1-Methylcyclohexene 1-MethylcyclohexeneOlefinic H: ~5.3 (m, 1H)Methyl H: ~1.6 (s, 3H)Olefinic C: ~121.7, ~133.8Methyl C: ~23.3
Methylenecyclohexane MethylenecyclohexaneOlefinic H: ~4.6 (s, 2H)Olefinic C: ~106.5, ~150.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound and its subsequent analysis is provided below.

Synthesis of this compound via Dehydration of 2-Methylcyclohexanol
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 10 mL of 2-methylcyclohexanol (a mixture of cis and trans isomers).

  • Acid Catalyst Addition: Carefully add 2.5 mL of 85% phosphoric acid (H₃PO₄) to the flask.

  • Distillation Setup: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.

  • Reaction and Distillation: Heat the mixture gently with stirring. The alkene products and water will co-distill. Collect the distillate until no more organic layer is observed coming over, typically in the temperature range of 100-115°C.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 10 mL of water, and 10 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the dried liquid to obtain the crude product mixture of methylcyclohexenes.

NMR Sample Preparation and Analysis
  • Sample Preparation: Prepare the NMR sample by dissolving approximately 10-20 mg of the dried product mixture in about 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of two olefinic protons in the range of 5.4-5.7 ppm is characteristic of this compound. The single olefinic proton of 1-methylcyclohexene will appear around 5.3 ppm.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The two distinct olefinic carbon signals for this compound around 127.1 and 129.9 ppm can be used for confirmation. This contrasts with the olefinic signals for 1-methylcyclohexene and methylenecyclohexane.

  • Product Ratio Determination: The relative ratio of the products can be determined by integrating the characteristic olefinic proton signals in the ¹H NMR spectrum.

Reaction Pathway and Byproduct Formation

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds through a carbocation intermediate. The initial protonation of the hydroxyl group followed by the loss of water forms a secondary carbocation. A subsequent 1,2-hydride shift can lead to a more stable tertiary carbocation. Deprotonation from adjacent carbons of these carbocations yields the different alkene isomers.

Dehydration_of_2_Methylcyclohexanol cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H⁺ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H₂O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift This compound This compound Secondary Carbocation->this compound - H⁺ 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H⁺ (Major)

A Comparative Guide to Alternative Synthetic Routes for 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. 3-Methylcyclohexene is a valuable cyclic olefin used in the synthesis of various organic molecules. This guide provides a comparative analysis of established and alternative synthetic routes to this compound, with a focus on experimental data, detailed protocols, and reaction pathways.

Route 1: Reductive Cleavage of an Allylic Alcohol

A well-established and reliable method for the synthesis of this compound is the reductive cleavage of 3-methyl-2-cyclohexen-1-ol. This two-step process begins with the reduction of 3-methyl-2-cyclohexen-1-one to the corresponding allylic alcohol, which is then subjected to reductive cleavage to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material3-Methyl-2-cyclohexen-1-one[1][2]
Intermediate3-Methyl-2-cyclohexen-1-ol[1][2]
Final ProductThis compound[1][2]
Overall Yield68-75%[1][2]
Boiling Point103-104 °C[2]
ReagentsLithium aluminum hydride, Amalgamated Zinc, Hydrogen Chloride[1][2]
Experimental Protocol

Step A: Synthesis of 3-Methyl-2-cyclohexen-1-ol [1][2]

  • A solution of 33.6 g (0.305 mole) of 3-methyl-2-cyclohexen-1-one in 600 ml of anhydrous diethyl ether is placed in a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • The solution is cooled in an ice bath while 471 ml (0.0825 mole) of a 0.175 M solution of lithium aluminum hydride in ether is added dropwise with stirring.

  • After the addition is complete, the mixture is stirred at 0°C for an additional 15 minutes.

  • Moist ether is then added dropwise until gas evolution ceases.

  • The resulting slurry is filtered, and the filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate.

  • The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 33.7 g (98%) of 3-methyl-2-cyclohexen-1-ol.

Step B: Synthesis of this compound [1][2]

  • A 1-liter, three-necked flask is charged with 196 g (3 moles) of dry amalgamated zinc powder, 22.4 g (0.200 mole) of 3-methyl-2-cyclohexen-1-ol, and 280 ml of anhydrous ether.

  • The flask is cooled to -15°C in an ethanol-water-dry ice bath.

  • While stirring vigorously, 153 ml (0.40 mole) of 2.6 M hydrogen chloride in anhydrous ether is added dropwise over 1.5 hours.

  • Stirring is continued for another 15 minutes until the reaction medium is neutral.

  • The reaction mixture is decanted from the residual zinc, which is then washed with ether.

  • The combined ethereal solutions are washed sequentially with water, 10% aqueous sodium hydrogen carbonate, and saturated aqueous sodium chloride, then dried over magnesium sulfate.

  • The ether is carefully distilled off, and the residue is distilled at atmospheric pressure to yield 13.2–14.4 g (68–75%) of this compound.

Reaction Pathway

Reductive_Cleavage cluster_step1 Step 1: Reduction cluster_step2 Step 2: Reductive Cleavage A 3-Methyl-2-cyclohexen-1-one B 3-Methyl-2-cyclohexen-1-ol A->B LiAlH4, Ether C 3-Methyl-2-cyclohexen-1-ol D This compound C->D Zn(Hg), HCl, Ether

Caption: Synthetic pathway for this compound via reductive cleavage.

Route 2: Dehydration of 2-Methylcyclohexanol

The acid-catalyzed dehydration of 2-methylcyclohexanol is another common method for synthesizing methylcyclohexene isomers. This reaction typically yields a mixture of 1-methylcyclohexene and this compound, with the product distribution being highly dependent on the reaction conditions. According to Zaitsev's rule, the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, is generally the major product.[3][4] However, under certain conditions, the formation of this compound can be significant.[3]

Quantitative Data
ParameterValueReference
Starting Material2-Methylcyclohexanol[3][4][5]
Products1-Methylcyclohexene and this compound[3][5]
Typical Product Ratio66.35% 1-methylcyclohexene, 33.65% this compound[5]
ReagentsSulfuric acid or Phosphoric acid[3][4][5]
ControlThermodynamic control favors 1-methylcyclohexene. Kinetic control can increase the yield of this compound.[3]
Experimental Protocol
  • Place 75 mmol of 2-methylcyclohexanol in a 50 mL round-bottom flask with a magnetic stir bar.[4]

  • Carefully add 2.5 mL of 85% phosphoric acid to the flask.[4]

  • Set up a simple distillation apparatus with a heating mantle.[4]

  • Heat the mixture to distill the alkene products as they are formed. Collect the distillate that boils at or below 120°C.[4][6]

  • Transfer the distillate to a separatory funnel and wash it twice with 5 mL portions of saturated sodium bicarbonate solution.[4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

  • Decant the liquid product and determine the mass and product ratio using gas chromatography.[5][6]

Reaction Pathway

Dehydration A 2-Methylcyclohexanol B Carbocation Intermediate A->B H+ (acid catalyst) C 1-Methylcyclohexene (Major Product) B->C -H+ (Zaitsev's Rule) D This compound (Minor Product) B->D -H+ (Hofmann-type)

Caption: Dehydration of 2-methylcyclohexanol leading to isomeric products.

Alternative Synthetic Approaches

While the reductive cleavage and dehydration routes are well-documented, other modern synthetic methods can be considered for the synthesis of this compound.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclohexene rings through a [4+2] cycloaddition.[7][8][9] To synthesize this compound, a suitable diene and dienophile would be required. For instance, the reaction between isoprene (2-methyl-1,3-butadiene) as the diene and ethylene as the dienophile could theoretically yield 4-methylcyclohexene after a subsequent isomerization step to the more stable this compound, though this is not a direct route. A more direct, albeit potentially challenging, approach would involve a substituted diene and dienophile that directly form the this compound skeleton.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from carbonyl compounds.[10][11][12] A retrosynthetic analysis of this compound suggests that it could be formed from a Wittig reaction between a suitable phosphonium ylide and a carbonyl compound. However, this would likely involve a multi-step synthesis to prepare the necessary precursors and may not be as straightforward as the previously described methods for this specific target.

Comparison and Conclusion

FeatureReductive Cleavage of Allylic AlcoholDehydration of 2-Methylcyclohexanol
Selectivity High selectivity for this compound.Produces a mixture of isomers, requiring separation.
Yield Good to excellent (68-75%).Variable, and the yield of the desired product is a fraction of the total.
Reagents Utilizes strong reducing agents (LiAlH4) and heavy metals (Zn(Hg)), which require careful handling and disposal.Uses common and less hazardous acids like H2SO4 or H3PO4.
Protocol Complexity Multi-step synthesis with controlled temperature conditions.A simpler one-pot reaction followed by distillation.
Applicability Excellent for producing a pure sample of this compound.Suitable when a mixture of isomers is acceptable or when separation is feasible.

For researchers requiring a pure sample of this compound with a high yield, the reductive cleavage of 3-methyl-2-cyclohexen-1-ol is the superior method, despite its complexity and the nature of the reagents involved. The dehydration of 2-methylcyclohexanol offers a simpler and quicker route, but at the cost of product selectivity and the need for purification to isolate this compound from its isomers. The Diels-Alder and Wittig reactions represent potential but less direct and less documented routes for the synthesis of this specific molecule and would likely require significant optimization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including purity, yield, available resources, and safety considerations.

References

A Comparative Analysis of Electrophilic Addition Reactions to Methylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of electrophilic addition reactions to three key isomers of methylcyclohexene: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. The regioselectivity and stereoselectivity of these reactions are critical in synthetic organic chemistry, influencing the outcome of complex molecular constructions. This document outlines the products of major electrophilic addition reactions, presents detailed experimental protocols, and visualizes key mechanistic pathways to support researchers, scientists, and professionals in drug development.

Data Presentation: Product Distribution and Selectivity

The outcome of electrophilic addition to methylcyclohexene isomers is dictated by the substitution pattern of the double bond and the specific mechanism of the reaction. The following tables summarize the major products formed from key reactions, highlighting the governing principles of regioselectivity (Markovnikov vs. anti-Markovnikov) and stereochemistry (syn- vs. anti-addition).

Table 1: Electrophilic Addition Products for 1-Methylcyclohexene

ReactionReagentsMajor Product(s)RegioselectivityStereoselectivity
Hydrobromination HBr1-Bromo-1-methylcyclohexaneMarkovnikov[1][2]Not applicable (achiral product)
Bromination Br₂, CH₂Cl₂(±)-trans-1,2-Dibromo-1-methylcyclohexaneN/Aanti-addition[3][4]
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄1-MethylcyclohexanolMarkovnikov[5][6][7][8]Not applicable (achiral product)
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH(±)-trans-2-Methylcyclohexanolanti-Markovnikov[9][10]syn-addition[10]

Table 2: Electrophilic Addition Products for this compound

ReactionReagentsMajor Product(s)RegioselectivityStereoselectivity
Hydrobromination HBrMixture of 1-bromo-3-methylcyclohexane and 1-bromo-2-methylcyclohexaneFollows carbocation stabilityMixture of stereoisomers
Bromination Br₂, CH₂Cl₂Mixture of trans-1,2-dibromo-3-methylcyclohexane stereoisomersN/Aanti-addition
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄Mixture of 3-methylcyclohexanol and 2-methylcyclohexanolMarkovnikovMixture of stereoisomers
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHMixture of trans-3-methylcyclohexanol and trans-2-methylcyclohexanolanti-Markovnikov[11][12]syn-addition

Table 3: Electrophilic Addition Products for 4-Methylcyclohexene

ReactionReagentsMajor Product(s)RegioselectivityStereoselectivity
Hydrobromination HBr(±)-cis- and trans-1-Bromo-4-methylcyclohexaneN/A (symmetrical alkene)Mixture of cis and trans isomers
Bromination Br₂, CH₂Cl₂(±)-trans-1,2-Dibromo-4-methylcyclohexaneN/A (symmetrical alkene)anti-addition[13]
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄4-MethylcyclohexanolN/A (symmetrical alkene)Mixture of cis and trans isomers
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHtrans-4-MethylcyclohexanolN/A (symmetrical alkene)syn-addition

Logical & Experimental Workflow Diagrams

The following diagrams, rendered using Graphviz, illustrate the mechanistic pathways for key electrophilic additions.

Markovnikov_Addition_HBr cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Major Product 1_Me_Cyclohexene 1-Methylcyclohexene Carbocation Tertiary Carbocation (More Stable) 1_Me_Cyclohexene->Carbocation Protonation of Alkene (Electrophilic Attack) HBr HBr Product 1-Bromo-1-methylcyclohexane Carbocation->Product Nucleophilic Attack by Br⁻

Caption: Markovnikov addition of HBr to 1-methylcyclohexene.

Anti_Markovnikov_Hydroboration cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Major Product 1_Me_Cyclohexene 1-Methylcyclohexene Organoborane Trialkylborane Intermediate (syn-addition) 1_Me_Cyclohexene->Organoborane Hydroboration BH3 BH₃·THF Product trans-2-Methylcyclohexanol Organoborane->Product Oxidation (H₂O₂, NaOH) (Retention of Stereochemistry)

Caption: Hydroboration-oxidation of 1-methylcyclohexene.

Oxymercuration_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Major Product 1_Me_Cyclohexene 1-Methylcyclohexene Mercurinium Mercurinium Ion 1_Me_Cyclohexene->Mercurinium Oxymercuration HgOAc2 Hg(OAc)₂ , H₂O Organomercury Organomercury Alcohol Mercurinium->Organomercury H₂O attack on more substituted carbon Product 1-Methylcyclohexanol Organomercury->Product Demercuration (NaBH₄)

Caption: Oxymercuration-demercuration of 1-methylcyclohexene.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Major Product 4_Me_Cyclohexene 4-Methylcyclohexene Bromonium Bromonium Ion 4_Me_Cyclohexene->Bromonium Electrophilic Attack Br2 Br₂ Product trans-1,2-Dibromo-4-methylcyclohexane Bromonium->Product Nucleophilic Attack by Br⁻ (anti-addition)

Caption: Bromination of 4-methylcyclohexene via a bromonium ion.

Experimental Protocols

The following are generalized experimental protocols for the key electrophilic addition reactions discussed. Researchers should adapt these procedures based on the specific substrate and laboratory safety guidelines.

Protocol 1: Hydrobromination of a Methylcyclohexene Isomer
  • Reaction Setup: In a fume hood, add the methylcyclohexene isomer (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.5 eq) to the stirring alkene.[14]

  • Reaction: Allow the mixture to stir in the ice bath for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic components. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bromoalkane.

  • Purification: Purify the product by flash column chromatography or distillation as required. Characterize using NMR and IR spectroscopy.

Protocol 2: Bromination of a Methylcyclohexene Isomer
  • Reaction Setup: Dissolve the methylcyclohexene isomer (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light. Cool the solution in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of bromine (Br₂) (1.0 eq) in the same solvent. Add this bromine solution dropwise to the stirring alkene solution. The characteristic red-brown color of bromine should disappear upon addition.[15]

  • Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Workup: Quench any excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude dibromide product.

  • Purification: Recrystallize or use column chromatography for purification if necessary.

Protocol 3: Oxymercuration-Demercuration of a Methylcyclohexene Isomer

This is a two-step procedure.

Step A: Oxymercuration

  • Reaction Setup: To a flask containing a 1:1 mixture of tetrahydrofuran (THF) and water, add mercuric acetate (Hg(OAc)₂) (1.1 eq). Stir until the solid dissolves.

  • Alkene Addition: Add the methylcyclohexene isomer (1.0 eq) to the solution and stir vigorously at room temperature for 1-2 hours. The reaction is typically complete when the initial yellow color of the mercuric salt fades.

Step B: Demercuration 3. Base Addition: Cool the reaction mixture in an ice bath and add an aqueous solution of sodium hydroxide (3 M). 4. Reduction: Slowly add a solution of sodium borohydride (NaBH₄) (0.5 eq) in aqueous NaOH.[8] A black precipitate of elemental mercury will form. 5. Reaction Completion: Stir the mixture for 1-2 hours at room temperature. 6. Workup: Separate the organic layer. If an emulsion forms, diethyl ether can be added. Extract the aqueous layer with diethyl ether. 7. Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude alcohol. 8. Purification: Purify via column chromatography or distillation.

Protocol 4: Hydroboration-Oxidation of a Methylcyclohexene Isomer

This is a two-step procedure conducted under an inert atmosphere (e.g., nitrogen or argon).[16]

Step A: Hydroboration

  • Reaction Setup: Add the methylcyclohexene isomer (1.0 eq) to a dry, nitrogen-flushed flask containing anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C.

  • Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) via syringe.[17]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

Step B: Oxidation 4. Oxidant Addition: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, 3 M aqueous sodium hydroxide (NaOH), and finally, 30% hydrogen peroxide (H₂O₂) dropwise.[17][18] The mixture may become exothermic. 5. Reaction Completion: Stir the mixture at room temperature or gently heat to ~50 °C for 1 hour to ensure complete oxidation.[17] 6. Workup: Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and brine. 7. Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. 8. Purification: Purify the resulting alcohol product by flash chromatography or distillation.

References

Zaitsev's rule and product distribution in elimination reactions to form methylcyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of product distribution in elimination reactions leading to the formation of methylcyclohexene isomers, with a focus on Zaitsev's rule. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Zaitsev's Rule

Zaitsev's rule, formulated by Russian chemist Alexander Zaitsev in 1875, predicts the regioselectivity of elimination reactions. The rule states that in the elimination of a hydrogen halide or water from a substrate, the major product will be the more stable, more highly substituted alkene.[1][2][3] This is often referred to as the "Zaitsev product." However, the distribution of products can be influenced by several factors, including the nature of the substrate, the strength and steric bulk of the base used, and the reaction conditions.[1][4] In cases where a sterically hindered base is used, the major product may be the less substituted alkene, a phenomenon known as the Hofmann rule.[1][5]

Comparative Product Distribution in Methylcyclohexene Synthesis

The formation of methylcyclohexenes through elimination reactions, such as the dehydration of methylcyclohexanols or the dehydrohalogenation of halomethylcyclohexanes, serves as a classic example of Zaitsev's rule. The primary products are typically 1-methylcyclohexene (the more substituted, Zaitsev product) and 3-methylcyclohexene (the less substituted, Hofmann-type product). Methylene-cyclohexane can also be formed as a minor product.

The following table summarizes the product distribution from various elimination reactions leading to methylcyclohexenes, based on experimental findings.

Starting MaterialReagents & Conditions1-Methylcyclohexene (Zaitsev Product)This compoundMethylene-cyclohexaneReference
2-Methylcyclohexanol85% H₃PO₄, heat (Fraction 1)77.19%2.33%Trace[6]
2-Methylcyclohexanol85% H₃PO₄, heat (Fraction 2)54.78%30.78%Trace[6]
1-Chloro-1-methylcyclohexaneKOH in ethanolMajor ProductMinor Product-[7][8]
1-Bromo-1-methylcyclohexaneSodium ethoxide in ethanolMajor Product--[9]
trans-1-Bromo-2-methylcyclohexaneStrong baseMinor ProductMajor Product-[10]

Note: The change in product distribution for the dehydration of 2-methylcyclohexanol between fractions is attributed to the "Evelyn Effect," where the product distribution changes over the course of the reaction.[6][11]

Experimental Protocols

A representative experimental protocol for the acid-catalyzed dehydration of a methylcyclohexanol is provided below.

Objective: To synthesize methylcyclohexenes from a methylcyclohexanol via acid-catalyzed dehydration and to determine the product distribution by gas chromatography.

Materials:

  • 2-methylcyclohexanol (or 3-methylcyclohexanol, 4-methylcyclohexanol)

  • 85% Phosphoric acid (H₃PO₄)[12][13][14]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[12][14]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[15]

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)[12][13]

  • Distillation head and condenser[12][15]

  • Heating mantle or sand bath[14][15]

  • Separatory funnel[12]

  • Gas chromatograph (GC)[12][16]

Procedure:

  • To a 50 mL round-bottom flask, add 150 mmol of the selected methylcyclohexanol and 5.0 mL of 85% phosphoric acid.[13] Add a magnetic stir bar or boiling chips.

  • Assemble a simple or fractional distillation apparatus, ensuring all joints are securely clamped.[13][15] The collection flask can be cooled in an ice bath.[12]

  • Heat the mixture to boiling. The product alkenes and water will co-distill.[15] Continue the distillation until organic distillate is no longer collected, keeping the vapor temperature below 100°C.[14]

  • Transfer the biphasic distillate to a separatory funnel.[12] Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with deionized water.[15]

  • Carefully remove the aqueous layer.[12]

  • Dry the organic layer (the methylcyclohexene products) over anhydrous magnesium sulfate or sodium sulfate.[12][14]

  • Filter the dried product into a pre-weighed vial.[15]

  • Determine the yield of the product mixture.

  • Analyze the product distribution by injecting a sample into a gas chromatograph (GC).[15][16] Identify the products by comparing their retention times to those of known standards.[11]

Mechanistic Pathways

The acid-catalyzed dehydration of an alcohol typically proceeds through an E1 mechanism.[16][17][18] The dehydrohalogenation of an alkyl halide with a strong, non-bulky base generally follows an E2 mechanism.[7][17][19]

E1 Mechanism for Dehydration of 2-Methylcyclohexanol:

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H⁺ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H₂O (Slow, Rate-determining) 1-Methylcyclohexene (Zaitsev) 1-Methylcyclohexene (Zaitsev Product - Major) Secondary Carbocation->1-Methylcyclohexene (Zaitsev) - H⁺ (from C1) This compound (Hofmann) This compound (Hofmann-type Product - Minor) Secondary Carbocation->this compound (Hofmann) - H⁺ (from C3)

Caption: E1 mechanism for the dehydration of 2-methylcyclohexanol.

E2 Mechanism for Dehydrohalogenation of 1-Chloro-2-methylcyclohexane:

E2_Mechanism cluster_pathways Concerted E2 Elimination Pathways Reactant trans-1-chloro-2-methylcyclohexane (Chair Conformation) Transition State Zaitsev Transition State (Anti-periplanar H at C6) Reactant->Transition State Zaitsev Base attacks H at C6 Transition State Hofmann Transition State (Anti-periplanar H at C2) Reactant->Transition State Hofmann Base attacks H at C2 Base Base (e.g., OEt⁻) Product Zaitsev 1-Methylcyclohexene (Zaitsev Product) Transition State Zaitsev->Product Zaitsev Product Hofmann This compound (Hofmann Product) Transition State Hofmann->Product Hofmann

Caption: E2 elimination pathways for trans-1-chloro-2-methylcyclohexane.

Conclusion

The elimination reactions that form methylcyclohexenes are excellent models for demonstrating the principles of regioselectivity, particularly Zaitsev's rule. Experimental data consistently show that under standard conditions with non-bulky bases or acid catalysis, the more substituted 1-methylcyclohexene is the major product.[6][7][9] However, factors such as stereochemistry of the starting material and the steric bulk of the base can alter the product ratio, sometimes favoring the less substituted isomer.[10] A thorough understanding of these factors is crucial for predicting and controlling the outcomes of elimination reactions in organic synthesis.

References

A Comparative Guide to 3-Methylcyclohexene Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and validation of two promising 3-methylcyclohexene derivatives with significant therapeutic potential: a potent antiparkinsonian agent and a novel anti-glioblastoma compound. The performance of these derivatives is compared with established clinical alternatives, supported by experimental data and detailed methodologies to aid in research and development.

Antiparkinsonian Agent: (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremine)

Prottremine, a chiral this compound derivative, has demonstrated significant potential in preclinical models of Parkinson's disease. Its efficacy is comparable to the current gold-standard treatment, Levodopa.

Performance Comparison: Prottremine vs. Levodopa

The antiparkinsonian activity of Prottremine has been evaluated in various animal models, with Levodopa serving as a key comparator.[1][2][3]

ParameterProttremineLevodopaReference
Animal Model MPTP-induced Parkinsonism in miceMPTP-induced Parkinsonism in mice[1][2][3]
Dosage 20 mg/kg50-100 mg/kg[2][3]
Efficacy Nearly full recovery of locomotor and exploratory activities.[1] Superior to Levodopa in terms of its effect on motor activity in a subchronic MPTP model.[3]Effective in restoring motor function.[1][3]
Acute Toxicity (LD50 in mice) 4250 mg/kgData not available in compared studies[4]
Experimental Protocols

The synthesis of Prottremine can be achieved from (-)-verbenone. A key step involves the dihydroxylation of an alkene precursor. For derivatives, a common intermediate is a bromide which can be synthesized by reacting Prottremine with N-bromosuccinimide (NBS) in the presence of a radical initiator like (t-BuO)2 in 1,2-dichloroethane.[4][5]

This model is widely used to assess the efficacy of antiparkinsonian drugs.[6][7][8][9]

  • Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[9]

  • Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neurodegeneration. A common regimen is the subacute model, involving daily injections of MPTP (e.g., 30 mg/kg, i.p.) for 5 consecutive days.[9]

  • Drug Administration: The test compound (Prottremine) and the comparator (Levodopa) are administered to the mice. The timing and duration of treatment can vary depending on the study design (neuroprotective vs. symptomatic relief).[6]

  • Behavioral Assessment: Motor function is evaluated using tests such as the open field test, pole test, and rotarod test to measure locomotor activity, bradykinesia, and motor coordination.[9]

  • Biochemical and Histological Analysis: Post-mortem analysis of the striatum is performed to measure dopamine levels (using HPLC) and to assess the extent of dopaminergic neuron loss (e.g., through tyrosine hydroxylase immunohistochemistry).[6][10]

Signaling Pathway

The primary mechanism of action of Prottremine is related to the dopaminergic system, which is degenerated in Parkinson's disease. The nigrostriatal pathway is a key dopaminergic pathway involved in motor control.[11][12][13][14]

Dopaminergic_Pathway cluster_midbrain Midbrain cluster_striatum Striatum cluster_key Key Substantia_Nigra Substantia Nigra pars compacta (SNc) Dorsal_Striatum Dorsal Striatum (Caudate and Putamen) Substantia_Nigra->Dorsal_Striatum Dopaminergic Neurons (Nigrostriatal Pathway) Prottremine_Effect Prottremine is believed to act on this pathway to restore dopaminergic function.

Dopaminergic Nigrostriatal Pathway

Anti-Glioblastoma Agent: Cyclohexene Oxide CA (Zeylenone Derivative)

A novel derivative of zeylenone, a naturally occurring cyclohexene oxide, referred to as "CA" ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), has shown promising anti-cancer activity against glioblastoma (GBM).[15][16][17] Its performance is compared here with Temozolomide, the standard-of-care chemotherapy for GBM.[18]

Performance Comparison: Cyclohexene Oxide CA vs. Temozolomide
ParameterCyclohexene Oxide CATemozolomideReference
Cell Line Glioblastoma (GBM) cellsGlioblastoma (GBM) cells[15][18]
Mechanism of Action Induces G0/G1 phase arrest by interfering with EZH2.[15][16]DNA alkylating agent.[18]
In Vitro Efficacy (IC50) Identified as having the lowest IC50 among a series of synthesized zeylenone analogs in GBM cells.[15]Variable, often associated with resistance.[18]
In Vivo Efficacy Inhibited tumorigenesis of GBM cells in orthotopic nude mice models.[15]Standard of care, but efficacy is often limited by resistance.[18]
Experimental Protocols

The total synthesis of (+)-zeylenone has been achieved from quinic acid in 13 steps with a 9.8% overall yield.[19] A key step is the dihydroxylation to control the stereochemistry. The derivative "CA" is synthesized from a zeylenone precursor.[20][21]

The inhibitory effect of Cyclohexene Oxide CA on EZH2 can be assessed using various methods.[22][23][24][25][26]

  • Cell Lines: Glioblastoma cell lines (e.g., U87, U251).

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Western Blotting for Histone Methylation:

    • After treatment, histones are extracted from the cells.

    • Protein concentration is quantified (e.g., using a BCA assay).

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against H3K27me3 and total H3 (as a loading control).

    • Following incubation with a secondary antibody, the signal is detected via chemiluminescence. A reduction in the H3K27me3 signal relative to the total H3 indicates EZH2 inhibition.[23][24]

  • Cell Cycle Analysis:

    • Treated cells are fixed and stained with a DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G0/G1 phase suggests cell cycle arrest.[15]

Signaling Pathway

Cyclohexene Oxide CA exerts its anti-cancer effects by inhibiting EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This leads to the upregulation of tumor suppressor genes like p16 and p27, resulting in cell cycle arrest.[15][16]

EZH2_Pathway cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle Progression PRC2 PRC2 Complex (contains EZH2, EED, SUZ12) H3 Histone H3 PRC2->H3 Methylation H3K27me3 H3K27me3 (Transcriptional Repression) H3->H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Tumor_Suppressors Tumor Suppressor Genes (e.g., p16, p27) G1_S_Transition G1/S Phase Transition Tumor_Suppressors->G1_S_Transition Inhibits Gene_Silencing->Tumor_Suppressors Inhibits Expression Cell_Proliferation Uncontrolled Cell Proliferation G1_S_Transition->Cell_Proliferation Cyclohexene_Oxide_CA Cyclohexene Oxide CA Cyclohexene_Oxide_CA->PRC2 Inhibits EZH2

EZH2 Signaling Pathway Inhibition

References

Navigating Regioselectivity in Alkene Functionalization: A Comparative Guide to the Hydroboration of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

The hydroboration-oxidation of alkenes stands as a cornerstone of modern organic synthesis, offering a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This guide provides a comprehensive analysis of the experimental evidence for the regioselectivity of the hydroboration reaction on 3-methylcyclohexene, a prochiral alkene that serves as an excellent model for understanding the steric and electronic factors that govern this transformation. We present a comparative analysis of different borane reagents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in the strategic application of this powerful reaction.

The hydroboration of this compound, followed by an oxidative workup, yields a mixture of two primary regioisomeric alcohol products: 3-methylcyclohexanol and 2-methylcyclohexanol. The distribution of these products is highly dependent on the steric bulk of the borane reagent employed. This guide delves into the experimental data that quantifies this selectivity and provides the necessary protocols to achieve the desired outcomes.

Unveiling the Regioselectivity: A Data-Driven Comparison

The choice of borane reagent is paramount in controlling the regiochemical outcome of the hydroboration of this compound. Experimental data clearly demonstrates that sterically hindered boranes significantly favor the addition of the boron atom to the less sterically encumbered carbon of the double bond (C-3), leading to the formation of 3-methylcyclohexanol as the major product. In contrast, less bulky boranes exhibit diminished selectivity.

Borane Reagent% 3-Methylcyclohexanol (anti-Markovnikov)% 2-Methylcyclohexanol (Markovnikov)Reference
Diborane (BH₃)~50%~50%[1]
Disiamylborane ((Sia)₂BH)~50%~50%[1]
9-Borabicyclo[3.3.1]nonane (9-BBN)80%20%[1]

Table 1: Regioselectivity of the Hydroboration-Oxidation of this compound with Various Borane Reagents. The data illustrates the pronounced effect of steric hindrance on the regiochemical outcome. While diborane and disiamylborane show little to no preference, the bulky 9-BBN reagent exhibits a strong preference for addition at the C-3 position.[1]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the hydroboration-oxidation of a cyclohexene derivative, adapted for this compound. This procedure is based on established laboratory methods for similar substrates.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

Part 1: Hydroboration

  • A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with a gentle stream of nitrogen or argon to ensure an inert atmosphere.

  • Using a syringe, 10 mmol of this compound is added to the flask.

  • Anhydrous THF (20 mL) is added to dissolve the alkene.

  • The flask is cooled to 0 °C in an ice bath.

  • To the stirred solution, 11 mL of a 1.0 M solution of borane-THF complex (11 mmol) is added dropwise via syringe over a period of 10-15 minutes.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour, followed by stirring at room temperature for 2 hours to ensure the completion of the hydroboration.

Part 2: Oxidation

  • The reaction flask is cooled again to 0 °C.

  • Slowly and carefully, 6 mL of a 3 M aqueous solution of sodium hydroxide is added to the reaction mixture, followed by the dropwise addition of 6 mL of a 30% hydrogen peroxide solution. Caution: The addition of hydrogen peroxide is exothermic and may cause the evolution of gas. Maintain a slow addition rate and efficient stirring.

  • The resulting mixture is warmed to room temperature and then heated to 50 °C for 1 hour to ensure complete oxidation.

  • After cooling to room temperature, the reaction mixture is diluted with 50 mL of diethyl ether.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with 25 mL portions of diethyl ether.

  • The combined organic extracts are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography to isolate the isomeric methylcyclohexanol products.

Product Analysis:

The ratio of the regioisomeric products (3-methylcyclohexanol and 2-methylcyclohexanol) can be determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Insights and Logical Workflow

The regioselectivity of the hydroboration reaction is a consequence of a concerted, four-membered transition state. The boron atom, being the electrophilic center, adds to the less substituted carbon of the alkene, while the more nucleophilic hydride is delivered to the more substituted carbon. This preference is amplified by the steric bulk of the borane reagent.

hydroboration_mechanism cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step alkene This compound borane Borane Reagent (BH3, 9-BBN, etc.) transition_state Four-membered Transition State alkene->transition_state borane->transition_state organoborane Trialkylborane Intermediate transition_state->organoborane Syn-addition alcohol Alcohol Product (e.g., 3-Methylcyclohexanol) organoborane->alcohol Oxidation with retention of stereochemistry oxidant H2O2, NaOH oxidant->alcohol

Figure 1: Hydroboration-Oxidation Workflow. This diagram illustrates the two-stage process of converting an alkene to an alcohol with anti-Markovnikov selectivity.

The steric influence of the borane reagent can be visualized as a key determining factor in the regioselectivity.

regioselectivity_logic cluster_pathways start Hydroboration of This compound reagent_choice Choice of Borane Reagent start->reagent_choice less_bulky Less Bulky Reagent (e.g., BH3) reagent_choice->less_bulky Sterically unhindered bulky Bulky Reagent (e.g., 9-BBN) reagent_choice->bulky Sterically hindered mixture Mixture of 2- and 3-Methylcyclohexanol (~1:1 ratio) less_bulky->mixture Low Regioselectivity major_product Major Product: 3-Methylcyclohexanol (anti-Markovnikov) bulky->major_product High Regioselectivity

Figure 2: Regioselectivity Decision Pathway. This diagram shows how the choice of borane reagent dictates the product distribution in the hydroboration of this compound.

Alternative Methodologies

While hydroboration-oxidation is the preeminent method for the anti-Markovnikov hydration of alkenes, it is important to be aware of other hydration methods to have a complete picture of alkene functionalization.

  • Acid-Catalyzed Hydration: This method employs a strong acid catalyst (e.g., H₂SO₄) in the presence of water. It follows Markovnikov's rule, yielding the more substituted alcohol. A significant drawback is the potential for carbocation rearrangements, which can lead to a mixture of products.

  • Oxymercuration-Demercuration: This two-step procedure also follows Markovnikov's rule but has the advantage of proceeding without carbocation rearrangements. It involves the use of toxic mercury salts, which is a considerable environmental and safety concern.

In the context of synthesizing the anti-Markovnikov product, 3-methylcyclohexanol, from this compound, there are no common, direct one-step alternatives to the hydroboration-oxidation sequence, highlighting its unique and indispensable role in organic synthesis. The comparison, therefore, primarily lies in the selection of the appropriate borane reagent to achieve the desired level of regiocontrol.

References

Safety Operating Guide

Proper Disposal of 3-Methylcyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-methylcyclohexene is a highly flammable liquid and vapor that causes skin and serious eye irritation.[1][2] Proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound in a research environment.

Key Safety and Hazard Information

Researchers and laboratory personnel must be aware of the significant hazards associated with this compound before handling or preparing for disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2]

Pre-Disposal and Handling Protocol

Before beginning any work that will generate this compound waste, it is imperative to have a designated and properly labeled waste container ready. Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. For larger quantities or potential for splashing, wear fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Safe Handling Practices:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking is permitted in the handling area.[4]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

Step-by-Step Disposal Procedure for this compound Waste

This protocol outlines the steps for the disposal of small quantities of this compound waste typically generated in a research laboratory.

1. Waste Collection:

  • Designate a specific, compatible, and properly sealed waste container for halogenated or non-halogenated solvent waste, in accordance with your institution's waste management guidelines. The container should be clearly labeled "Hazardous Waste," with the full chemical name "this compound" and an approximate concentration.
  • Do not mix this compound with incompatible waste streams, such as strong oxidizing agents.[1]
  • Collect the waste this compound in this designated container. Keep the container tightly closed when not in use.[4]

2. Storage of Waste:

  • Store the waste container in a well-ventilated, cool, and designated satellite accumulation area.[4]
  • The storage area should be away from heat, ignition sources, and direct sunlight.[1]
  • Ensure the container is stored in a secondary containment bin to prevent spills.

3. Preparing for Disposal:

  • Once the waste container is full or is ready for pickup, ensure the hazardous waste label is completely and accurately filled out. This includes the chemical name, approximate volumes or concentrations of all components, and the date.
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.[1]

4. Emergency Procedures for Spills:

  • In the event of a small spill, remove all sources of ignition.[4]
  • Ventilate the area.
  • Use an absorbent, non-combustible material like vermiculite or sand to contain and clean up the spill.
  • Collect the absorbed material and place it in the designated hazardous waste container.
  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container 2. Use Designated & Labeled Hazardous Waste Container ppe->container transfer 3. Transfer Waste to Container in a Fume Hood container->transfer seal 4. Securely Seal Container After Each Addition transfer->seal storage 5. Store in Cool, Ventilated Satellite Accumulation Area seal->storage labeling 6. Complete Hazardous Waste Label storage->labeling pickup 7. Schedule Waste Pickup with EHS labeling->pickup end_node End: Proper Disposal by EHS pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment:

PPE CategoryRecommendationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][5]Protects against splashes and vapors that can cause serious eye irritation.[1][2][4]
Skin Protection Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1][5] Handle with chemical-impermeable gloves (e.g., Nitrile, Neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact, which can cause irritation.[1][2][3][4] Always inspect gloves for degradation or punctures before use.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][5]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][4]
Foot Protection Wear closed-toe shoes. Chemical-resistant boots are advised for situations with a risk of spills.Protects feet from spills and falling objects.
Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a certified chemical fume hood.[1][6]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have appropriate fire extinguishing media readily available (dry chemical, carbon dioxide, or alcohol-resistant foam).[1][2]

  • Handling:

    • Keep the container tightly closed when not in use.[1][2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking.[1][2][3]

    • Use non-sparking tools and explosion-proof equipment.[1][2][3]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][2][3]

    • Avoid breathing vapors or mist.[1][2]

    • Avoid contact with skin and eyes.[1][2]

    • Wash hands thoroughly after handling.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Store locked up.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency SituationProcedure
Skin Contact Take off immediately all contaminated clothing.[1][2] Rinse the affected area with plenty of water.[1][2] If skin irritation occurs, get medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] Get medical help if you feel unwell.[1][3]
Spill or Leak Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1][2] Use personal protective equipment, including chemical impermeable gloves.[1][3] Contain the spill and collect it with non-combustible absorbent material.[5] Place in a suitable, closed container for disposal.[1][2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][2] Wear self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not let the chemical enter drains.[1]

  • Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1][2] Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Work in a Ventilated Area (Fume Hood) prep_emergency Locate Emergency Equipment (Eyewash, Shower, Fire Extinguisher) handle_dispense Dispense Chemical Carefully (Avoid Splashes and Vapors) prep_emergency->handle_dispense Proceed to Handling handle_grounding Ground and Bond Equipment (Prevent Static Discharge) emergency_spill Spill or Leak handle_dispense->emergency_spill If Spill Occurs emergency_exposure Personal Exposure (Skin/Eye Contact, Inhalation) handle_dispense->emergency_exposure If Exposure Occurs handle_ignition Eliminate Ignition Sources (No Open Flames, Sparks) storage_container Keep Container Tightly Closed handle_ignition->storage_container After Use storage_location Store in a Cool, Dry, Well-Ventilated Area storage_security Store Locked Up disposal_waste Dispose of Waste Chemical (Approved Waste Facility) storage_security->disposal_waste For Disposal disposal_ppe Dispose of Contaminated PPE (Hazardous Waste)

Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal, including emergency considerations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.